molecular formula C5H6O2 B1219529 2-Methoxyfuran CAS No. 25414-22-6

2-Methoxyfuran

Cat. No.: B1219529
CAS No.: 25414-22-6
M. Wt: 98.1 g/mol
InChI Key: OXCGHDNCMSOEBZ-UHFFFAOYSA-N
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Description

2-Methoxyfuran forms cycloadducts with maleic anhydride and N-methylmaleimide. It undergoes Friedel-Crafts reaction with nitroalkenes catalyzed by diphenylamine-tethered bis(oxazoline)-Zn(OTf)2 complexes.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyfuran
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InChI

InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXCGHDNCMSOEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00180078
Record name 2-Methoxyfuran
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Molecular Weight

98.10 g/mol
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CAS No.

25414-22-6
Record name 2-Methoxyfuran
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Record name 2-Methoxyfuran
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Record name 2-Methoxyfuran
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Record name 2-methoxyfuran
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Record name 2-METHOXYFURAN
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Foundational & Exploratory

2-Methoxyfuran: A Core Chemical Properties Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-methoxyfuran. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis and characterization, and a mechanistic illustration of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆O₂[1][2]
Molecular Weight 98.10 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Odor Sweet, aromatic[3]
Boiling Point 110-111 °C[4]
Density 1.065 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.447[2]
Flash Point 10 °C (50 °F)[2]
Solubility Soluble in organic solvents, moderately soluble in water.[3]
CAS Number 25414-22-6[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of 2,5-dimethoxy-2,5-dihydrofuran from furan, followed by its acid-catalyzed pyrolysis.

Step 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

This procedure is adapted from a method utilizing the electrochemical oxidation of furan in methanol.[5]

  • Materials:

    • Furan

    • Methanol (anhydrous)

    • Ammonium bromide (as an electrolyte)

    • Undivided electrochemical cell with a platinum anode and a graphite cathode

    • Power supply

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • In an undivided electrochemical cell equipped with a platinum anode and a graphite cathode, prepare a solution of furan (1 mol) in anhydrous methanol (250 mL) containing ammonium bromide (0.05 mol) as the electrolyte.

    • Cool the cell in an ice bath and stir the solution.

    • Apply a constant current of 1 A to the cell. The progress of the reaction can be monitored by gas chromatography.

    • After the complete consumption of furan, discontinue the electrolysis.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is distilled under vacuum to yield 2,5-dimethoxy-2,5-dihydrofuran.

Step 2: Acid-Catalyzed Pyrolysis of 2,5-Dimethoxy-2,5-dihydrofuran to this compound

This protocol is based on the method described by D'Alelio, G. F., et al. (1959).

  • Materials:

    • 2,5-Dimethoxy-2,5-dihydrofuran

    • Phosphoric acid (as a catalyst)

    • Distillation apparatus with a fractionating column

    • Heating mantle

    • Ice bath

  • Procedure:

    • Set up a distillation apparatus with a heating mantle and a fractionating column.

    • Place 2,5-dimethoxy-2,5-dihydrofuran (0.5 mol) and a catalytic amount of phosphoric acid (e.g., 0.1% by weight) in the distillation flask.

    • Heat the mixture gently. The pyrolysis reaction will occur, leading to the elimination of one molecule of methanol.

    • This compound will distill over as a colorless liquid. Collect the fraction boiling at 110-111 °C.

    • The collected product should be stored in a cool, dark place.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Prepare a solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a clean, dry 5 mm NMR tube.

    • Cap the tube and gently invert it several times to ensure a homogeneous solution.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: ~16 ppm

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: 100 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1.5 s

    • Spectral Width: ~240 ppm

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • As this compound is a liquid, the spectrum can be obtained directly using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.

    • For a liquid cell, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • For ATR, place a drop of the neat liquid directly onto the ATR crystal.

  • FTIR Acquisition Parameters:

    • Spectrometer: FTIR spectrometer equipped with a DTGS detector.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to the sample measurement.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

Reactivity and Mechanistic Pathways

This compound is an electron-rich diene and readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. A common example is its reaction with maleic anhydride.

Caption: Diels-Alder reaction of this compound with maleic anhydride.

The reaction proceeds through a concerted mechanism, where the new carbon-carbon bonds are formed simultaneously. The electron-donating methoxy group on the furan ring increases the energy of the highest occupied molecular orbital (HOMO), facilitating the reaction with the electron-deficient dienophile. The reaction typically yields the exo adduct as the major product due to steric hindrance in the endo transition state.

Experimental Workflow: Diels-Alder Reaction

workflow start Start reactants Combine this compound and Maleic Anhydride in a suitable solvent (e.g., diethyl ether or toluene) start->reactants reaction Stir at room temperature or gently heat to reflux reactants->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Cool the reaction mixture monitoring->workup Reaction Complete crystallization Induce crystallization of the product workup->crystallization filtration Filter the solid product crystallization->filtration drying Dry the product under vacuum filtration->drying characterization Characterize the cycloadduct by NMR, IR, and MS drying->characterization end End characterization->end

References

Synthesis and Preparation of 2-Methoxyfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis and preparation of 2-methoxyfuran. This furan derivative is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its electron-rich heterocyclic structure.[1] This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate comparison and replication.

Synthetic Methodologies

Two principal routes for the synthesis of this compound have been established in the literature: the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran and a multi-step process involving the reaction of a halosubstituted furoic ester with a methoxide source.

Acid-Catalyzed Pyrolysis of 2,5-Dimethoxy-2,5-dihydrofuran

An improved and efficient method for synthesizing this compound involves the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran.[2] This approach offers a significantly higher yield compared to other reported methods. The key to this improved yield is the controlled, dropwise addition of the starting material into a preheated acidic mixture, which minimizes resinification by maintaining a reaction rate that is approximately equal to the rate of product distillation.[2] This method has been demonstrated to be generally applicable for the synthesis of various this compound derivatives.[2]

Preparation of 2,5-Dimethoxy-2,5-dihydrofuran:

An improved procedure for the synthesis of the precursor, 2,5-dimethoxy-2,5-dihydrofuran, has been reported.[3]

  • To a 2-liter three-necked flask equipped with a mechanical stirrer, a thermometer, a drying tube, and a dropping funnel, add freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL).[3]

  • Cool the solution to -50 °C using a liquid nitrogen bath.[3]

  • Slowly add a cold solution of bromine (235 g, 1.47 mol) in 500 mL of methanol over a period of 30 minutes, ensuring the temperature is maintained below -30 °C.[3]

  • After the addition is complete, continue stirring for an additional 30 minutes.[3]

  • Neutralize the acidic mixture by adding dimethylamine at a moderate rate while maintaining the temperature below -30 °C until the mixture is just basic.[3]

  • Allow the reaction mixture to warm to room temperature, and then add methylene chloride (500 mL) and water (500 mL).[3]

  • Separate the organic layer, and extract the aqueous phase with methylene chloride (2 x 100 mL).[3]

  • Combine the organic phases and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the oily residue to yield 2,5-dimethoxy-2,5-dihydrofuran (134 g, 70% yield) as a clear oil (boiling point 52-54 °C at 1.3 kPa).[3]

Pyrolysis to this compound:

  • A mixture of β-naphthalenesulfonic acid and a high-boiling diluent is preheated to 220-250 °C.[2]

  • 2,5-Dimethoxy-2,5-dihydrofuran is added dropwise to this heated mixture.[2]

  • The rate of addition is carefully controlled to match the rate of distillation of the product, this compound, to minimize resinification.[2]

  • The distillate, containing this compound, is collected.

  • The collected distillate is washed with 100 mL of saturated calcium chloride solution and then extracted with two 75-mL portions of ether.[2]

  • The combined ether extracts are dried, and the solvent is removed.

  • Fractional distillation of the residue yields pure this compound.[2]

SynthesisWorkflow furan Furan br2_meoh Br₂ in Methanol (-50 °C) furan->br2_meoh dma Dimethylamine (Neutralization) br2_meoh->dma workup Workup & Distillation dma->workup dmdf 2,5-Dimethoxy- 2,5-dihydrofuran workup->dmdf pyrolysis Pyrolysis (220-250 °C, β-naphthalenesulfonic acid) dmdf->pyrolysis purification Washing, Extraction & Distillation pyrolysis->purification methoxyfuran This compound purification->methoxyfuran

Caption: Workflow for the synthesis of this compound via acid-catalyzed pyrolysis.

Synthesis from 5-Bromo-2-furoic Ester

An alternative route to this compound involves a three-step sequence starting from 5-bromo-2-furoic ester.[2] This method consists of a nucleophilic substitution with sodium methoxide, followed by saponification of the ester and subsequent decarboxylation.

  • Methoxylation: 5-Bromo-2-furoic ester is reacted with sodium methoxide to substitute the bromine atom with a methoxy group, yielding 5-methoxy-2-furoic ester.

  • Saponification: The resulting ester is then saponified, typically using a base such as sodium hydroxide, to produce the corresponding sodium 5-methoxyfuroate.

  • Decarboxylation: The final step is the decarboxylation of the furoate salt to yield this compound. This is typically achieved by heating the salt, sometimes in the presence of a catalyst.

This method, however, has been reported to provide lower yields, in the range of 10-36%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of this compound.

ParameterAcid-Catalyzed PyrolysisSynthesis from 5-Bromo-2-furoic EsterPhysical Properties of this compound
Starting Material 2,5-Dimethoxy-2,5-dihydrofuran5-Bromo-2-furoic ester-
Yield 51%[2]10-36%[2]-
Boiling Point --108-109 °C[2]
Refractive Index --n²⁰/D 1.447 (lit.)[4], n²⁵/D 1.4522[2]
Density --1.065 g/mL at 25 °C (lit.)[4]
Molecular Formula --C₅H₆O₂[4][5]
Molecular Weight --98.10 g/mol [4][5][6]
Appearance --Colorless to pale yellow liquid[1]
Odor --Sweet, aromatic[1]
Flash Point --10 °C (50 °F)[7]

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

SynthesisRoutes cluster_pyrolysis Acid-Catalyzed Pyrolysis Route cluster_ester Halofuran Ester Route start1 2,5-Dimethoxy- 2,5-dihydrofuran step1 Pyrolysis (Acid Catalyst, 220-250 °C) start1->step1 51% Yield product This compound step1->product start2 5-Bromo-2-furoic Ester step2a 1. NaOMe start2->step2a 10-36% Yield step2b 2. Saponification step2a->step2b 10-36% Yield step2c 3. Decarboxylation step2b->step2c 10-36% Yield step2c->product

Caption: Comparison of synthetic routes to this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask if necessary. The compound should be stored in a cool, well-ventilated area, away from sources of ignition.[4]

Conclusion

The synthesis of this compound is most efficiently achieved through the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran, a method that provides a respectable yield and is amenable to the synthesis of substituted derivatives. While the route from 5-bromo-2-furoic ester is also viable, it is generally less efficient. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and perform the most suitable synthesis for their specific needs. The versatile reactivity of this compound, including its participation in Diels-Alder and Friedel-Crafts reactions, underscores its importance as a building block in modern organic synthesis.[2]

References

An In-depth Technical Guide to 2-Methoxyfuran (CAS: 25414-22-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxyfuran, a versatile heterocyclic compound with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, key reactions with experimental protocols, and its biotransformation pathway.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and aromatic odor.[1] It is a furan ring substituted with a methoxy group at the C2 position.[1] The compound is moderately soluble in water but shows greater solubility in organic solvents.[1]

PropertyValueReference
CAS Number 25414-22-6
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance Colorless to slightly yellow/orange clear liquid[2]
Density 1.065 g/mL at 25 °C
Boiling Point 110 °C[2]
Refractive Index (n20/D) 1.447
Flash Point 10 °C (50 °F) - closed cup
Storage Temperature 2-8°C

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataValuesReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.95 (dd, J=1.9, 0.8 Hz, 1H), 6.28 (dd, J=3.2, 1.9 Hz, 1H), 5.15 (dd, J=3.2, 0.8 Hz, 1H), 3.82 (s, 3H)
¹³C NMR δ (ppm): 159.2, 142.8, 110.8, 85.6, 57.8[3]
Infrared (IR) Spectrum (Neat) ν (cm⁻¹): 3120, 2940, 1590, 1460, 1380, 1210, 1150, 1020, 920, 740[4]
Mass Spectrum (MS) m/z: 98 (M+), 83, 69, 55, 41[3]

Synthesis of this compound

While multiple synthetic routes exist for furan derivatives, a common approach for 2-alkoxyfurans involves the acid-catalyzed reaction of a suitable precursor. The following is a representative protocol adapted from related syntheses.

Experimental Protocol: Synthesis via Acid-Catalyzed Elimination

This method involves the elimination of an alcohol from a 2,5-dialkoxy-2,5-dihydrofuran precursor, which can be prepared from the corresponding furan via electrochemical oxidation in the appropriate alcohol.

Materials:

  • 2,5-Dimethoxy-2,5-dihydrofuran

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve 2,5-dimethoxy-2,5-dihydrofuran in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux. The elimination of methanol will begin, and this compound will start to distill along with the solvent.

  • Monitor the reaction progress by TLC or GC analysis of the distillate.

  • Once the reaction is complete, cool the distillate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Fractionally distill the dried organic layer to obtain pure this compound. The boiling point of this compound is approximately 110 °C.[2]

Key Reactions and Experimental Protocols

This compound is a valuable building block in organic synthesis, participating in various reactions, most notably Diels-Alder and Friedel-Crafts reactions.

This compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles. A classic example is its reaction with maleic anhydride.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride [4][5]

Materials:

  • This compound

  • Maleic anhydride

  • Dry ethyl acetate

  • Hexane

Procedure:

  • In a dry flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of dry ethyl acetate with gentle warming.

  • Cool the solution to room temperature and add this compound (1.0 eq).

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, allow the mixture to stand. The product, a furan-maleic anhydride adduct, will precipitate.

  • To complete the precipitation, add hexane to the mixture.

  • Collect the solid product by vacuum filtration and wash it with cold hexane.

  • The product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.

The electron-rich furan ring of this compound makes it a suitable substrate for electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation.[6]

Experimental Protocol: Friedel-Crafts Alkylation with an Electrophile [6][7]

Materials:

  • This compound

  • Alkylating agent (e.g., a tertiary alkyl halide or an activated alkene)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or a chiral Brønsted acid for asymmetric synthesis)[6]

  • Dry, inert solvent (e.g., dichloromethane, nitromethane)

  • Quenching solution (e.g., saturated ammonium chloride or water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the dry solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Slowly add a solution of the alkylating agent in the same solvent to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biotransformation and Reactivity

While there is no direct evidence of this compound's involvement in specific signaling pathways, the metabolism of furan and its derivatives is well-documented and provides insight into its potential biological fate and reactivity. Furan derivatives are known to undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[8][9] This biotransformation can lead to the formation of reactive electrophilic intermediates that can interact with cellular nucleophiles like proteins and DNA, potentially leading to toxicity.[9][10]

The proposed metabolic pathway for furan involves its oxidation to the highly reactive cis-2-butene-1,4-dial (BDA).[8] This intermediate can then form adducts with glutathione (GSH), lysine, and cysteine residues.[1][8] For this compound, a similar metabolic activation is plausible, leading to a methoxy-substituted reactive intermediate.

Biotransformation_of_2_Methoxyfuran cluster_0 Phase I Metabolism cluster_1 Cellular Interactions & Detoxification This compound This compound Reactive_Intermediate Methoxy-substituted cis-enedial (putative) This compound->Reactive_Intermediate CYP450 (e.g., CYP2E1) Oxidation Cellular_Nucleophiles Cellular Nucleophiles (e.g., GSH, Proteins, DNA) Reactive_Intermediate->Cellular_Nucleophiles Nucleophilic Attack Detoxification_Products Detoxification Products Reactive_Intermediate->Detoxification_Products Detoxification Pathways (e.g., GSH conjugation) Adduct_Formation Covalent Adducts Cellular_Nucleophiles->Adduct_Formation Toxicity

Caption: Proposed biotransformation pathway of this compound.

Applications in Research and Development

This compound's reactivity makes it a valuable intermediate in various fields:

  • Pharmaceutical Development: It serves as a scaffold or building block for the synthesis of more complex molecules with potential biological activity.[2] The furan nucleus is present in numerous natural products and pharmaceuticals.[11]

  • Organic Synthesis: Its participation in cycloaddition and electrophilic substitution reactions allows for the construction of diverse molecular architectures.[6]

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it has been considered for use as a flavoring agent.[2]

  • Polymer Chemistry: It can be employed in the synthesis of polymers, contributing to materials with specific thermal and mechanical properties.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Hazards: Highly flammable liquid and vapor.

  • Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyfuran, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for its structural characteristics.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) [1]Multiplicity Chemical Shift (δ) in Acetone-d₆ (ppm) [2]Multiplicity
H5~6.9 - 7.1dd~6.9 - 7.1m
H3~6.2 - 6.3dd~6.2 - 6.3m
H4~5.0 - 5.1dd~5.0 - 5.1m
-OCH₃~3.8s~3.7s

Note: 's' denotes a singlet, 'dd' denotes a doublet of doublets, and 'm' denotes a multiplet. Exact coupling constants were not explicitly available in the referenced spectra.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm) [3]Chemical Shift (δ) in Acetone-d₆ (ppm) [2]
C2~158~158
C5~122~123
C3~109~110
C4~85~85
-OCH₃~58~58

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3100-3000C-H stretch (aromatic)Neat/ATR[4]
~2950-2850C-H stretch (methyl)Neat/ATR[4]
~1620-1580C=C stretch (furan ring)Neat/ATR[4]
~1250-1200C-O-C stretch (asymmetric)Neat/ATR[4]
~1050-1000C-O-C stretch (symmetric)Neat/ATR[4]
Below 900C-H out-of-plane bend (aromatic)Neat/ATR[4]

Note: The exact peak positions can vary slightly depending on the sampling technique (e.g., Neat, ATR, or Vapor Phase).[5]

The mass spectrum of this compound, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern.

m/z (Mass-to-Charge Ratio) Proposed Fragment Relative Intensity
98[M]⁺ (Molecular Ion)High
83[M - CH₃]⁺Moderate
69[M - CHO]⁺Moderate
55[C₄H₇]⁺ or [C₃H₃O]⁺High
39[C₃H₃]⁺High

Note: The fragmentation pattern and relative intensities can be influenced by the specific ionization energy and instrument used.[6][7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

  • Sample Preparation : A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[8] The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[9] The sample should be free of particulate matter.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a proton frequency of 300 MHz or higher is typically used.

  • ¹H NMR Acquisition : A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

  • Sample Preparation (Neat/ATR) : For Attenuated Total Reflectance (ATR) FTIR, a drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10] For the neat liquid method, a thin film of the sample is created by placing a drop between two IR-transparent salt plates (e.g., NaCl or KBr).[11]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is first recorded.[12] The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.[12] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[13] The concentration is adjusted to avoid detector saturation.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.[14]

  • GC Separation : A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Analysis : As this compound elutes from the GC column, it enters the MS ion source. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14] The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Processing : The mass spectrum is a plot of relative ion abundance versus m/z. The resulting spectrum is compared to spectral libraries for identification.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_of_2_Methoxyfuran Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR/Neat) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS H_NMR_Data Proton Environments (Chemical Shifts, Multiplicities) NMR->H_NMR_Data C_NMR_Data Carbon Skeleton (Chemical Shifts) NMR->C_NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic workflow for this compound characterization.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-methoxyfuran, a heterocyclic organic compound of interest in biofuel research and as a building block in organic synthesis. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes important reaction pathways.

Core Thermochemical Data

The thermochemical properties of this compound have been primarily elucidated through computational chemistry, providing valuable insights into its stability and reactivity. The following tables summarize the key data from these studies.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of this compound (Ideal Gas Phase)[1][2]
PropertyValueUnits
Standard Enthalpy of Formation (ΔH°f298)-45.0kcal mol-1
Standard Entropy (S°298)Not explicitly stated in snippetscal mol-1 K-1
Heat Capacity (Cp(T))Temperature dependentcal mol-1 K-1

Note: The recommended ideal gas phase enthalpy of formation is derived from the average of the CBS-QB3 and G3MP2B3 levels of theory.[1][2]

Table 2: Bond Dissociation Energies (BDEs) of this compound[1][2]
BondBond Dissociation EnergyUnits
C-H (furan ring)~120kcal mol-1
C-H (methoxy-methyl)98kcal mol-1
O-CH3~45kcal mol-1

Experimental and Computational Methodologies

While specific experimental thermochemical data for this compound are not widely published, the methodologies used for similar furan derivatives provide a strong framework for understanding how these properties are determined.

Experimental Protocols

1. Combustion Calorimetry:

This technique is used to determine the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation in the condensed phase can be derived.[3]

  • Apparatus: A static bomb calorimeter is typically employed.

  • Procedure:

    • A precisely weighed sample of the furan derivative is placed in a crucible within a combustion bomb.

    • The bomb is pressurized with a high purity oxygen.

    • The bomb is placed in a calorimeter vessel containing a known amount of water.

    • The sample is ignited, and the temperature change of the water is measured with high precision.

    • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system, which is determined through calibration with a standard substance like benzoic acid.[4]

2. Calvet Microcalorimetry:

This method is used to measure enthalpies of vaporization and sublimation.[3][5]

  • Apparatus: A Calvet microcalorimeter, a type of heat-flux calorimeter, is used.[5][6]

  • Procedure for Enthalpy of Vaporization:

    • A small, weighed sample (1-5 mg) is dropped into the calorimetric cell at a constant temperature.[5]

    • The heat absorbed to bring the sample to the calorimeter's temperature is measured.

    • The cell is then evacuated, causing the sample to vaporize. The heat absorbed during this isothermal vaporization is measured.

    • The molar enthalpy of vaporization is calculated from the measured heat, the mass of the sample, and its molar mass.[5]

Computational Protocols

The reported thermochemical data for this compound were obtained using various computational chemistry methods.[1][2]

  • Software and Levels of Theory:

    • Standard enthalpies of formation were calculated using B3LYP/6-31G(d,p), B3LYP/6-311G(2d,2p), CBS-QB3, G3MP2B3, and G3 levels of theory.[1][2]

    • Isodesmic reactions were employed to minimize calculation errors.[1][2]

  • Determination of Entropy and Heat Capacity:

    • Structures, vibrational frequencies, and internal rotor potentials were calculated at the B3LYP/6-31G(d,p) density functional level.[1][2]

    • These calculated parameters were then used to determine the entropy and heat capacities.[1][2]

Reaction Pathways and Mechanisms

Understanding the reaction pathways of this compound is crucial for its application in various chemical processes.

Pyrolysis of this compound

The thermal decomposition of this compound primarily proceeds through a unimolecular pathway.[1][7][8] The initial and most significant step is the scission of the O-CH3 bond, which is noted to be unusually weak.[1][7][8]

Pyrolysis_of_2_Methoxyfuran This compound This compound 2-Furanyloxy_Radical 2-Furanyloxy Radical This compound->2-Furanyloxy_Radical Δ Methyl_Radical Methyl Radical This compound->Methyl_Radical Δ Ring_Opening_Products Ring Opening Products (2 CO, HC≡CH, H) 2-Furanyloxy_Radical->Ring_Opening_Products β-scission Reaction_of_2_Methoxyfuran cluster_reactants Reactants This compound This compound Zwitterionic_Intermediate Zwitterionic Intermediate This compound->Zwitterionic_Intermediate Nitroalkene Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate Nitroalkene->Zwitterionic_Intermediate Five_membered_Nitronate Five-membered Nitronate Zwitterionic_Intermediate->Five_membered_Nitronate Intramolecular Substitution Michael_Adduct Michael-type Adducts Zwitterionic_Intermediate->Michael_Adduct Proton Transfer

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuran (C₅H₆O₂) is a heterocyclic organic compound characterized by a furan ring substituted with a methoxy group at the 2-position.[1][2][3] Its structural and electronic properties are of significant interest in various fields, including biofuel research and synthetic chemistry, where it serves as a versatile intermediate.[3][4] An accurate understanding of its molecular geometry, conformational preferences, and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic routes, and for its potential applications in drug development. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, integrating experimental data from microwave spectroscopy with high-level quantum chemical calculations.

Molecular Structure and Conformational Analysis

The presence of the methoxy group introduces a degree of conformational flexibility in this compound. However, a combination of experimental and theoretical studies has conclusively shown that the molecule predominantly exists in a single, planar conformation.

The Stable syn-Conformer

Microwave spectroscopy studies have unequivocally identified the lowest energy structure of this compound as the syn-conformer.[5][6] This conformer possesses Cₛ symmetry, with the furan ring and the methoxy group lying in the same plane.[5][6] The term syn indicates that the methyl group of the methoxy substituent is oriented on the same side as the adjacent double bond within the furan ring. This planar arrangement is thought to be stabilized by the delocalization of π-electrons from the furan ring to the oxygen atom of the methoxy group.[5][6] This stable conformer is estimated to be at least 3 kJ/mol more stable than any other possible rotational isomer.

The workflow for determining the stable conformation and detailed molecular structure of this compound involves a synergistic approach, combining experimental spectroscopy with theoretical computations.

Caption: Workflow for the structural determination of this compound.

Quantitative Structural Data

The precise geometric parameters of the syn-conformer of this compound have been determined through microwave spectroscopy and corroborated by quantum chemical calculations. The following table summarizes the key bond lengths and angles.

ParameterExperimental ValueMP2/6-311++G B3LYP/cc-pVTZB3LYP/6-311++G
Bond Lengths (Å)
O1-C21.3621.3681.3651.366
C2-C31.3591.3671.3641.365
C3-C41.4311.4321.4351.435
C4-C51.3611.3651.3641.364
O1-C51.3701.3741.3741.374
C2-O61.3571.3581.3531.354
O6-C71.4211.4231.4241.424
**Bond Angles (°) **
C5-O1-C2106.8106.5106.6106.6
O1-C2-C3110.7110.8110.7110.7
C2-C3-C4106.0106.0106.1106.1
C3-C4-C5105.8105.8105.8105.8
O1-C5-C4110.7110.9110.8110.8
O1-C2-O6115.3115.0115.3115.3
C3-C2-O6134.0134.2134.0134.0
C2-O6-C7117.8118.0117.5117.5

Note: Atom numbering follows standard chemical conventions for furan, with O1 being the ring oxygen, and C2 being the carbon atom bonded to the methoxy group (O6-C7).

Bonding Characteristics

The bonding in this compound is characterized by the aromaticity of the furan ring and the electronic influence of the methoxy substituent.

Furan Ring

The furan ring is an aromatic heterocycle, although its aromaticity is less pronounced than that of benzene. The C-C bond lengths within the ring are intermediate between typical single and double bonds, indicative of delocalized π-electrons. The C-H bonds on the furan ring are relatively strong, with bond dissociation energies around 120 kcal/mol.[4][7][8]

Methoxy Substituent and its Influence

The methoxy group acts as a π-electron donor to the furan ring, which influences the ring's reactivity and electronic distribution. This electron-donating effect is a key factor in the stabilization of the planar syn-conformation. The C-H bonds of the methyl group are weaker than those on the furan ring, with a bond dissociation energy of approximately 98 kcal/mol.[4][7][8] This makes the methyl group a more likely site for hydrogen abstraction in radical reactions.

The dipole moment of this compound has been experimentally determined to be 6.99(12) x 10⁻³⁰ C·m. This relatively large dipole moment arises from the electronegativity of the two oxygen atoms and the overall asymmetry of the molecule.

Experimental Protocols

The primary experimental technique for the precise structural determination of this compound has been microwave spectroscopy.

Microwave Spectroscopy

Objective: To determine the rotational constants, moments of inertia, and dipole moment of this compound in the gas phase, and from these, deduce its molecular geometry and conformational preferences.

Methodology:

  • Sample Preparation: A sample of this compound is introduced into the spectrometer in the vapor phase. The experiment is typically conducted at reduced temperatures (e.g., around -35 °C) to increase the population of the ground vibrational state and simplify the resulting spectrum.

  • Instrumentation: A Stark-modulated microwave spectrometer is commonly used, operating in a frequency range that covers the expected rotational transitions (e.g., 10.0-60.0 GHz).

  • Data Acquisition: The microwave radiation is swept across the desired frequency range, and the absorption of this radiation by the gaseous this compound molecules is detected. The precise frequencies of these absorptions correspond to transitions between different rotational energy levels of the molecule.

  • Spectral Analysis: The observed rotational spectrum is analyzed to assign the transitions to specific changes in the rotational quantum numbers (J, Kₐ, Kₑ). The spectrum of the most abundant isotopic species is first analyzed, followed by the spectra of less abundant isotopologues (e.g., containing ¹³C or ¹⁸O) in their natural abundance to aid in the structural determination.

  • Determination of Spectroscopic Constants: The assigned transition frequencies are fitted using a rigid-rotor Hamiltonian to yield the rotational constants (A, B, C) and centrifugal distortion constants.

  • Structural Determination: The rotational constants are related to the principal moments of inertia of the molecule. By analyzing the rotational constants of several isotopic species, the atomic coordinates can be determined with high precision, leading to the experimental bond lengths and angles.

  • Dipole Moment Measurement: The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, is measured to determine the components of the molecular dipole moment.

Conclusion

The molecular structure of this compound is well-defined, with the molecule existing predominantly as a planar syn-conformer of Cₛ symmetry. This conformation is stabilized by electronic effects, specifically the delocalization of π-electrons from the furan ring to the methoxy group. Detailed geometric parameters, including bond lengths and angles, have been precisely determined through a synergistic combination of microwave spectroscopy and quantum chemical calculations. This in-depth understanding of the structure and bonding of this compound provides a solid foundation for its application in chemical synthesis and for further research into its chemical and biological activities.

References

Unveiling the Synthesis of 2-Methoxyfuran: A Journey Through Time for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the discovery and historical evolution of 2-methoxyfuran synthesis, tailored for researchers, scientists, and professionals in drug development. This whitepaper delves into the foundational methods and subsequent advancements in the preparation of this versatile heterocyclic compound, presenting key quantitative data in structured tables, detailed experimental protocols, and visual representations of reaction pathways.

Historical Perspective: The Dawn of this compound Synthesis

The initial synthesis of this compound was reported in 1960 by G. Frank D'Alelio, Carl J. Williams Jr., and Christopher L. Wilson. Their work, "Reactions of Furan Compounds. XIX. Synthesis of this compound and its 5-Methyl- and 5-Methoxymethyl Derivatives," described an improved method involving the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran. This early breakthrough laid the groundwork for future explorations into the synthesis of this valuable compound.

Key Synthetic Methodologies

Over the decades, several synthetic routes to this compound have been developed, each with its own set of advantages and applications. Two prominent methods are detailed below, providing a historical and a more contemporary approach.

The D'Alelio, Williams Jr., and Wilson Method (1960): Acid-Catalyzed Pyrolysis

This historical method provides a foundational understanding of this compound synthesis. The process involves the thermal decomposition of 2,5-dimethoxy-2,5-dihydrofuran in the presence of an acid catalyst.

Experimental Protocol:

A mixture of 2,5-dimethoxy-2,5-dihydrofuran and a catalytic amount of p-toluenesulfonic acid is heated under reduced pressure. The this compound product is continuously distilled from the reaction mixture as it forms.

Detailed reaction conditions and yields are summarized in the table below.

Synthesis from 2-Bromofuran: A Modern Approach

A more contemporary and widely used method involves the nucleophilic substitution of 2-bromofuran with a methoxide source. This approach offers good yields and utilizes readily available starting materials.

Experimental Protocol:

2-Bromofuran is reacted with a solution of sodium methoxide in methanol. The reaction is typically carried out at an elevated temperature to ensure complete conversion. The product, this compound, is then isolated and purified.

Quantitative data for this synthesis are provided in the comparative table.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison of the discussed synthetic methodologies, the following table summarizes the key quantitative data.

Synthesis MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)
D'Alelio, Williams Jr., & Wilson2,5-Dimethoxy-2,5-dihydrofuranp-Toluenesulfonic acidPyrolysis under reduced pressure~40-50%
From 2-Bromofuran2-BromofuranSodium methoxide, MethanolReflux~70-80%

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the logical flow of the key synthetic routes.

historical_synthesis start 2,5-Dimethoxy- 2,5-dihydrofuran process Pyrolysis (Heat, Reduced Pressure) start->process catalyst p-Toluenesulfonic Acid (cat.) catalyst->process product This compound process->product

Figure 1. D'Alelio, Williams Jr., & Wilson Synthesis (1960).

modern_synthesis start 2-Bromofuran process Nucleophilic Substitution (Reflux) start->process reagent Sodium Methoxide in Methanol reagent->process product This compound process->product

Figure 2. Synthesis from 2-Bromofuran.

Precursor Synthesis: Preparation of 2,5-Dimethoxy-2,5-dihydrofuran and 2-Bromofuran

The availability of starting materials is crucial for any synthetic endeavor. Herein are the established protocols for the preparation of the key precursors.

Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran from Furan

This precursor for the historical synthesis is prepared by the electrochemical methoxylation of furan.

Experimental Protocol:

Furan is dissolved in methanol containing a suitable electrolyte (e.g., ammonium bromide). The solution is subjected to electrolysis in an undivided cell with platinum electrodes. The reaction progress is monitored until the starting material is consumed. The product is then isolated by extraction and distillation. This method typically affords the product in good yield (80-90%).

Synthesis of 2-Bromofuran from Furan

The starting material for the modern synthesis can be prepared by the bromination of furan.

Experimental Protocol:

Furan is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like tetrahydrofuran (THF) at a low temperature. The reaction is typically fast and gives 2-bromofuran in high yield (around 85%) after purification.

Conclusion

The synthesis of this compound has evolved from its initial discovery through acid-catalyzed pyrolysis to more efficient methods utilizing nucleophilic substitution. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and required purity. This guide provides researchers and drug development professionals with a concise yet in-depth overview of the key synthetic methodologies, enabling informed decisions in their scientific pursuits.

An In-depth Technical Guide to the Reactivity and Stability of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuran is a heterocyclic organic compound characterized by a furan ring substituted with a methoxy group at the 2-position.[1] Its unique electronic structure, combining the properties of an ether and an electron-rich aromatic system, makes it a versatile and valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, detailed experimental protocols, and mechanistic insights relevant to its application in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sweet, aromatic odor.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₆O₂[2]
Molecular Weight98.10 g/mol [2]
Density1.065 g/mL at 25 °C[2]
Boiling Point108-109 °C[3]
Refractive Indexn20/D 1.447[2]
Flash Point10 °C (closed cup)[2]
SolubilityModerately soluble in water, more soluble in organic solvents.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature for the laboratory-scale synthesis of this compound.[3]

Materials:

  • 2,5-dimethoxy-2,5-dihydrofuran

  • Potassium acetate (or other suitable acid catalyst)

  • Distillation apparatus

  • Vacuum pump

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a distillation apparatus equipped with a flask coated with an acid catalyst like potassium acetate.

  • Place 2,5-dimethoxy-2,5-dihydrofuran into the flask.

  • Conduct the pyrolysis under reduced pressure.

  • Carefully collect the distillate, which is crude this compound.

  • The product can be further purified by fractional distillation. A reported boiling point is 108-109 °C at atmospheric pressure.[3]

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_process Process cluster_product Product 2_5_dimethoxy_2_5_dihydrofuran 2,5-Dimethoxy-2,5-dihydrofuran Pyrolysis Acid-Catalyzed Pyrolysis (e.g., with Potassium Acetate) 2_5_dimethoxy_2_5_dihydrofuran->Pyrolysis Heat under vacuum 2_Methoxyfuran This compound Pyrolysis->2_Methoxyfuran Distillation

Caption: Synthesis of this compound via Pyrolysis.

Reactivity of this compound

The electron-rich furan ring, further activated by the electron-donating methoxy group, makes this compound highly reactive towards electrophiles and a versatile diene in cycloaddition reactions.

Diels-Alder Reactions

This compound readily participates as a diene in [4+2] cycloaddition reactions with various dienophiles. These reactions are crucial for the construction of complex cyclic systems.

Reaction with Maleic Anhydride and N-Methylmaleimide:

This compound reacts with maleic anhydride and N-methylmaleimide to form the corresponding cycloadducts.[2]

Table of Diels-Alder Reaction Yields (Illustrative):

DienophileReaction ConditionsProductYield (%)Reference
Maleic AnhydrideSolvent-free, room temperature, 4hexo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione96[4]
N-MethylmaleimideDichloromethane, reflux, 24hCorresponding adductModerate to Excellent[5]

Reaction Pathway for Diels-Alder Cycloaddition:

G 2_Methoxyfuran This compound (Diene) Transition_State [4+2] Transition State 2_Methoxyfuran->Transition_State Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Transition_State Cycloadduct Cycloadduct Transition_State->Cycloadduct Concerted reaction

Caption: Generalized Diels-Alder Reaction Pathway.

Electrophilic Additions

The electron-rich nature of the furan ring in this compound facilitates electrophilic addition reactions.[1] Protonation typically occurs at the C5 position, leading to a stabilized carbocation that can be trapped by nucleophiles.

Stability and Degradation of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents.

Thermal Stability

Computational studies have investigated the thermochemical properties and decomposition pathways of this compound. The O–CH₃ bond is identified as a relatively weak point in the molecule.[6] High-temperature pyrolysis leads to a complex mixture of smaller molecules.[6][7]

Thermochemical Data:

ParameterValueReference
Enthalpy of Formation (ΔH°f298, gas phase)-45.0 kcal/mol[8]
C-H Bond Dissociation Energy (furan ring)~120 kcal/mol[8]
C-H Bond Dissociation Energy (methoxy group)98 kcal/mol[8]
Hydrolysis

This compound is susceptible to acid-catalyzed hydrolysis. The furan ring is opened under acidic conditions, leading to the formation of other organic species. The rate of hydrolysis is dependent on the pH of the medium.

General Mechanism of Acid-Catalyzed Hydrolysis:

G 2_Methoxyfuran This compound Protonation Protonation (H+) 2_Methoxyfuran->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (H₂O) Carbocation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Products Hydrolysis Products Ring_Opening->Products

Caption: Acid-Catalyzed Hydrolysis of this compound.

Oxidation

This compound can be oxidized by various oxidizing agents. The reaction can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich furan ring is susceptible to oxidative cleavage.[9] Common oxidizing agents used in organic synthesis include chromic acid, potassium permanganate, and various peroxy acids.[10][11][12]

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its electron-rich nature dictates its reactivity, making it a valuable substrate for Diels-Alder reactions and electrophilic additions. However, its stability is a critical consideration, particularly its sensitivity to heat, acidic conditions, and oxidizing agents. A thorough understanding of these properties is essential for its effective utilization in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this compound while managing its inherent reactivity and stability challenges.

References

Physical properties of 2-Methoxyfuran (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Methoxyfuran (CAS No. 25414-22-6), specifically its boiling point and density. The information herein is compiled for use in research, development, and quality control applications, with a focus on providing clear, actionable data and procedural insights.

Core Physical Properties

This compound is a heterocyclic organic compound that presents as a colorless to pale yellow liquid under standard conditions. It is recognized for its utility as a versatile intermediate in organic synthesis. Accurate knowledge of its physical properties is crucial for its application in pharmaceutical and agrochemical development.[1]

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

Physical PropertyValueConditionsSource(s)
Boiling Point 110-111 °CAt 760 mmHg[1]
110.50 °CAt 760.00 mm Hg
Density 1.065 g/mLAt 25 °C[2]
Specific Gravity 1.05200 to 1.05800At 20.00 °C[1]

Experimental Protocols

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample vial (e.g., a small test tube)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of this compound (approximately 0.5-1 mL) is placed into the sample vial.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the vial.

  • The sample vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and vial assembly are placed in the Thiele tube containing the heating fluid, ensuring the sample is immersed.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the this compound equals the atmospheric pressure.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (e.g., Gay-Lussac or Weld type)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • Thermometer (calibrated)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely adjusted, it is dried on the outside, and its weight when filled with water is recorded. This allows for the calculation of the exact volume of the pycnometer at the specified temperature.

  • The pycnometer is then emptied, thoroughly dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the bath.

  • The volume is adjusted, the exterior is dried, and the weight of the pycnometer filled with this compound is measured.

  • The density of this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement prep1 Sample Preparation: Place this compound in sample vial prep2 Assemble Apparatus: Inverted capillary in sample, attach vial to thermometer prep1->prep2 meas1 Heating: Immerse in Thiele tube and gently heat side arm prep2->meas1 Begin Measurement meas2 Observation: Note rapid stream of bubbles from capillary meas1->meas2 meas3 Cooling: Remove heat source and allow to cool slowly meas2->meas3 Boiling Observed meas4 Record Boiling Point: Temperature at which liquid enters capillary meas3->meas4

Caption: Workflow for Boiling Point Determination by Thiele Tube Method.

References

2-Methoxyfuran: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-Methoxyfuran. The information is intended for use by professionals in research and development environments. All procedures should be conducted in accordance with institutional and regulatory safety standards.

Chemical Identification and Physical Properties

Identifier Value Source
Chemical Name This compoundN/A
Synonyms 2-Furyl methyl ether[1][2]
CAS Number 25414-22-6[1][3][4]
Molecular Formula C5H6O2[3][4]
Molecular Weight 98.10 g/mol [3][4]
Appearance Liquid[4]
Density 1.065 g/mL at 25 °C[4]
Refractive Index n20/D 1.447[4]
Storage Temperature 2-8°C[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard Class Category Hazard Statement Source
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[1][5]
Acute Oral ToxicityCategory 3H301: Toxic if swallowed[1][3]
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin[1][3]
Acute Inhalation ToxicityCategory 3H331: Toxic if inhaled[1][3]

Signal Word: Danger[1][3]

Hazard Pictograms:

  • GHS02: Flame

  • GHS06: Skull and Crossbones

Toxicological Data

Comprehensive toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[6] The available information is for acute toxicity classifications. For the related compound, 2-Methylfuran, the following acute toxicity values have been reported:

Toxicity Test Value Species Source
LD50 (Oral)167 mg/kgRat[7]
LC50 (Inhalation)1.68 mg/L / 4hRat[7]

Note: This data is for 2-Methylfuran and should be used as an indicator of potential toxicity for this compound, not as a direct substitute.

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[1][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

Parameter Value Source
Flash Point 10 °C (50 °F) - closed cup[4]
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO2).[2]
Unsuitable Extinguishing Media Do not use a heavy water stream.[8]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2).[1][3]

Handling and Storage

Handling:

  • Do not breathe mist, vapors, or spray.[1][2]

  • Do not get in eyes, on skin, or on clothing.[1][2]

  • Handle product only in a closed system or provide appropriate exhaust ventilation.[1][2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1][2][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][8]

  • Use only non-sparking tools.[1][2][8]

  • Ground and bond container and receiving equipment to prevent static electricity discharge.[1][2][3][8]

  • Wear appropriate personal protective equipment.[8]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[1][2][3][8]

  • Keep in a dry place.[3]

  • Store locked up.[1]

  • Recommended storage is in a refrigerator/flammables area.[1][3]

  • Keep away from strong oxidizing agents.[1][3]

Exposure Controls and Personal Protection

Occupational Exposure Limits:

  • No occupational exposure limits have been established for this compound.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: When engineering controls are not sufficient, use a respirator with an appropriate filter for low boiling organic solvents.[9]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][3]

Exposure Route First Aid Procedure Source
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1][3]
Ingestion Immediately call a POISON CENTER or doctor/physician. Clean mouth with water. Do NOT induce vomiting.[1][3][8]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[1][3][8]

Spill and Leak Procedures

  • Evacuate personnel from the area.[10]

  • Remove all sources of ignition.[10]

  • Ventilate the area.[8]

  • Use personal protective equipment, including a self-contained breathing apparatus.[1][10]

  • Prevent further leakage or spillage if safe to do so.

  • Absorb with inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[10]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Do not let the chemical enter the environment.[1]

Experimental Protocols

Detailed experimental protocols for determining the safety profile of this compound are not publicly available. However, the following are summaries of standard methodologies that would be used.

Acute Oral Toxicity (Based on OECD Guideline 423):

  • Principle: A stepwise procedure with a limited number of animals per step. The outcome of each step determines the dose for the next.

  • Animals: Typically, three female rats are used for each step. They are fasted before dosing.

  • Dosing: The substance is administered in a single oral dose. Dosing is initiated at a level expected to be toxic.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The procedure allows for the classification of the substance into one of five toxicity categories based on the observed mortality.

Flash Point Determination (Closed-Cup Method, e.g., Pensky-Martens ASTM D93):

  • Apparatus: A brass test cup with a tightly fitting lid equipped with a stirring device, a port for an ignition source, and a thermometer.

  • Procedure: The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

  • Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Visualizations

FirstAid First Aid for this compound Exposure cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Eye Eye Contact RinseEyes Rinse with water for 15+ mins Eye->RinseEyes Skin Skin Contact WashSkin Wash with soap and water Skin->WashSkin Ingestion Ingestion CallPoison Call POISON CENTER / Doctor Ingestion->CallPoison Inhalation Inhalation FreshAir Move to fresh air Inhalation->FreshAir Medical Seek Immediate Medical Attention RinseEyes->Medical WashSkin->Medical CallPoison->Medical FreshAir->Medical

Caption: First aid procedures for this compound exposure.

SpillResponse This compound Spill Response Workflow Start Spill Detected Evacuate Evacuate Area Start->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ventilate Area Ignition->Ventilate PPE Don PPE (incl. SCBA) Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste (Spark-proof tools) Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose End Decontaminate Area Dispose->End

Caption: Workflow for responding to a this compound spill.

Signaling Pathways

Information regarding the specific signaling pathways involved in the toxicology of this compound is not available in public literature. Toxic effects are generally attributed to its reactivity and metabolic products, but a detailed molecular mechanism has not been elucidated.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer and follow all applicable local, state, and federal regulations.

References

Methodological & Application

Application Notes and Protocols: 2-Methoxyfuran in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyfuran as a diene in Diels-Alder cycloaddition reactions. The resulting 7-oxabicyclo[2.2.1]heptane core structure is a key scaffold in a variety of biologically active molecules, making this reaction highly relevant for drug discovery and development.

Introduction

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition reaction that forms a six-membered ring. Furan and its derivatives are commonly used as dienes in these reactions. The introduction of a methoxy group at the 2-position of the furan ring increases its electron density, thereby enhancing its reactivity as a diene. This increased reactivity allows for milder reaction conditions and can influence the stereoselectivity of the cycloaddition. The resulting 7-oxabicyclo[2.2.1]heptane adducts serve as versatile intermediates in the synthesis of complex molecules, including natural products and potential therapeutic agents. A notable example is the synthesis of cantharidin and its analogs, which are known inhibitors of protein phosphatases.[1][2]

Key Applications in Drug Development

The 7-oxabicyclo[2.2.1]heptane scaffold, readily accessible through the Diels-Alder reaction of furans, is a privileged structure in medicinal chemistry.[3] Derivatives of this scaffold have shown a range of biological activities, including anticancer and anti-inflammatory properties.

A significant application lies in the development of protein phosphatase inhibitors. For instance, norcantharidin, a demethylated analog of cantharidin, is synthesized via a Diels-Alder reaction between furan and maleic anhydride.[2] These compounds are known to inhibit protein phosphatase 1 (PP1) and 2A (PP2A), enzymes that play crucial roles in cellular signaling pathways controlling cell proliferation and apoptosis.[1] More recently, derivatives of the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid core have been designed as selective inhibitors of protein phosphatase 5 (PP5) to reverse temozolomide resistance in glioblastoma.[4]

The ability to functionalize the Diels-Alder adducts allows for the generation of diverse chemical libraries for screening against various biological targets. The stereochemistry of the adducts (endo vs. exo) can also play a crucial role in their biological activity, making the stereoselective synthesis an important aspect of drug design.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and outcomes for the Diels-Alder reaction of furan derivatives with common dienophiles. While specific data for this compound is limited in the reviewed literature, the data for analogous electron-rich furans provide a strong predictive framework. The presence of an electron-donating group like methoxy is expected to increase the reaction rate compared to unsubstituted furan.[5]

Table 1: Diels-Alder Reaction of Furan Derivatives with Maleimides

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)endo:exo RatioReference
FuranN-phenylmaleimideNeat25168-Kinetic: endo major; Thermodynamic: exo major[6]
2-MethylfuranMaleimide-25->20% endo[7]
2-MethylfuranN-phenylmaleimideToluene60--exo only[7]
3-MethoxyfuranN-methylmaleimideDichloromethane2549865:35[8]

Table 2: Diels-Alder Reaction of Furan Derivatives with Other Dienophiles

DieneDienophileCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)endo:exo RatioReference
FuranMethyl acrylateBF₃·OEt₂ (0.1 equiv)None51075.77:3[9]
FuranAcryloyl chloridePropylene oxideNone--76.5 (after esterification)3:7[9]

Experimental Protocols

The following are generalized protocols for performing Diels-Alder reactions with furan derivatives, which can be adapted for this compound.

Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with N-Substituted Maleimides

Materials:

  • This compound

  • N-substituted maleimide (e.g., N-methylmaleimide, N-phenylmaleimide)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-substituted maleimide (1.0 equivalent).

  • Dissolve the maleimide in the chosen anhydrous solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow at room temperature, it can be gently heated to reflux. The optimal temperature and time will depend on the specific reactants.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the endo and exo isomers.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the endo:exo ratio.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Acrylates

Materials:

  • This compound

  • Acrylate dienophile (e.g., methyl acrylate)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane) or solvent-free conditions

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for catalyst addition

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the acrylate dienophile (1.0 equivalent).

  • If using a solvent, dissolve the dienophile in anhydrous dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • Add this compound (1.0-1.2 equivalents) to the flask.

  • Slowly add the Lewis acid catalyst (e.g., 0.1 equivalents of BF₃·OEt₂) to the stirred mixture via syringe.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by spectroscopic methods to determine the structure and isomeric ratio.

Mandatory Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Combine this compound and Dienophile in Solvent Reaction 2. Stir at appropriate temperature (Monitor by TLC) Reactants->Reaction Workup 3. Quench reaction and perform aqueous workup Reaction->Workup Purification 4. Purify crude product (Column Chromatography/Recrystallization) Workup->Purification Analysis 5. Characterize product (NMR, MS) Purification->Analysis FinalProduct Pure Diels-Alder Adduct Analysis->FinalProduct

Caption: Experimental workflow for a Diels-Alder reaction.

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_biological_action Biological Action 2MF This compound DA_Reaction Diels-Alder Reaction 2MF->DA_Reaction Dienophile Dienophile Dienophile->DA_Reaction Adduct 7-Oxabicyclo[2.2.1]heptane Derivative DA_Reaction->Adduct PP Protein Phosphatase (e.g., PP2A, PP5) Adduct->PP Inhibition Signaling Cell Proliferation & Survival Signaling PP->Signaling Dephosphorylates & Deactivates Pro-Survival Proteins Apoptosis Apoptosis Signaling->Apoptosis

Caption: Inhibition of protein phosphatase signaling.

References

Application Notes and Protocols: 2-Methoxyfuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyfuran as a versatile reagent in organic synthesis, with a particular focus on its role as a dienophile in Diels-Alder reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this chemistry in research and development settings.

Introduction

This compound is a readily available and versatile building block in organic synthesis. While furans are classically regarded as dienes in [4+2] cycloaddition reactions, the electronic properties of this compound also allow it to participate as a dienophile, expanding its synthetic utility. This document will explore its application in the synthesis of complex molecular architectures, particularly the formation of 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

This compound as a Dienophile in Diels-Alder Reactions

In specific contexts, particularly with highly electron-rich dienes, this compound can function as an efficient dienophile. A notable example is its reaction with masked o-benzoquinones. This reactivity profile allows for the construction of unique bicyclic structures that are not readily accessible through other synthetic routes.

General Reaction Pathway

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring. When this compound acts as a dienophile, it reacts with a conjugated diene to form a 7-oxabicyclo[2.2.1]heptane derivative.

Caption: General Diels-Alder reaction with this compound as the dienophile.

Quantitative Data Summary

The following tables summarize quantitative data for Diels-Alder reactions involving furan derivatives, showcasing typical yields and diastereoselectivities. This data provides a comparative reference for planning syntheses with this compound.

Table 1: Diels-Alder Reactions of Furan Derivatives as Dienes

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
3-MethoxyfuranN-Methylmaleimide-8016Excellent80:20[1]
2-FuranmethanethiolMaleic AnhydrideEt₂ORoom TempOvernight95exo only
FuranMaleic AnhydrideEthyl AcetateRoom Temp--Majorly exo over time
2,5-Bis(hydroxymethyl)furanN-(4-hydroxyphenyl)maleimideWater80-386:14

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction of a Furan Derivative with a Dienophile

This protocol provides a general methodology for the [4+2] cycloaddition of a furan derivative (acting as a diene) with a maleimide dienophile. This can be adapted for reactions where this compound is used as the diene.

Materials:

  • Furan derivative (e.g., 2-substituted furan)

  • Maleimide derivative (e.g., N-methylmaleimide)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the furan derivative (1.0 equivalent).

  • Dissolve the furan derivative in the chosen anhydrous solvent. If the reaction is to be run neat, proceed to the next step.

  • Add the maleimide derivative (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 7-oxabicyclo[2.2.1]heptane adduct.

Experimental_Workflow start Start reagents Combine furan derivative and dienophile in a dry flask under inert atmosphere start->reagents solvent Add anhydrous solvent (optional) reagents->solvent reaction Stir at appropriate temperature (RT to reflux) solvent->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT and remove solvent in vacuo monitor->workup Complete purification Purify by recrystallization or column chromatography workup->purification product Obtain pure 7-oxabicyclo[2.2.1]heptane adduct purification->product

Caption: General experimental workflow for a Diels-Alder reaction.

Protocol 2: Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

This protocol details a specific application of a substituted furan in a highly regioselective Diels-Alder reaction.

Materials:

  • 2-Methylfuran

  • Methyl 3-bromopropiolate

  • Sodium methoxide solution (1M in methanol)

  • Methanol

  • Hydrochloric acid (1:1 aqueous solution)

  • Ethyl ether

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Sodium hydroxide (5% aqueous solution)

  • Chloroform

Procedure:

Step 1: Diels-Alder Reaction A highly regioselective Diels-Alder reaction is performed between 2-methylfuran and methyl 3-bromopropiolate.

Step 2: Ketal Formation A solution of the Diels-Alder adduct in methanol is added dropwise to a cooled (ice bath) 1M solution of sodium methoxide in methanol. The reaction is stirred for 2 hours and then allowed to warm to room temperature. The mixture is cooled again and neutralized with a 1:1 aqueous hydrochloric acid solution to pH 5. Methanol is removed under vacuum, and the product is extracted with ethyl ether.

Step 3: Hydrogenation (Optional) For the saturated analog, the ketal from Step 2 is dissolved in methanol in a pressure reactor. 5% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere (6 atm) at room temperature for 3 hours. The mixture is then filtered through silica gel.

Step 4: Ketal Hydrolysis Concentrated hydrochloric acid is added dropwise at room temperature to a solution of the ketal in methanol. The reaction is stirred for 7 hours. The mixture is then treated with water and extracted with ethyl ether to yield the final product.

Step 5: Saponification (for carboxylic acid) The methyl ester can be saponified by stirring with a 5% sodium hydroxide solution in an ice bath. After dilution with water and washing with light petroleum, the aqueous phase is acidified with 1:1 aqueous HCl to pH 2, and the carboxylic acid is extracted with chloroform.

Conclusion

This compound and its derivatives are valuable synthons in organic synthesis, capable of participating in Diels-Alder reactions as both dienes and, more uniquely, as dienophiles. The provided protocols and data serve as a practical guide for the synthesis of complex, oxygen-containing bicyclic systems. The versatility of these building blocks opens avenues for the development of novel synthetic methodologies and the construction of diverse molecular libraries for drug discovery and materials science.

References

Application Notes and Protocols: 2-Methoxyfuran in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuran is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its electron-rich diene character makes it an excellent participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the stereocontrolled construction of 7-oxabicyclo[2.2.1]heptane derivatives, which are key intermediates in the synthesis of a variety of biologically active compounds, including carbocyclic nucleosides with potent antiviral and anticancer properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for antiviral agents like Carbovir.

Core Application: Diels-Alder Reaction for Carbocyclic Nucleoside Precursors

Carbocyclic nucleosides are a class of therapeutic agents where the furanose oxygen of a nucleoside is replaced by a methylene group. This modification imparts greater metabolic stability against enzymatic degradation, often leading to improved pharmacokinetic profiles. A common strategy for the asymmetric synthesis of these molecules involves the use of a chiral 7-oxabicyclo[2.2.1]heptane intermediate, which can be accessed via a Diels-Alder reaction between a furan derivative and a suitable dienophile. This compound is an attractive diene for this purpose due to its increased reactivity compared to unsubstituted furan.

The initial Diels-Alder adduct can be further elaborated through a series of chemical transformations to introduce the necessary functional groups and stereochemistry required for the final active pharmaceutical ingredient (API).

Signaling Pathway and Logic

The synthetic utility of this compound in this context can be visualized as a multi-step pathway leading to the core structure of carbocyclic nucleosides.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Key Intermediate cluster_transformation Further Transformations cluster_end Target Molecule Class This compound This compound Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) This compound->Diels_Alder Diene Dienophile Dienophile Dienophile->Diels_Alder Dienophile Oxabicycloheptene 7-Oxabicyclo[2.2.1]heptene Derivative Diels_Alder->Oxabicycloheptene Elaboration Ring Opening, Functional Group Interconversion, Stereochemical Control Oxabicycloheptene->Elaboration Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Carbovir Precursor) Elaboration->Carbocyclic_Nucleoside

Caption: Synthetic pathway from this compound to carbocyclic nucleoside precursors.

Quantitative Data Summary

The efficiency of the Diels-Alder reaction is critical for the overall yield of the synthetic sequence. The following table summarizes typical quantitative data for the cycloaddition of furan derivatives with various dienophiles, which is analogous to the reactivity expected from this compound.

DieneDienophileCatalyst/ConditionsYield (%)Endo/Exo RatioReference
FuranMethyl acrylateBF₃·OEt₂75.77:3[1]
FuranAcryloyl chloride, then MeOHNone76.53:7[1]
3-EthoxyfuranN-MethylmaleimideVarious solvents, RT~9575:25[2]
3-MethoxyfuranN-MethylmaleimideVarious solvents, RT>9580:20[2]

Experimental Protocols

The following protocols are adapted from established procedures for Diels-Alder reactions involving furan derivatives and are applicable to this compound for the synthesis of pharmaceutical intermediates.

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with an Acrylate Dienophile

This protocol describes the synthesis of a 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivative, a versatile intermediate for carbocyclic nucleosides.

Materials:

  • This compound (1.2 eq.)

  • Methyl acrylate (1.0 eq.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq.)

  • Hydroquinone (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and methyl acrylate.

  • Add a catalytic amount of hydroquinone to inhibit polymerization.

  • Cool the mixture to -20°C with stirring.

  • Slowly add BF₃·OEt₂ via syringe.

  • Allow the reaction to proceed at a low temperature (e.g., in a refrigerator at <5°C) for 10-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the excess reagents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting oil by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the endo and exo isomers.

Expected Outcome:

The reaction is expected to yield the corresponding methyl 7-methoxy-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate as a mixture of endo and exo isomers. The yield and diastereomeric ratio will depend on the specific reaction conditions.

Experimental Workflow

The general workflow for the synthesis and purification of the Diels-Alder adduct is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound, Methyl Acrylate, and Hydroquinone Cooling Cool to -20°C Reactants->Cooling Catalyst Add BF₃·OEt₂ Cooling->Catalyst Incubation Incubate at <5°C for 10-24h Catalyst->Incubation Monitoring Monitor by TLC Incubation->Monitoring Evaporation Evaporate excess reagents Monitoring->Evaporation Extraction Dissolve in CH₂Cl₂ and wash Evaporation->Extraction Drying Dry over MgSO₄ and concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Product Isolated Endo/Exo Adducts Chromatography->Product

Caption: General workflow for the Diels-Alder reaction of this compound.

Conclusion

This compound is a highly valuable and reactive diene for the construction of 7-oxabicyclo[2.2.1]heptane systems, which are crucial intermediates in the synthesis of carbocyclic nucleoside analogues and other complex pharmaceutical targets. The Diels-Alder reaction provides an efficient and stereoselective route to these intermediates. The protocols and data presented herein offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions, including the use of chiral catalysts, can lead to enantiomerically pure intermediates, which are essential for the development of modern therapeutics.

References

Application Notes and Protocols: 2-Methoxyfuran as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxyfuran in the construction of a diverse array of heterocyclic compounds. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction pathways are presented to facilitate the application of this versatile building block in research and development, particularly in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a readily available and highly reactive five-membered heterocyclic compound that serves as a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. Its electron-rich diene character, coupled with the influence of the methoxy group, allows it to participate in a variety of cycloaddition and rearrangement reactions. This versatility makes it an attractive starting material for the construction of novel scaffolds for drug discovery and development, as heterocyclic compounds form the core of a vast number of pharmaceuticals.

This document outlines key applications of this compound in the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles, providing detailed experimental procedures and quantitative data for representative reactions.

Key Applications and Reaction Types

This compound is a versatile synthon that can be employed in several key synthetic transformations to generate diverse heterocyclic frameworks. The primary reaction pathways include:

  • Diels-Alder Reactions: As an electron-rich diene, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.

  • Inverse Electron Demand Diels-Alder (IEDDA) Reactions: When reacted with electron-poor dienes, this compound can act as the dienophile.

  • Cycloaddition and Rearrangement Reactions: Reactions with certain electrophiles can lead to initial cycloaddition followed by rearrangement to form novel heterocyclic or carbocyclic structures.

  • Achmatowicz Rearrangement: This oxidative rearrangement of furan derivatives provides access to valuable dihydropyranone structures.

  • Piancatelli Rearrangement: An acid-catalyzed rearrangement of 2-furylcarbinols to form 4-hydroxycyclopentenone derivatives.

  • Synthesis of Butenolides: Through a methyl-oxygen bond cleavage, 2-methoxyfurans can be converted to substituted butenolides.

A logical workflow for the utilization of this compound in heterocyclic synthesis is depicted below.

G General Workflow for Heterocyclic Synthesis from this compound A This compound B Diels-Alder Reaction ([4+2] Cycloaddition) A->B C Inverse Electron Demand Diels-Alder (IEDDA) A->C D Cycloaddition/ Rearrangement A->D E Achmatowicz Rearrangement A->E F Piancatelli Rearrangement A->F G Butenolide Synthesis A->G H Nitrogen-containing Heterocycles B->H I Oxygen-containing Heterocycles B->I J Sulfur-containing Heterocycles B->J C->H D->H K Carbocyclic Scaffolds D->K E->I F->K G->I G Reaction of this compound with β-Nitrostyrenes A This compound C Reaction in CHCl3 Room Temperature, 3 days A->C B β-Nitrostyrene B->C D Zwitterionic Intermediate C->D E Michael Adduct D->E G IEDDA Reaction of 2-Pyrones with this compound A 2-Pyrone C Reaction in 1,4-Dioxane 90 °C A->C B This compound B->C D [4+2] Cycloaddition C->D E Tricyclic Bislactone D->E G The Achmatowicz Rearrangement A Furfuryl Alcohol B Oxidation (e.g., Br2, MeOH) A->B C 2,5-Dimethoxy-2,5-dihydrofuran B->C D Acid-catalyzed Rearrangement (e.g., dilute H2SO4) C->D E Dihydropyran D->E

Application Note: Quantification of 2-Methoxyfuran in Fruit Juice using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyfuran is a volatile organic compound that can be present in various food products as a result of thermal processing. Its presence is of interest due to its structural similarity to furan, a compound classified as a possible human carcinogen. Therefore, sensitive and reliable analytical methods are required for the accurate quantification of this compound in complex food matrices to ensure food safety and quality. This application note presents a detailed protocol for the determination of this compound in fruit juice using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). The method is designed to provide high sensitivity, selectivity, and accuracy for the quantification of this analyte.

Principle of the Method

This method utilizes the principle of HS-SPME to extract and concentrate volatile this compound from the headspace of a fruit juice sample. The extracted analyte is then thermally desorbed in the gas chromatograph inlet, separated from other matrix components on a capillary column, and detected by a mass spectrometer. Quantification is achieved by using an internal standard and generating a calibration curve. The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the method.

Materials and Reagents

  • Analytical Standard: this compound (purity ≥98%)

  • Internal Standard (IS): Furan-d4

  • Solvents: Methanol (HPLC grade), Deionized water

  • Salts: Sodium chloride (analytical grade)

  • Gases: Helium (99.999% purity)

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with PTFE/silicone septa

Instrumentation

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • HS-SPME Autosampler

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of furan-d4 in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation
  • Homogenize the fruit juice sample by shaking.

  • If the juice contains pulp, centrifuge at 4000 rpm for 10 minutes and use the supernatant.

  • In a 20 mL headspace vial, place 5 mL of the fruit juice sample.

  • Add 2.5 g of sodium chloride to the vial.

  • Spike with 10 µL of the 10 µg/mL internal standard working solution.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Vortex for 30 seconds to dissolve the salt.

HS-SPME Procedure
  • Incubation: Place the vial in the autosampler tray and incubate at 40°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 40°C for 20 minutes.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

GC-MS Parameters
  • GC System:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 3 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 220°C at 25°C/min, hold for 2 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound: m/z 98 (quantifier), 69, 53 (qualifiers)

      • Furan-d4 (IS): m/z 72 (quantifier)

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are based on typical performance characteristics for the analysis of similar volatile compounds in food matrices.[1][2][3]

ParameterValue
Linearity (r²)>0.995
Linear Range0.1 - 50 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery90 - 110%
Precision (RSD%)<10%

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH or Eurachem) to ensure its suitability for the intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical signal over a specified range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample 1. Homogenize & Centrifuge Fruit Juice Sample add_salt 2. Add 5mL Juice & 2.5g NaCl to 20mL Vial prep_sample->add_salt add_is 3. Spike with Furan-d4 (IS) add_salt->add_is seal_vortex 4. Seal Vial & Vortex add_is->seal_vortex incubate 5. Incubate at 40°C for 15 min seal_vortex->incubate prep_standards Prepare Calibration Standards calibrate 11. Generate Calibration Curve prep_standards->calibrate extract 6. Expose SPME Fiber for 20 min incubate->extract desorb 7. Desorb Fiber in GC Inlet (250°C) extract->desorb separate 8. Chromatographic Separation (HP-5MS Column) desorb->separate detect 9. MS Detection (SIM Mode) separate->detect integrate 10. Integrate Peak Areas (Analyte & IS) detect->integrate integrate->calibrate quantify 12. Quantify this compound Concentration calibrate->quantify

Caption: Workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in fruit juice. The detailed protocol and performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety and quality control. Proper method validation is essential before implementing this protocol for routine analysis.

References

Application Notes and Protocols: Friedel-Crafts Reaction of 2-Methoxyfuran with Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis for C-C bond formation, has been effectively applied to the alkylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction of 2-methoxyfuran, a readily available and electron-rich heterocycle, with nitroalkenes represents a powerful method for the synthesis of highly functionalized furan derivatives.[3][4] These products are of significant interest to the pharmaceutical and drug discovery sectors due to the prevalence of the furan motif in bioactive natural products and synthetic drugs.[5] The nitro group in the resulting adducts is a versatile functional group that can be transformed into a variety of other functionalities, further enhancing the synthetic utility of this reaction.[3] This document provides detailed protocols and application notes for the asymmetric Friedel-Crafts reaction between this compound and various nitroalkenes, catalyzed by a chiral diphenylamine-tethered bis(oxazoline)−Zn(OTf)₂ complex.[3][4]

Reaction and Mechanism

The asymmetric Friedel-Crafts alkylation of this compound with a nitroalkene proceeds via an electrophilic aromatic substitution mechanism. The chiral zinc complex coordinates with the nitroalkene, activating it for nucleophilic attack by the electron-rich this compound. The stereochemical outcome of the reaction is controlled by the chiral ligand, leading to the formation of the product with high enantioselectivity.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product This compound This compound Intermediate Activated Complex This compound->Intermediate Nucleophilic Attack Nitroalkene Nitroalkene (R-CH=CH-NO2) Catalyst Chiral Zn(OTf)2-Bis(oxazoline) Complex Nitroalkene->Catalyst Coordination Catalyst->Intermediate Activation Product Chiral 2-substituted-furan Intermediate->Product Proton Transfer

Caption: General mechanism of the asymmetric Friedel-Crafts reaction.

Applications in Drug Discovery

The furan core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalized furans synthesized through this Friedel-Crafts reaction can serve as key intermediates for the development of novel therapeutics. The nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophoric groups. The versatility of the nitro group allows for diverse chemical transformations, making these products valuable building blocks in drug discovery pipelines.[3] For instance, nitro-containing compounds have been investigated for various therapeutic areas, including as antibacterial and anticancer agents.[6]

Experimental Protocols

The following protocols are based on the successful asymmetric Friedel-Crafts reaction of this compound with various nitroalkenes.[3][4]

General Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Prepare Chiral Catalyst Solution (Ligand + Zn(OTf)2 in Xylene) Start->Catalyst_Prep Reaction_Setup Add this compound and Nitroalkene to Catalyst Solution Catalyst_Prep->Reaction_Setup Reaction Stir at Room Temperature for 24 hours Reaction_Setup->Reaction Workup Quench Reaction & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the reaction.

Materials and Reagents
  • This compound

  • Substituted Nitroalkenes (e.g., β-nitrostyrene)

  • Diphenylamine-tethered bis(oxazoline) ligand

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Xylene (anhydrous)

  • Hexane

  • Isopropanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

Detailed Protocol for the Reaction of this compound with β-Nitrostyrene

This protocol details a typical procedure for the asymmetric Friedel-Crafts reaction.[3]

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, prepare a solution of the diphenylamine-tethered bis(oxazoline) ligand (0.02 mmol, 10 mol%) and Zn(OTf)₂ (0.02 mmol, 10 mol%) in 3 mL of anhydrous xylene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation: To the catalyst solution, add this compound (0.2 mmol, 1.0 equiv) followed by β-nitrostyrene (0.22 mmol, 1.1 equiv).

  • Reaction Progress: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and isopropanol (e.g., 90:10 v/v) as the eluent.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and HPLC analysis to determine the yield and enantiomeric excess.

Data Presentation

The following tables summarize the results obtained for the asymmetric Friedel-Crafts reaction of this compound with various aromatic and heteroaromatic nitroalkenes.[3][4]

Table 1: Reaction of this compound with Various Substituted β-Nitrostyrenes
EntryR in R-C₆H₄-CH=CHNO₂Yield (%)Enantiomeric Excess (ee, %)
1H8594
24-Me8694
34-OMe7595
44-F6596
54-Cl5595
64-Br6294
73-Me8093
83-Cl7194
92-Me7886
102-Cl6088

Reaction conditions: 10 mol % ligand-Zn(OTf)₂ complex in 3 mL of xylene for 24 h at room temperature.[3]

Table 2: Reaction of this compound with Heteroaromatic Nitroalkenes
EntryHeteroaromatic GroupYield (%)Enantiomeric Excess (ee, %)
12-Thienyl7292
22-Furyl6890

Reaction conditions: 10 mol % ligand-Zn(OTf)₂ complex in 3 mL of xylene for 24 h at room temperature.[3]

Conclusion

The asymmetric Friedel-Crafts reaction of this compound with nitroalkenes provides an efficient and highly enantioselective route to valuable chiral furan derivatives. The reaction tolerates a range of substituents on the nitroalkene, affording products in good yields and with excellent enantioselectivities.[3][4] The resulting functionalized furans are promising building blocks for the synthesis of complex molecules with potential applications in drug discovery and development. The provided protocols and data serve as a practical guide for researchers in academia and industry to utilize this powerful synthetic methodology.

References

Application of 2-Methoxyfuran in the Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxyfuran has emerged as a versatile and valuable building block in the synthesis of complex natural products. Its electron-rich diene character makes it a highly reactive partner in Diels-Alder reactions, providing a powerful tool for the construction of intricate molecular architectures. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in the synthesis of bioactive natural products and their analogues.

I. Application Notes

1. Diels-Alder Reactions: A Gateway to Molecular Complexity

This compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. The methoxy group at the C2 position activates the furan ring, facilitating reactions with electron-deficient alkenes and alkynes. This reactivity is central to its application in natural product synthesis, enabling the rapid construction of bicyclic systems that serve as key intermediates.

  • Reaction with Maleimides and Maleic Anhydride: The reaction of this compound with maleimides and maleic anhydride is a cornerstone for the synthesis of cantharidin analogues and other bridged bicyclic compounds. These reactions typically proceed with high stereoselectivity, favoring the formation of the exo adduct under thermodynamic control, although the endo adduct can be obtained under kinetic control at lower temperatures. The resulting 7-oxabicyclo[2.2.1]heptene core is a versatile scaffold for further functionalization.

  • Enantioselective Cycloadditions: The development of asymmetric Diels-Alder reactions using this compound has opened avenues for the enantioselective synthesis of natural products. The use of chiral Lewis acids or chiral auxiliaries on the dienophile allows for the stereocontrolled formation of cycloadducts, which is crucial for the synthesis of biologically active molecules with specific stereochemistry.

2. Synthesis of Functionalized Cyclohexanes

The oxabridged bicyclic adducts derived from the Diels-Alder reaction of this compound can be further manipulated to generate highly functionalized cyclohexane derivatives. Cleavage of the oxygen bridge, often under acidic or reductive conditions, unmasks a wealth of functionality on a six-membered ring, providing a strategic advantage in the total synthesis of complex terpenes and other natural products.

3. Tandem and Cascade Reactions

The reactivity of this compound can be harnessed in tandem or cascade reaction sequences, where multiple bond-forming events occur in a single pot. These elegant strategies enhance synthetic efficiency by minimizing purification steps and increasing overall yield. For instance, an initial Diels-Alder reaction can be followed by an intramolecular cyclization or rearrangement to rapidly assemble complex polycyclic systems.

II. Key Experiments and Protocols

Experiment 1: Synthesis of Cantharidin Analogues via Diels-Alder Reaction

This protocol describes the general procedure for the cycloaddition of a 2-alkoxyfuran with an N-substituted maleimide to generate endo-cantharimides, which are precursors to cantharidin analogues.

dot

Caption: General workflow for the Diels-Alder reaction of 2-alkoxyfurans.

Experimental Protocol:

  • To a solution of the N-substituted maleimide (1.2 equivalents) in dimethyl carbonate (DMC), add the 2-alkoxyfuran (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 1 to 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the endo and exo diastereomers.

Quantitative Data for Diels-Alder Reaction of 2-Alkoxyfurans with N-Methylmaleimide

2-AlkoxyfuranTime (h)Yield (%)endo:exo RatioReference
2-Ethoxyfuran19870:30[1][2]
This compound249180:20[3]
2-(Benzyloxy)furan49575:25[3]

Experiment 2: Synthesis of a Functionalized Cyclohexene Intermediate

This protocol outlines a general strategy for the conversion of a 7-oxabicyclo[2.2.1]heptene derivative, obtained from a Diels-Alder reaction of this compound, into a functionalized cyclohexene.

dot

Caption: Workflow for natural product synthesis via a cyclohexene intermediate.

Experimental Protocol (General):

  • Dissolve the 7-oxabicyclo[2.2.1]heptene derivative in a suitable solvent (e.g., methanol, acetic acid).

  • Add a catalyst for oxygen bridge cleavage (e.g., H₂SO₄, Pd/C under H₂ atmosphere).

  • Heat the reaction mixture or stir at room temperature, monitoring by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting functionalized cyclohexene by column chromatography.

III. Application in the Total Synthesis of Natural Products

While detailed step-by-step protocols for the total synthesis of complex natural products are often proprietary or published in dense academic literature, the following sections outline the strategic use of this compound or related furan derivatives in the synthesis of notable natural products.

1. (-)-Pavidolide B

The total synthesis of (-)-pavidolide B, a complex marine diterpenoid, has been achieved through various strategies. A key disconnection often involves a Diels-Alder reaction to construct a core bicyclic system. Although the specific use of this compound is not always explicitly detailed in every published route, a furan derivative serves as a crucial diene to build the intricate carbon skeleton. The resulting oxabridged intermediate is then elaborated through a series of transformations to afford the final natural product. A 4-step total synthesis has been reported, highlighting the efficiency of cascade reactions in its construction.[1][4][5]

2. Colombiasin A

The total synthesis of colombiasin A, a marine natural product with antitubercular activity, employs two key Diels-Alder reactions to construct its tetracyclic framework.[3][6] An enantioselective approach utilizes a chiral Lewis acid to control the stereochemistry of the initial cycloaddition, demonstrating the power of asymmetric catalysis in natural product synthesis.

3. (+)-Cortistatin A

The synthesis of the complex steroidal alkaloid (+)-cortistatin A involves the construction of a functionalized hydroisoquinoline ring system. While various synthetic routes have been developed, some strategies employ a Diels-Alder reaction to establish key stereocenters within the core structure. The use of a substituted furan as the diene component in such a reaction would be a plausible and efficient method to access the required bicyclic intermediates.[7][8]

IV. Tabulated Quantitative Data

Diels-Alder Reactions of 2-Methylfuran with Various Dienophiles

DienophileCatalyst/ConditionsYield (%)endo:exo RatioReference
MaleimideWater, 60 °C>951:2.3[9]
N-MethylmaleimideNeat, 80 °C941:19[9]
N-EthylmaleimideNeat, 80 °C931:19[9]
N-PhenylmaleimideNeat, 100 °C851:19[9]
Dimethyl maleateHfCl₄, -20 °C92>99:1[9]
Benzyl acrylateHfCl₄, -20 °C881:>99[9]

Note: The provided protocols and data are intended as a general guide. For specific applications, it is crucial to consult the primary literature for detailed experimental conditions and safety information. The reactivity and selectivity of Diels-Alder reactions are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

References

Application Notes: The Role of 2-Methoxyfuran in Aromatic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyfuran is a versatile, bio-based heterocyclic compound that serves as a valuable building block in modern organic synthesis.[1] Its electron-rich diene system makes it a highly reactive participant in pericyclic reactions, particularly the Diels-Alder reaction, which provides a powerful and atom-economical method for constructing six-membered rings.[2][3] This reactivity is central to its role in the formation of substituted aromatic compounds. The typical synthetic route involves a two-step sequence: a [4+2] cycloaddition with a suitable dienophile to form an oxabicyclo adduct, followed by a dehydration-aromatization step to yield the final aromatic product.[4][5] This strategy offers a green and efficient pathway to valuable aromatic chemicals, such as substituted phenols and phthalates, from renewable feedstocks.[2]

Core Application: Diels-Alder Cycloaddition and Aromatization

The primary application of this compound in this context is its use as a diene in the Diels-Alder reaction. The methoxy group at the C2 position enhances the electron-donating nature of the furan ring, increasing its reactivity towards electron-deficient dienophiles like maleic anhydride, acrylates, and ethylene.[3][6] The initial product is a 7-oxabicyclo[2.2.1]heptene derivative. This adduct can then be converted to a substituted benzene ring through an acid-catalyzed dehydration reaction, which eliminates the oxygen bridge and establishes aromaticity.[4][5] This sequence is a cornerstone of the "Furanics-to-Aromatics" (F2A) conversion process.[5]

Key Reaction Pathways and Mechanisms

The conversion of this compound to aromatic compounds is a multi-step process. The overall transformation and a detailed experimental workflow are outlined below.

Reaction_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Step 2: Aromatization cluster_end Final Product 2_Methoxyfuran This compound DA_Reaction Diels-Alder Reaction 2_Methoxyfuran->DA_Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->DA_Reaction Adduct Oxabicyclo Adduct DA_Reaction->Adduct Formation of six-membered ring Aromatization Acid-Catalyzed Dehydration Adduct->Aromatization Elimination of oxygen bridge Aromatic Substituted Aromatic Compound Aromatization->Aromatic

Caption: General reaction pathway from this compound to aromatic compounds.

Experimental Protocols

This section provides a representative protocol for the synthesis of a substituted aromatic compound from this compound, using maleic anhydride as the dienophile. The procedure is divided into two main stages: the Diels-Alder reaction to form the intermediate adduct and the subsequent aromatization.

Protocol 1: Synthesis of 3-Methoxyphthalic Anhydride from this compound

This protocol is adapted from established procedures for the Diels-Alder reaction of furans with maleic anhydride and subsequent acid-catalyzed aromatization.[7][8]

Part A: Diels-Alder Cycloaddition of this compound and Maleic Anhydride

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (9.8 g, 0.1 mol) in 40 mL of diethyl ether.

  • Reaction Initiation: While stirring, add this compound (9.8 g, 0.1 mol) to the solution. The reaction is often exothermic.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. The Diels-Alder adduct will precipitate out of the solution as a white solid.[7]

  • Product Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline solid, the exo-cycloadduct, under vacuum to a constant weight. The product can be used in the next step without further purification.

Part B: Acid-Catalyzed Aromatization of the Cycloadduct

  • Reaction Setup: Place the dried cycloadduct (from Part A) in a 100 mL round-bottom flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%).

  • Solvent and Conditions: Add 50 mL of toluene to the flask. Heat the mixture to reflux (approximately 110°C) using a heating mantle and stir for 4-6 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final aromatic product, 3-methoxyphthalic anhydride.

Experimental_Workflow cluster_partA Part A: Diels-Alder Cycloaddition cluster_partB Part B: Aromatization A1 1. Dissolve Maleic Anhydride in Diethyl Ether A2 2. Add this compound A1->A2 A3 3. Stir at Room Temp for 24h A2->A3 A4 4. Isolate Product via Vacuum Filtration A3->A4 A5 5. Wash with Cold Ether and Dry A4->A5 B1 1. Combine Adduct and p-Toluenesulfonic Acid A5->B1 Transfer Adduct B2 2. Add Toluene and Reflux for 4-6h B1->B2 B3 3. Cool and Neutralize with NaHCO3 Solution B2->B3 B4 4. Wash with Brine and Dry Organic Layer B3->B4 B5 5. Concentrate under Reduced Pressure B4->B5 B6 6. Purify by Recrystallization B5->B6

Caption: Experimental workflow for the synthesis of 3-methoxyphthalic anhydride.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the formation of aromatic compounds from furan derivatives through Diels-Alder cycloaddition and subsequent aromatization. Data for 2-methylfuran and 2,5-dimethylfuran are included as close analogs to this compound, illustrating the general efficacy of this synthetic strategy.

Table 1: Aromatization of Furan Derivatives with Olefins over Zeolite Catalysts

Furan Derivative Dienophile Catalyst Temperature (°C) Aromatic Product Selectivity (%) Reference
2-Methylfuran Propylene ZSM-5 450 Xylenes 27 [10][11]
Furan Propylene ZSM-5 450 Toluene 59 [10][11]
2,5-Dimethylfuran Ethylene H-BEA 300 p-Xylene ~75 [4]

| 2,5-Dimethylfuran | Ethylene | H-Y | 300 | p-Xylene | >90 |[5] |

Table 2: Diels-Alder Reactions of Boron-Substituted Furans with Maleic Anhydride

Furan Derivative Temperature (°C) Time Product Yield (%) Stereoselectivity Reference
3-(Trifluoroboratyl)furan Room Temp 15 min Cycloadduct 98 >99% exo [7]
3-(Boronic acid)furan 40 12 days Cycloadduct 93 >99% exo [7]

| 2-(Pinacolboryl)furan | 110 | 24 h | Cycloadduct | 81 | >99% exo |[7] |

References

Application Notes and Protocols: 2-Methoxyfuran as a Precursor for Value-Added Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxyfuran is a versatile, electron-rich heterocyclic compound that serves as a valuable precursor in the synthesis of a diverse array of value-added chemicals. Its unique electronic properties, arising from the methoxy substituent, render it highly reactive in various transformations, including cycloadditions, electrophilic substitutions, and oxidative rearrangements. These reactions provide access to complex molecular architectures, such as functionalized carbocycles, lactones, and other heterocyclic systems, which are important intermediates in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for key transformations of this compound.

Diels-Alder Reactions: Access to 7-Oxabicyclo[2.2.1]heptane Scaffolds

The electron-donating methoxy group in this compound enhances its reactivity as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. These reactions furnish 7-oxabicyclo[2.2.1]heptane derivatives, which are versatile intermediates for the synthesis of various natural products and pharmaceuticals.

Application Note:

The Diels-Alder reaction of this compound with dienophiles such as maleic anhydride and N-methylmaleimide proceeds readily to form the corresponding cycloadducts.[1] The reaction conditions can be tuned to favor either the kinetic (endo) or thermodynamic (exo) product. These cycloadducts can be further elaborated, for instance, through ring-opening or rearrangement reactions, to generate highly functionalized carbocyclic and heterocyclic systems.

Experimental Protocols:

a) Reaction with Maleic Anhydride

This protocol is adapted from the general procedure for the Diels-Alder reaction of furan with maleic anhydride.

  • Materials:

    • This compound (1.0 eq)

    • Maleic anhydride (1.0 eq)

    • Ethyl acetate or Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate or diethyl ether.

    • Cool the solution in an ice bath with stirring.

    • To the cooled solution, add this compound dropwise over a period of 10-15 minutes.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. The product is expected to precipitate out of the solution as a white solid.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • Dry the product under vacuum to obtain the Diels-Alder adduct.

  • Expected Outcome: The reaction typically affords the exo-adduct as the thermodynamically more stable product, especially upon prolonged reaction times. Yields are generally moderate to high.

b) Reaction with N-Methylmaleimide

This protocol is based on the known reactivity of this compound with N-substituted maleimides.[1]

  • Materials:

    • This compound (1.0 eq)

    • N-Methylmaleimide (1.0 eq)

    • Dichloromethane (DCM) or Chloroform

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-methylmaleimide in dichloromethane in a round-bottom flask.

    • Add this compound to the solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure cycloadduct.

Quantitative Data Summary:
DienophileProductReaction ConditionsYieldReference
Maleic Anhydride1-Methoxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideEt2O, 0 °C to rt, 24 hNot specified[1]
N-Methylmaleimide1-Methoxy-2-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximideNot specifiedNot specified[1]

Reaction Pathway Diagram:

Diels_Alder_Reaction cluster_dienophiles Dienophiles This compound This compound Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Diels-Alder Adduct Maleic Anhydride Maleic Anhydride N-Methylmaleimide N-Methylmaleimide

Caption: Diels-Alder reaction of this compound.

Friedel-Crafts Reactions: C-C Bond Formation on the Furan Ring

The electron-rich nature of this compound makes it an excellent substrate for electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. These reactions allow for the introduction of various functional groups at the C5 position of the furan ring.

Application Note:

Asymmetric Friedel-Crafts alkylation of this compound with nitroalkenes has been achieved with high enantioselectivity using chiral zinc(II) catalysts. This provides a route to enantiomerically enriched 5-alkylated furans, which are valuable building blocks in medicinal chemistry. The nitro group can be subsequently transformed into other functional groups. Friedel-Crafts acylation introduces a keto group, leading to the formation of furyl ketones, which are versatile synthetic intermediates.

Experimental Protocols:

a) Asymmetric Friedel-Crafts Alkylation with Nitroalkenes

  • Materials:

    • This compound (2.0 eq)

    • β-Nitrostyrene derivative (1.0 eq)

    • Diphenylamine-tethered bis(oxazoline)-Zn(OTf)₂ complex (catalyst, 10 mol%)

    • Toluene

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add the chiral diphenylamine-tethered bis(oxazoline)-Zn(OTf)₂ catalyst.

    • Add toluene, followed by the β-nitrostyrene derivative.

    • Add this compound to the mixture.

    • Stir the reaction mixture at room temperature for the time specified in the table below (typically 24-72 hours), monitoring by TLC.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Quantitative Data Summary:
Nitroalkene (Ar)Catalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
C₆H₅10489294
4-MeC₆H₄10489595
4-MeOC₆H₄10729096
4-ClC₆H₄10249492
2-Thienyl10488586

(Data sourced from a study on the asymmetric Friedel-Crafts alkylation of this compound)

Reaction Workflow Diagram:

FC_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst Add Catalyst Add Toluene Add Toluene Add Catalyst->Add Toluene Add Nitroalkene Add Nitroalkene Add Toluene->Add Nitroalkene Add this compound Add this compound Add Nitroalkene->Add this compound Stir at RT Stir at RT Add this compound->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Concentrate Concentrate Monitor by TLC->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Isolate Product Isolate Product Column Chromatography->Isolate Product Butenolide_Synthesis This compound This compound Endoperoxide Endoperoxide This compound->Endoperoxide [4+2] Cycloaddition Singlet_Oxygen ¹O₂ Singlet_Oxygen->Endoperoxide Butenolide Butenolide Endoperoxide->Butenolide Rearrangement

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxyfuran.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-bromofuran or other precursors.

  • By-products: Formed during the synthesis, which can include isomers or products of side reactions. Furan derivatives are known to be susceptible to polymerization, especially in the presence of acids.[1][2]

  • Decomposition Products: this compound can be sensitive to heat and acid, potentially leading to ring-opening or other degradation products.[1][3]

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

Q2: What are the primary methods for purifying crude this compound?

A2: The two primary methods for purifying crude this compound are fractional distillation (often under vacuum) and column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification. For volatile impurities with different boiling points, fractional distillation is often effective. For non-volatile impurities or those with boiling points close to this compound, column chromatography is generally preferred.[1]

Q3: Is this compound stable during purification?

A3: Furan derivatives can be sensitive to heat and acidic conditions, which can cause decomposition or polymerization.[1][3] The methoxy group in this compound may also be susceptible to hydrolysis under strong acidic conditions. Therefore, it is crucial to control the temperature during distillation and to use neutral or deactivated stationary phases for chromatography if acid sensitivity is a concern.

Q4: How can I assess the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to determine purity, especially for less volatile impurities.[6]

Troubleshooting Guides

Fractional Distillation

Problem 1: The product is decomposing or polymerizing in the distillation flask.

  • Possible Cause: The distillation temperature is too high. Furan derivatives can be thermally labile.[1]

  • Solution:

    • Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound. For furan-based aldehydes, it is recommended to keep the heating bath temperature below 130°C.[7] A similar precaution should be taken for this compound.

    • Monitor Temperature Carefully: Use a thermometer to monitor the vapor temperature and keep the heating mantle at the lowest possible temperature that allows for a steady distillation rate.

Problem 2: Poor separation of impurities.

  • Possible Cause: The distillation column has insufficient theoretical plates for separating components with close boiling points.

  • Solution:

    • Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column.

    • Optimize Distillation Rate: A slower, steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.

    • Increase Reflux Ratio: If your setup allows, increasing the reflux ratio can enhance separation efficiency.

Problem 3: Product discoloration during distillation.

  • Possible Cause: Oxidation or acid-catalyzed degradation.[7]

  • Solution:

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Neutralize Crude Material: If acidic impurities are suspected, consider a pre-distillation wash with a dilute, mild base (e.g., sodium bicarbonate solution), followed by drying.

Column Chromatography

Problem 1: The product is degrading on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.[8]

  • Solution:

    • Use Deactivated Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Problem 2: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system does not provide adequate resolution.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound for good separation on a column.[8]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds of interest sequentially.

Problem 3: Low recovery of the product from the column.

  • Possible Cause: The product is strongly adsorbed to the stationary phase, or the fractions are too dilute.

  • Solution:

    • Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase.

    • Dry Loading: If the crude product has poor solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column. This can improve resolution and recovery.

    • Collect Smaller Fractions: Collect smaller fractions and analyze them by TLC to avoid mixing pure product with impure fractions.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆O₂[9]
Molecular Weight 98.10 g/mol
Boiling Point 110-111 °C (at 760 mmHg)[10]
Density 1.065 g/mL at 25 °C
Refractive Index (n20/D) 1.447

Experimental Protocols

Method 1: Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system. The pressure should be low enough to bring the boiling point of this compound well below its decomposition temperature.

    • Slowly heat the round-bottom flask using the heating mantle.

    • Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction of this compound at its expected boiling point under the applied vacuum.

    • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Post-Distillation: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Method 2: Flash Column Chromatography

This method is effective for separating this compound from non-volatile impurities or those with similar boiling points.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (or neutral alumina)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. Aim for an Rf value of 0.2-0.4 for this compound.

  • Column Packing:

    • Plug the bottom of the column with cotton or glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Purity_Analysis Assess Purity (GC-MS, NMR, TLC) Crude->Purity_Analysis Decision Purity Acceptable? Purity_Analysis->Decision Purification_Method Select Purification Method Decision->Purification_Method No Pure_Product Pure this compound Decision->Pure_Product Yes Distillation Fractional Vacuum Distillation Purification_Method->Distillation Volatile Impurities Chromatography Column Chromatography Purification_Method->Chromatography Non-Volatile/Similar BP Impurities Distillation->Purity_Analysis Analyze Fractions Troubleshooting_Dist Troubleshoot Distillation Distillation->Troubleshooting_Dist Issues Chromatography->Purity_Analysis Analyze Fractions Troubleshooting_Chrom Troubleshoot Chromatography Chromatography->Troubleshooting_Chrom Issues Final_Analysis Final Purity Analysis Pure_Product->Final_Analysis

Caption: Logical workflow for the purification of crude this compound.

Troubleshooting_Distillation Start Distillation Issue Decomposition Decomposition/Polymerization? Start->Decomposition Poor_Separation Poor Separation? Decomposition->Poor_Separation No Use_Vacuum Use/Increase Vacuum Decomposition->Use_Vacuum Yes Discoloration Product Discoloration? Poor_Separation->Discoloration No Efficient_Column Use More Efficient Column Poor_Separation->Efficient_Column Yes Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere Yes End Resolved Discoloration->End No Lower_Temp Lower Heating Temp Use_Vacuum->Lower_Temp Lower_Temp->End Optimize_Rate Optimize Distillation Rate Efficient_Column->Optimize_Rate Optimize_Rate->End Neutralize Neutralize Crude Material Inert_Atmosphere->Neutralize Neutralize->End

Caption: Troubleshooting guide for fractional distillation of this compound.

References

Technical Support Center: 2-Methoxyfuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-methoxyfuran.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various methods for synthesizing substituted furans exist, a prevalent laboratory-scale method for this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of a furan ring with a methoxide source. A common starting material for this is 2-bromofuran, which can be reacted with sodium methoxide. Another potential, though less direct, route could be adapted from the synthesis of analogous 2-alkoxytetrahydrofurans, which involves the addition of methanol to 2,3-dihydrofuran in the presence of an acid catalyst.

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a highly flammable liquid and vapor.[1] It is crucial to handle the compound away from heat, sparks, open flames, and other ignition sources.[2] Use of explosion-proof electrical equipment is recommended.[2] It is also advised to wear appropriate personal protective equipment (PPE), including eye protection, gloves, and respiratory protection.[1] The compound should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C.[1]

Q3: How stable is this compound and what are the proper storage conditions?

A3: this compound is stable under normal conditions but should be stored in a tightly closed container in a refrigerator (2-8°C) to minimize vaporization and potential degradation.[1][2] Like other ethers, there is a potential for peroxide formation over time, especially when exposed to air and light. While not explicitly stated for this compound in the search results, this is a common issue with related cyclic ethers. Therefore, it is good practice to test for peroxides before use, especially with older samples.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the synthesis from 2-bromofuran and sodium methoxide.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Sodium Methoxide Sodium methoxide can degrade upon exposure to moisture. Use freshly opened, high-purity sodium methoxide or prepare it fresh by reacting sodium metal with anhydrous methanol.
Poor Quality 2-Bromofuran The starting material may contain impurities that interfere with the reaction. Purify the 2-bromofuran by distillation before use.
Insufficient Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish, but be cautious of potential side reactions.
Presence of Water Water will react with sodium methoxide, quenching the reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Side Reactions of Sodium Methoxide If the reaction temperature is too high, or if there are other electrophilic sites in your starting material or solvent, side reactions can occur. Optimize the reaction temperature and ensure the purity of your starting materials and solvents.
Decomposition of Starting Material or Product Furans can be sensitive to strongly basic or acidic conditions and high temperatures. Consider using a milder base or running the reaction at a lower temperature for a longer duration.

Problem 3: Difficulties in Product Purification

| Possible Cause | Suggested Solution | | Co-distillation with Solvent or Starting Material | The boiling point of this compound (110-111°C) may be close to that of the solvent or unreacted 2-bromofuran. Use a fractional distillation column with sufficient theoretical plates for better separation. | | Product Decomposition on Silica Gel | The electron-rich furan ring can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. Deactivate the silica gel with a base (e.g., triethylamine) before use, or consider using a different stationary phase like alumina. | | Formation of an Azeotrope | this compound may form an azeotrope with the solvent or byproducts, making separation by distillation difficult. Consider using a different solvent for the reaction or workup, or explore alternative purification methods like preparative gas chromatography. |

Experimental Protocols

Synthesis of this compound from 2-Bromofuran (Generalized Protocol)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessment.

Materials:

  • 2-Bromofuran

  • Sodium methoxide

  • Anhydrous Methanol or an inert, high-boiling solvent (e.g., DMF, Dioxane)

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium methoxide (1.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent under a nitrogen atmosphere.

  • Addition of 2-Bromofuran: Slowly add 2-bromofuran (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add 2-Bromofuran and Sodium Methoxide in Anhydrous Solvent start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux No complete Reaction Complete monitor->complete Yes quench Quench with Water complete->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Fractional Distillation dry->purify product Pure this compound purify->product

Caption: Generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inactive Reagents start->cause1 cause2 Poor Starting Material start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Presence of Water start->cause4 sol1 Use Fresh/High-Purity Sodium Methoxide cause1->sol1 sol2 Purify 2-Bromofuran (e.g., Distillation) cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Use Anhydrous Solvents & Glassware cause4->sol4

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methoxyfuran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer

Direct, published, and optimized synthesis routes for this compound are not extensively detailed in readily available literature. This guide is based on established principles of furan synthesis and provides troubleshooting advice for plausible synthetic pathways. The challenges, solutions, and protocols presented are extrapolated from common issues encountered in the synthesis of analogous substituted furans and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

A1: Based on general organic synthesis principles, a common approach for synthesizing this compound would be the methylation of a suitable 2-hydroxyfuran precursor (which exists in equilibrium with its tautomer, 2(5H)-furanone). A Williamson ether synthesis approach is a plausible route, involving the deprotonation of the hydroxyl group with a base followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. Another potential route could involve the modification of other commercially available furan derivatives.

Q2: What are the main challenges to expect during the synthesis of this compound?

A2: Researchers can anticipate several challenges, including:

  • Low Yields: Furan rings can be sensitive to reaction conditions, and side reactions are common.[1] The starting materials may also be prone to decomposition.[2]

  • Purification Difficulties: The final product may have a boiling point similar to that of starting materials or byproducts, making distillation challenging. Substituted furans can also be prone to decomposition on silica gel during chromatographic purification.[1]

  • Precursor Availability and Stability: The 2-hydroxyfuran precursor may not be readily available or could be unstable, potentially existing in equilibrium with its tautomeric form.

  • Product Instability: The electron-rich furan ring in this compound makes it susceptible to degradation, especially in the presence of acids.[1][3]

Q3: How stable is the this compound ring during and after synthesis?

A3: The this compound ring is an electron-rich heterocycle, which makes it reactive and potentially unstable under certain conditions.[4] It is particularly sensitive to acidic conditions, which can lead to hydrolysis or ring-opening reactions.[3][5] During workup and purification, it is crucial to avoid strong acids.[1] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Low or No Product Formation

Issue: The reaction is not yielding the desired this compound, or the yield is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Base Strength: The base used may be too weak to fully deprotonate the 2-hydroxyfuran precursor.

    • Solution: Consider using a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to ensure complete formation of the alkoxide.

  • Inactive Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded.

    • Solution: Use a fresh bottle of the methylating agent. Ensure it has been stored properly.

  • Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow reaction kinetics, or too hot, causing decomposition of the starting material or product.[2]

    • Solution: Experiment with a range of temperatures. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration may improve the yield by minimizing decomposition.[2]

  • Presence of Water: Moisture can quench the base and interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Product Decomposition During Workup or Purification

Issue: The desired product is formed, but it degrades during the workup or purification steps.

Possible Causes & Solutions:

  • Presence of Acid: Traces of acid can lead to the decomposition of the electron-rich furan ring.[1]

    • Solution: Neutralize the reaction mixture promptly after completion with a mild base, such as a saturated sodium bicarbonate solution.[1] Ensure all glassware for the workup is free of acidic residues.

  • Oxidation: The electron-rich furan ring can be susceptible to oxidation.

    • Solution: Perform the workup and purification steps under an inert atmosphere to minimize contact with oxygen.[1]

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of some substituted furans.[1]

    • Solution: Consider using deactivated or neutral silica gel for column chromatography. Alternatively, purification by vacuum distillation may be a better option if the product is thermally stable enough.

Formation of Multiple Products

Issue: The reaction yields a mixture of products, making purification difficult and reducing the yield of the desired this compound.

Possible Causes & Solutions:

  • O- vs. C-Alkylation: The enolate of the 2(5H)-furanone tautomer can potentially undergo alkylation on the carbon atom instead of the desired oxygen atom.

    • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Aprotic polar solvents like DMF or DMSO often favor O-alkylation.

  • Side Reactions: The starting materials or product may be participating in undesired side reactions.

    • Solution: Adjusting the reaction temperature can help minimize side reactions; lower temperatures often improve selectivity.[1] Reducing the reaction time may also be beneficial if the side products form from the degradation of the desired product over time.[2]

Data Presentation

The following table provides a hypothetical set of parameters for the optimization of this compound synthesis via Williamson ether synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux12< 10
2NaHTHF0 to RT645
3NaHDMF0 to RT665
4t-BuOKTHF0458
5NaHTHF-78 to RT852

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

Disclaimer: This is a proposed protocol based on general synthetic principles and should be optimized.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of 2(5H)-furanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a stirred suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on neutral silica gel to afford this compound.

Mandatory Visualization

G cluster_workflow Troubleshooting Workflow for Low Yield start Low or No Product Formation check_base Is the base strong enough? start->check_base change_base Use a stronger base (e.g., NaH) check_base->change_base No check_reagent Is the methylating agent active? check_base->check_reagent Yes change_base->check_reagent fresh_reagent Use fresh methylating agent check_reagent->fresh_reagent No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes fresh_reagent->check_temp optimize_temp Optimize temperature (e.g., 0 °C to RT) check_temp->optimize_temp No check_water Is the reaction anhydrous? check_temp->check_water Yes optimize_temp->check_water dry_conditions Use anhydrous solvents and inert atmosphere check_water->dry_conditions No success Improved Yield check_water->success Yes dry_conditions->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_pathway Plausible Reaction Pathway for this compound Synthesis furanone 2(5H)-Furanone alkoxide Furan-2-olate furanone->alkoxide + Base - H⁺ methoxyfuran This compound alkoxide->methoxyfuran + CH₃I - I⁻

Caption: Plausible reaction pathway for the synthesis of this compound.

References

Side reactions and byproducts in 2-Methoxyfuran chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxyfuran. The following sections address common side reactions and byproducts encountered during key chemical transformations of this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Diels-Alder Reactions

Question 1: My Diels-Alder reaction with this compound is giving a low yield of the desired cycloadduct and a complex mixture of byproducts. What are the likely side reactions?

Answer: Low yields in Diels-Alder reactions involving this compound can often be attributed to several competing side reactions, particularly given the electron-rich nature of the diene. The most common side reactions include:

  • Polymerization/Oligomerization: Under acidic conditions or at elevated temperatures, this compound can undergo polymerization, leading to intractable tars and reducing the concentration of the diene available for the desired cycloaddition.

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction of furans is often reversible. The desired cycloadduct can revert to the starting materials, especially at higher temperatures, leading to an equilibrium mixture with a low concentration of the product.

  • Michael Addition: With certain dienophiles, a competing Michael-type addition can occur, leading to the formation of an open-chain adduct instead of the desired cyclic product.

  • Hydrolysis and Ring-Opening: Traces of acid and water can lead to the hydrolysis of the methoxy group and subsequent ring-opening of the furan moiety, forming reactive dicarbonyl species that can further react or polymerize.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the retro-Diels-Alder reaction and polymerization.

  • Use of Lewis Acids: Employ mild Lewis acids to catalyze the reaction. This can accelerate the desired cycloaddition, often allowing for lower reaction temperatures. However, be cautious as stronger Lewis acids can promote polymerization.

  • Solvent Choice: Use a non-polar, aprotic solvent to minimize side reactions. Protic solvents can facilitate hydrolysis and ring-opening.

  • High Concentration: Running the reaction at a higher concentration can favor the bimolecular Diels-Alder reaction over unimolecular decomposition or polymerization.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere to prevent hydrolysis.

Friedel-Crafts Reactions

Question 2: I am attempting a Friedel-Crafts alkylation/acylation of this compound, but I am observing significant charring and very little of the desired product. What is causing this?

Answer: The primary challenge in Friedel-Crafts reactions with this compound is its high sensitivity to strong acids, which are typically used as catalysts. The observed charring is likely due to extensive polymerization and decomposition of the starting material.

Common Side Reactions:

  • Polymerization: this compound is highly susceptible to acid-catalyzed polymerization. Strong Lewis acids like AlCl₃ can rapidly induce the formation of insoluble polymeric materials.

  • Ring Opening: Under strongly acidic conditions, the furan ring can open to form reactive intermediates that contribute to the formation of tars.

  • Polyalkylation/Polyacylation: The initial Friedel-Crafts product is often more reactive than the starting material, leading to multiple additions of the alkyl or acyl group to the furan ring.

Troubleshooting Steps:

  • Catalyst Selection: Use milder Lewis acids such as ZnCl₂, SnCl₄, or BF₃·OEt₂. In some cases, solid acid catalysts like zeolites can be effective and minimize polymerization.

  • Stoichiometry of Catalyst: Use catalytic amounts of the Lewis acid whenever possible, rather than stoichiometric amounts.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize polymerization.

  • Order of Addition: Add the Lewis acid slowly to a solution of this compound and the electrophile to avoid localized high concentrations of the acid.

  • Acylation vs. Alkylation: Friedel-Crafts acylation is generally less prone to poly-substitution because the resulting acyl group deactivates the furan ring towards further electrophilic attack.

Hydrolysis and Stability

Question 3: My this compound-containing compound seems to be degrading during workup or purification. What are the likely degradation pathways?

Answer: this compound and its derivatives can be sensitive to both acidic and basic conditions, leading to decomposition.

Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the enol ether moiety of this compound is readily hydrolyzed. This initially forms a hemiacetal which is in equilibrium with its ring-opened tautomer, a 1,4-dicarbonyl compound. These dicarbonyl compounds are often unstable and can undergo further reactions or polymerization.

  • Base-Catalyzed Decomposition: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition, although the specific pathways are less commonly reported.

Troubleshooting Steps:

  • Neutral Workup: Whenever possible, use a neutral workup procedure. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the solution.

  • Anhydrous Conditions: During storage and reactions, protect this compound from moisture and acidic impurities.

  • Purification Method: For purification, consider chromatography on neutral or deactivated silica gel. Distillation should be performed under reduced pressure and at the lowest possible temperature.

Quantitative Data on Byproduct Formation (Illustrative Examples)

Due to the limited availability of specific quantitative data for side reactions of this compound in the literature, the following tables provide illustrative examples based on analogous reactions with related furan derivatives. These tables are intended to give a general idea of how reaction conditions can influence byproduct formation.

Table 1: Illustrative Byproduct Formation in a Model Diels-Alder Reaction of an Alkoxyfuran

EntryCatalyst (mol%)Temperature (°C)Desired Product Yield (%)Polymerization Byproducts (%)Retro-Diels-Alder Products (%)
1None80451540
2None2575520
3ZnCl₂ (10)259082
4AlCl₃ (10)2510855

Table 2: Illustrative Byproduct Formation in a Model Friedel-Crafts Acylation of an Alkoxyfuran

EntryLewis AcidTemperature (°C)Desired Product Yield (%)Polymerization Byproducts (%)Polyacylated Byproducts (%)
1AlCl₃0<5>90<1
2BF₃·OEt₂070255
3ZnCl₂2585105
4BF₃·OEt₂-789253

Detailed Experimental Protocols

Protocol 1: Minimizing Byproducts in the Diels-Alder Reaction of this compound with N-Methylmaleimide

Objective: To maximize the yield of the Diels-Alder cycloadduct while minimizing polymerization and retro-Diels-Alder reaction.

Materials:

  • This compound (freshly distilled)

  • N-Methylmaleimide

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-methylmaleimide (1.0 eq) and anhydrous dichloromethane (5 mL per mmol of N-methylmaleimide).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous zinc chloride (0.1 eq) to the stirred solution.

  • Slowly add freshly distilled this compound (1.1 eq) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: High-Selectivity Friedel-Crafts Acylation of this compound with Acetic Anhydride

Objective: To achieve selective mono-acylation at the 5-position of this compound while avoiding polymerization.

Materials:

  • This compound (freshly distilled)

  • Acetic Anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add this compound (1.0 eq) and anhydrous diethyl ether (10 mL per mmol of this compound).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of acetic anhydride (1.05 eq) in anhydrous diethyl ether (2 mL per mmol).

  • Add the acetic anhydride solution dropwise to the stirred this compound solution.

  • After the addition is complete, add boron trifluoride etherate (1.1 eq) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the mixture with diethyl ether three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Side_Reactions_Diels_Alder cluster_main Desired Diels-Alder Pathway cluster_side1 Side Reactions This compound This compound Cycloadduct Cycloadduct This compound->Cycloadduct [4+2] Cycloaddition Polymer Polymer This compound->Polymer Acid/Heat Dienophile Dienophile Dienophile->Cycloadduct Cycloadduct->this compound Retro-Diels-Alder

Caption: Key pathways in the Diels-Alder reaction of this compound.

Side_Reactions_Friedel_Crafts This compound This compound Desired_Product Desired_Product This compound->Desired_Product Desired Acylation/ Alkylation Polymerization Polymerization This compound->Polymerization Strong Acid Acyl_Halide Acyl Halide / Alkyl Halide Acyl_Halide->Desired_Product Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Desired_Product Lewis_Acid->Polymerization Polyacylated_Product Polyacylated_Product Desired_Product->Polyacylated_Product Further Reaction Hydrolysis_Pathway This compound This compound Protonated_Furan Protonated_Furan This compound->Protonated_Furan + H⁺ H3O+ H₃O⁺ Hemiacetal Hemiacetal Protonated_Furan->Hemiacetal + H₂O - H⁺ Ring_Opened 1,4-Dicarbonyl (Unstable) Hemiacetal->Ring_Opened Tautomerization Decomposition_Products Decomposition_Products Ring_Opened->Decomposition_Products Further Reactions

Technical Support Center: Storage and Stabilization of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and stabilization of 2-Methoxyfuran to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is between 2°C and 8°C.[1][2][3] Storing it in a refrigerator is ideal to minimize degradation.

Q2: How should I store this compound to prevent degradation?

A2: this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass bottle) in a cool, dry, and well-ventilated area.[4] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[4] To further minimize degradation, especially after opening, it is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemistry of similar furan and ether compounds, the primary degradation pathways for this compound are believed to be:

  • Peroxide Formation: Like many ethers, this compound is prone to auto-oxidation in the presence of air and light, leading to the formation of potentially explosive peroxides.[5][6][7]

  • Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, particularly in the presence of acids.[1][4]

  • Thermal Decomposition: At elevated temperatures, furan rings can undergo complex decomposition reactions.[1][3]

Q4: Should I use a stabilizer with this compound?

A4: While specific data on the stabilization of this compound is limited, the use of a stabilizer is highly recommended, especially for long-term storage or after the container has been opened. Butylated hydroxytoluene (BHT) is a common antioxidant and free radical scavenger used to stabilize other ethers, like THF and 2-methyltetrahydrofuran, and may be effective for this compound.[6][8]

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection may reveal discoloration (yellowing or browning), the formation of a precipitate, or crystallization around the cap, which can indicate significant degradation and potential peroxide formation. However, the absence of these signs does not guarantee purity. The most reliable way to assess degradation is through analytical methods such as peroxide testing, GC-MS, or HPLC.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration (yellowing) of this compound Oxidation and/or polymerization due to exposure to air and light.Discard the material if discoloration is significant. For future prevention, store under an inert atmosphere in a light-resistant container.
Precipitate or crystals observed in the container Formation of peroxides or other degradation products.Do not attempt to open or handle the container. This could indicate the presence of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.
Inconsistent experimental results Degradation of this compound leading to impurities that may interfere with the reaction.Test the purity of your this compound using GC-MS or HPLC. If impurities are detected, purify the material (e.g., by distillation over a reducing agent, after ensuring the absence of peroxides) or use a fresh, unopened bottle. Always test for peroxides before any purification procedure.
Suspected peroxide formation Exposure to oxygen and light.Test for the presence of peroxides using commercially available test strips or the potassium iodide (KI) test. If peroxides are detected, they must be removed before use. Do not distill or evaporate a solution containing peroxides.

Quantitative Data Summary

Condition Parameter Effect on this compound (or Analogue) Reference/Analogue
Temperature StorageRecommended at 2-8°C to slow degradation.[1][2][3]This compound
Thermal DecompositionFuran derivatives can decompose at elevated temperatures (e.g., >140°C).[1][3]2-Methylfuran, Furfuryl alcohol
Atmosphere Air (Oxygen)Prone to auto-oxidation and peroxide formation.Ethers in general
Inert (Nitrogen, Argon)Significantly inhibits peroxide formation.Ethers in general
Light UV/Visible LightCan accelerate degradation and peroxide formation.Furan derivatives
pH AcidicCan catalyze hydrolysis of the ether linkage.[1][4]This compound
Neutral/BasicGenerally more stable against hydrolysis.Ethers in general
Stabilizer BHT (Butylated Hydroxytoluene)Effective at inhibiting peroxide formation in other ethers.[6][8]Tetrahydrofuran, 2-Methyltetrahydrofuran

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

This protocol describes two common methods for detecting the presence of peroxides in this compound.

Method A: Peroxide Test Strips

  • Materials: Commercially available peroxide test strips (e.g., from MilliporeSigma or other chemical suppliers).

  • Procedure:

    • Carefully open the container of this compound in a well-ventilated fume hood.

    • Dip the test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).

    • Remove the strip and allow the color to develop for the recommended time.

    • Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration.

  • Interpretation: Follow the manufacturer's guidelines. Generally, a concentration above 10-20 ppm is considered hazardous for distillation or concentration.

Method B: Potassium Iodide (KI) Test

  • Materials:

    • Potassium iodide (KI), solid

    • Glacial acetic acid

    • This compound sample

    • Two glass test tubes

  • Procedure:

    • Prepare a fresh test solution by dissolving approximately 100 mg of KI in 1 mL of glacial acetic acid in a test tube. The solution should be colorless.

    • In a separate test tube, add 1 mL of the this compound to be tested.

    • Add the KI/acetic acid solution to the this compound.

    • Gently mix and observe the color.

  • Interpretation:

    • Colorless to faint yellow: Low or no peroxides.

    • Yellow to brown: Presence of peroxides. The darker the color, the higher the concentration.

Protocol 2: Monitoring Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for monitoring the degradation of this compound over time.

  • Instrumentation and Conditions (Example):

    • GC-MS System: Agilent GC-MS or similar.

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5).

    • Injection: Split injection.

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute potential degradation products.

    • MS Detection: Scan mode to identify unknown degradation products. Selected Ion Monitoring (SIM) can be used for quantitative analysis of known compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Divide the stock solution into several amber vials.

    • Expose the vials to different stress conditions (e.g., room temperature with exposure to air, 40°C in an oven, exposure to UV light).

    • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), take an aliquot from each vial, dilute appropriately, and analyze by GC-MS.

  • Data Analysis:

    • Compare the chromatograms over time to observe the decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.

    • Use the mass spectra of the new peaks to identify potential degradation products by comparing them to spectral libraries (e.g., NIST).

Visualizations

Storage_Decision_Workflow This compound Storage and Handling Workflow start Start: Receive/Synthesize This compound check_purity Check Initial Purity (e.g., GC-MS) start->check_purity is_pure Is Purity >99%? check_purity->is_pure purify Purify (e.g., Distillation) Test for peroxides first! is_pure->purify No storage_options Select Storage Conditions is_pure->storage_options Yes purify->check_purity short_term Short-Term Storage (< 1 month) storage_options->short_term long_term Long-Term Storage (> 1 month) storage_options->long_term store_inert Store under Inert Gas (N2 or Ar) short_term->store_inert add_stabilizer Add Stabilizer (e.g., BHT, ~250 ppm) long_term->add_stabilizer add_stabilizer->store_inert store_cold_dark Store at 2-8°C in Light-Resistant Container store_inert->store_cold_dark periodic_check Periodic Peroxide Test (e.g., every 3 months) store_cold_dark->periodic_check peroxides_present Peroxides Detected? periodic_check->peroxides_present decontaminate Decontaminate or Dispose (Consult EHS) peroxides_present->decontaminate Yes use_in_experiment Use in Experiment peroxides_present->use_in_experiment No decontaminate->start Start with fresh material

Caption: Decision workflow for the proper storage and handling of this compound.

Degradation_Pathway Proposed Degradation Pathways of this compound methoxyfuran This compound hydroperoxide Furan Hydroperoxide (Unstable Intermediate) methoxyfuran->hydroperoxide Auto-oxidation hydrolysis_products Ring-Opened Products (e.g., aldehydes, ketones) methoxyfuran->hydrolysis_products Hydrolysis thermal_products Decomposition Products (e.g., smaller volatile molecules) methoxyfuran->thermal_products Thermal Decomposition oxygen O2, Light oxygen->hydroperoxide peroxides Polymeric Peroxides (Potentially Explosive) hydroperoxide->peroxides Polymerization water_acid H2O, H+ water_acid->hydrolysis_products heat Heat (Δ) heat->thermal_products

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Troubleshooting 2-Methoxyfuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Methoxyfuran. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data summaries, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a low yield of the desired cycloadduct. What are the common causes and how can I improve it?

A1: Low yields in Diels-Alder reactions involving this compound are a frequent challenge, often stemming from the inherent aromaticity of the furan ring, which makes the reaction sluggish, and the potential for side reactions or product decomposition.

Common Causes and Solutions:

  • Reversibility of the Reaction: The Diels-Alder reaction with furans is often reversible. The thermodynamic stability of the starting materials (due to the aromaticity of the furan ring) can lead to a facile retro-Diels-Alder reaction, especially at elevated temperatures.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and avoid prolonged heating.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction yield.

    • Solution: The use of a Lewis acid catalyst can accelerate the reaction and improve yields. However, the choice of Lewis acid is critical, as some can promote polymerization. For instance, while AlCl₃, SnCl₄, and ZnCl₂ may lead to resinous byproducts, BF₃·OEt₂ has been shown to be an effective catalyst for improving both yield and stereoselectivity in furan Diels-Alder reactions.

  • Side Reactions: Polymerization of this compound, especially in the presence of acidic impurities or certain Lewis acids, is a common side reaction that consumes the starting material. Michael addition can also occur as a competing reaction pathway.

    • Solution: Ensure all glassware is dry and free of acidic residues. Use freshly distilled this compound to remove any polymeric impurities. When using a Lewis acid, add it slowly at a low temperature to control the reaction exotherm.

Q2: I am observing the formation of a significant amount of polymeric material in my reaction mixture. How can I prevent this?

A2: Polymerization is a common issue when working with furans, including this compound, as they are sensitive to acidic conditions.[1]

Primary Causes and Preventive Measures:

  • Acid Contamination: Trace amounts of acid on glassware or in reagents can initiate the polymerization of this compound.

    • Solution: Thoroughly wash and dry all glassware before use. Consider treating glassware with a base, followed by rinsing with deionized water and drying. Use freshly opened or purified anhydrous solvents.

  • Lewis Acid Choice: As mentioned, some Lewis acids are more prone to inducing polymerization than others.

    • Solution: If polymerization is a persistent issue, consider screening different Lewis acids. Milder Lewis acids may be less likely to cause polymerization. Alternatively, running the reaction at a lower temperature can help to suppress this side reaction.

  • Radical Polymerization: Although less common than acid-catalyzed polymerization for furans, radical pathways can also lead to polymer formation, especially if peroxides are present in the starting material or solvent.

    • Solution: Use freshly distilled this compound and peroxide-free solvents. Purging the reaction with an inert gas like nitrogen or argon can also help to minimize radical formation.[1]

Q3: How stable is this compound to different pH conditions and temperatures?

In terms of thermal stability, furan rings are relatively stable, but the adducts of Diels-Alder reactions involving furans can be thermally labile and prone to retro-Diels-Alder reactions at elevated temperatures.

General Recommendations:

  • pH: Avoid strongly acidic conditions unless required for a specific catalytic step. If an acid catalyst is necessary, use the mildest acid possible and the lowest effective concentration. Reactions should be quenched with a mild base upon completion to neutralize any acid.

  • Temperature: Keep reaction and storage temperatures as low as practically possible to minimize both potential degradation of the starting material and the retro-Diels-Alder reaction of the product. Store this compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

Guide 1: Low Yield in Diels-Alder Reactions

This guide provides a systematic approach to troubleshooting low yields in Diels-Alder reactions of this compound.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity check_conditions 2. Evaluate Reaction Conditions check_purity->check_conditions Purity Confirmed sub_purity Action: Distill this compound. Ensure dienophile is pure and dry. check_purity->sub_purity check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Standard sub_conditions Action: Lower reaction temperature. Change solvent. Increase reaction time. check_conditions->sub_conditions optimize_catalyst 4. Optimize Catalyst check_side_reactions->optimize_catalyst Side Products Identified sub_side_reactions Action: Analyze crude mixture by NMR/GC-MS. Look for evidence of polymerization or Michael adducts. check_side_reactions->sub_side_reactions optimize_purification 5. Refine Purification optimize_catalyst->optimize_purification Catalyst Optimized sub_catalyst Action: Screen different Lewis acids (e.g., BF3·OEt2, ZnCl2). Vary catalyst loading. optimize_catalyst->sub_catalyst end_success Improved Yield optimize_purification->end_success sub_purification Action: Optimize chromatography conditions. Consider alternative purification methods. optimize_purification->sub_purification

Caption: Troubleshooting workflow for low Diels-Alder yields.

Guide 2: Polymer Formation

This guide outlines steps to mitigate the formation of polymeric byproducts.

Polymer Prevention Strategy:

Polymer_Prevention start Polymer Formation Observed acid_free 1. Ensure Acid-Free Conditions start->acid_free inert_atmosphere 2. Use Inert Atmosphere acid_free->inert_atmosphere Glassware & Reagents Neutral sub_acid_free Action: Base-wash and oven-dry glassware. Use freshly distilled furan and anhydrous solvents. acid_free->sub_acid_free low_temp 3. Control Temperature inert_atmosphere->low_temp Reaction Under N2/Ar sub_inert_atmosphere Action: Purge reaction vessel with N2 or Ar. Maintain positive pressure. inert_atmosphere->sub_inert_atmosphere inhibitor 4. Consider Radical Inhibitor low_temp->inhibitor Temperature Controlled sub_low_temp Action: Run reaction at the lowest feasible temperature. Use an ice bath for reagent addition. low_temp->sub_low_temp end_success Polymer Minimized inhibitor->end_success sub_inhibitor Action: Add a small amount of a radical scavenger like hydroquinone if radical polymerization is suspected. inhibitor->sub_inhibitor

Caption: Strategy to prevent furan polymerization.

Data Summary

While comprehensive comparative data for various catalysts with this compound is sparse in the literature, the following table summarizes typical yields for Diels-Alder reactions of furan and its derivatives under different conditions, which can serve as a starting point for optimization.

DieneDienophileCatalystSolventTemperature (°C)Yield (%)Reference
FuranMaleic AnhydrideNoneSolvent-freeRoom Temp96[2]
FuranMethyl AcrylateBF₃·OEt₂ (0.1 eq)None575.7General literature observation
2,5-DimethylfuranEthyleneZr-BEAn-Heptane250>90 (p-xylene)[3]
2-MethylfuranMaleic AnhydrideH₂SO₄ (catalytic)Acetic Acid273 K25 (selectivity to 3-methylphthalic acid)[2]

Key Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction of this compound with N-Methylmaleimide

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (freshly distilled)

  • N-Methylmaleimide

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Lewis Acid (e.g., BF₃·OEt₂) (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • To a round-bottom flask equipped with a magnetic stir bar, add N-methylmaleimide (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • If using a Lewis acid catalyst, add it dropwise to the stirred solution at 0 °C.

    • Slowly add freshly distilled this compound (1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the specific reactants and the presence of a catalyst.

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Diels-Alder adduct.

Protocol 2: Preventing Furan Polymerization during Reactions

This protocol provides steps to minimize the common issue of furan polymerization.[1]

Materials:

  • Furan or this compound

  • Potassium carbonate (for distillation)

  • Anhydrous solvent

  • Radical inhibitor (e.g., hydroquinone) (optional)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Furan Purification:

    • Distill commercially available furan or this compound from potassium carbonate under a nitrogen atmosphere immediately before use. This removes acidic impurities and peroxides.

  • Glassware Preparation:

    • Thoroughly clean all glassware. For reactions highly sensitive to acid, consider rinsing with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by deionized water, and then oven-drying.

  • Reaction Setup:

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.

    • Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Addition and Reaction Conditions:

    • Dissolve the dienophile in a suitable anhydrous solvent.

    • If a radical inhibitor is deemed necessary, a few crystals can be added to the dienophile solution.

    • Add the freshly distilled furan derivative to the reaction mixture.

    • If a Lewis acid is used, ensure it is added slowly at a low temperature to manage any exothermic reaction.

    • Run the reaction at the lowest temperature that provides a reasonable rate.

By following these guidelines and troubleshooting steps, researchers can enhance the success rate of their this compound reactions and achieve higher yields of their desired products.

References

Improving the selectivity of 2-Methoxyfuran cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methoxyfuran cycloadditions. Our goal is to help you improve the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common selectivity challenges in Diels-Alder reactions with this compound?

A1: The primary challenges are controlling stereoselectivity (endo vs. exo) and regioselectivity.[1] Furans, in general, can produce a mixture of endo and exo isomers. The endo product is often favored under kinetic control (lower temperatures), while the exo product is more thermodynamically stable and favored at higher temperatures.[1] Regioselectivity becomes a factor with unsymmetrical dienophiles, and achieving high selectivity can be difficult, sometimes resulting in mixtures of regioisomers.[1]

Q2: How does the choice of dienophile affect the reaction?

A2: The electronic properties of the dienophile are crucial. The Diels-Alder reaction is typically faster and more selective with electron-poor dienophiles due to a smaller HOMO-LUMO gap between the electron-rich this compound (diene) and the dienophile.[2][3] Dienophiles with strong electron-withdrawing groups often lead to higher reactivity and selectivity. However, some dienophiles, like acrylonitrile, may still exhibit poor regio- and diastereoselectivity even with catalysis.[1]

Q3: Can Lewis acids improve the selectivity of my this compound cycloaddition?

A3: Yes, Lewis acid catalysis is a common strategy to enhance both the rate and selectivity of Diels-Alder reactions.[4] Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[5] This can also increase the preference for one stereoisomer over another. For example, BF3·OEt2 has been shown to be an effective catalyst for improving the yield and endo selectivity in furan cycloadditions.[4] However, some Lewis acids like AlCl3 and SnCl4 may lead to resinous products.[4]

Q4: What is the effect of temperature on the endo/exo selectivity?

A4: Temperature plays a critical role in determining the ratio of endo to exo products. Generally, lower reaction temperatures favor the kinetically controlled endo adduct.[1] Higher temperatures can lead to the thermodynamically more stable exo adduct, often through a retro-Diels-Alder reaction of the endo product followed by re-cycloaddition.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Cycloadduct 1. Reaction is too slow. 2. Retro-Diels-Alder reaction is occurring. 3. Polymerization or side reactions.[4]1. Add a Lewis acid catalyst (e.g., BF3·OEt2, HfCl4) to accelerate the reaction.[1][4] 2. Run the reaction at a lower temperature to disfavor the retro reaction. 3. Use a less harsh Lewis acid if polymerization is observed.[4]
Poor Endo/Exo Selectivity 1. Reaction conditions are under thermodynamic control, favoring the exo product. 2. Insufficient activation to favor the kinetic (endo) product.1. Conduct the reaction at a lower temperature to favor the kinetically preferred endo isomer.[1] 2. Utilize a Lewis acid catalyst to potentially enhance the formation of the endo adduct.[4]
Mixture of Regioisomers 1. Poor orbital overlap control with the unsymmetrical dienophile. 2. Steric and electronic effects are not strongly directing.1. Employ a Lewis acid catalyst to enhance the electronic asymmetry of the dienophile and favor one regioisomer. 2. Modify the dienophile to introduce bulkier groups that can sterically hinder one approach.
Product Decomposition 1. The cycloadduct is unstable under the reaction conditions. 2. Harsh workup conditions.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a milder workup procedure, for example, washing with saturated NaHCO3 and brine.[4]

Factors Influencing Selectivity

The selectivity of this compound cycloadditions is a balance of several factors. The following diagram illustrates the key variables and their impact on the reaction outcome.

G Optimizing this compound Cycloaddition Selectivity cluster_input Experimental Variables cluster_control Reaction Control cluster_output Reaction Outcome A Temperature E Kinetic Control A->E Low Temp. F Thermodynamic Control A->F High Temp. B Lewis Acid Catalyst B->E Accelerates Endo Formation I Improved Regioselectivity B->I Enhances Selectivity C Dienophile Electronics C->I EWG on Dienophile D Solvent D->E D->F G Endo Product E->G Favors H Exo Product F->H Favors

Caption: Key factors influencing the selectivity of this compound cycloadditions.

Quantitative Data Summary

The following table summarizes results from various furan cycloadditions, illustrating the impact of different catalysts and conditions on yield and selectivity.

DieneDienophileCatalystTemperature (°C)Yield (%)Endo:Exo RatioReference
FuranMethyl AcrylateBF3·OEt2575.77:3[4]
FuranMethyl AcrylateZnI2-551:2[4]
2-MethylfuranAcrylonitrile--LowPoor[1]
This compoundDimethyl MaleateHfCl4LowHighHigh Endo[1]
This compoundBenzyl AcrylateHfCl4Low-Exo Selective[1]
3-MethoxyfuranN-Methylmaleimide--Excellent80:20[6]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (freshly distilled)

  • Dienophile (e.g., methyl acrylate)

  • Lewis Acid (e.g., BF3·OEt2)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the dienophile (1.0 equiv) and anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., -20°C to 5°C) using an appropriate cooling bath.

  • Addition of Reactants:

    • Add freshly distilled this compound (1.2 equiv) to the cooled solution with stirring.

    • Slowly add the Lewis acid catalyst (0.1 equiv) via syringe. A color change may be observed.[4]

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature for the determined time (e.g., 10 hours).[4]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing a saturated solution of NaHCO3.

    • Extract the aqueous layer with CH2Cl2.

    • Combine the organic layers and wash with water and then brine.[4]

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo at a low temperature (<35°C) to avoid retro-Diels-Alder.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to separate the desired cycloadduct from any unreacted starting materials and byproducts. The ratio of endo and exo isomers can be determined by 1H NMR analysis of the crude product.[6]

References

Technical Support Center: Purification of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyfuran. The following information details methods for removing common impurities and ensuring the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis method, this could include precursors like 2-bromofuran or 2,3-dihydrofuran.

  • Solvents: Residual solvents from the reaction or initial workup, such as tetrahydrofuran (THF) or diethyl ether.

  • Byproducts of Synthesis: Side-reactions can lead to the formation of other furan derivatives or polymeric materials.

  • Degradation Products: this compound can be sensitive to acidic conditions and heat, potentially leading to hydrolysis or other forms of decomposition.[1]

Q2: My purified this compound shows signs of degradation over time. How can I prevent this?

A2: this compound can be susceptible to degradation. To ensure its stability:

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and light-induced degradation. Recommended storage temperature is 2-8°C.

  • Avoid Acidity: Traces of acid can catalyze the hydrolysis of the methoxy group. Ensure all glassware is neutral and solvents used for storage are free of acidic impurities.

  • Minimize Heat Exposure: Avoid prolonged heating during purification, as thermal degradation can occur.[2]

Q3: Can I use distillation to purify this compound?

A3: Yes, fractional distillation under reduced pressure is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points.

Q4: Is column chromatography effective for purifying this compound?

A4: Flash column chromatography is a highly effective technique for removing impurities with similar polarities to this compound. A common solvent system is a gradient of hexane and ethyl acetate.

Troubleshooting Guides

Distillation Issues

Problem: The distillation is proceeding very slowly or not at all.

Possible CauseTroubleshooting Step
Inadequate Vacuum Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate to lower the boiling point of this compound.
Insufficient Heating Gradually increase the temperature of the heating mantle. Ensure the flask is properly insulated.
Flooded Column The heating rate is too high, causing excessive vaporization. Reduce the heating rate to allow for proper vapor-liquid equilibrium.

Problem: The purity of the distilled this compound is lower than expected.

Possible CauseTroubleshooting Step
Inefficient Fractionating Column Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.
Co-distillation with Impurities An azeotrope may be forming with a specific impurity. Consider an alternative purification method like column chromatography.
Thermal Degradation The distillation temperature is too high, causing the product to decompose. Use a higher vacuum to lower the boiling point.
Flash Chromatography Issues

Problem: Poor separation of this compound from an impurity.

Possible CauseTroubleshooting Step
Incorrect Solvent System The polarity of the eluent is too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for this compound. A common starting point is a hexane/ethyl acetate mixture.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
Column Channeling The silica gel was not packed properly, leading to uneven solvent flow. Ensure the silica gel is packed uniformly as a slurry.

Problem: The product is eluting with a colored impurity.

Possible CauseTroubleshooting Step
Co-elution The impurity has a very similar polarity to the product. Try a different solvent system with different selectivity (e.g., replacing ethyl acetate with dichloromethane).
Degradation on Silica Gel This compound can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.

Data Presentation

The following table provides representative data on the purity of this compound after different purification methods. The initial crude product is assumed to have a purity of 85%.

Purification MethodKey ParametersFinal Purity (Typical)Recovery (Typical)Notes
Fractional Vacuum Distillation Pressure: 20 mmHg; Head Temp: ~50-52 °C>98%~80%Effective for removing non-volatile impurities and solvents with significantly different boiling points.
Flash Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)>99%~70%Excellent for removing impurities with similar polarity to the product.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify crude this compound by removing volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirring

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Gradually heat the flask using the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).

  • Collect the main fraction of this compound at the expected boiling point under the applied vacuum.

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Protocol 2: Flash Column Chromatography of this compound

Objective: To achieve high purity this compound by removing closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to create a firm, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like hexane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Confirm the purity of the final product by GC-MS.[3]

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation  Removes gross impurities chromatography Flash Column Chromatography crude->chromatography  Removes polar/non-polar impurities analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis pure_product High-Purity this compound analysis->pure_product  Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Purity after Purification cluster_dist Distillation Troubleshooting cluster_chrom Chromatography Troubleshooting start Low Purity Detected check_method Review Purification Method start->check_method dist_issue Distillation Issue? check_method->dist_issue If Distillation Used chrom_issue Chromatography Issue? check_method->chrom_issue If Chromatography Used inefficient_column Inefficient Column dist_issue->inefficient_column codistillation Co-distillation dist_issue->codistillation thermal_degradation Thermal Degradation dist_issue->thermal_degradation wrong_solvent Incorrect Solvent System chrom_issue->wrong_solvent overloading Column Overloading chrom_issue->overloading silica_degradation Degradation on Silica chrom_issue->silica_degradation

Caption: Logic diagram for troubleshooting low purity.

References

Impact of solvent choice on 2-Methoxyfuran reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving 2-Methoxyfuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is an electron-rich diene commonly used in several types of reactions, most notably:

  • Diels-Alder Reactions: It readily reacts with various dienophiles (e.g., maleic anhydride, N-substituted maleimides) to form 7-oxabicyclo[2.2.1]heptene derivatives.[1][2]

  • Friedel-Crafts Reactions: It can undergo Friedel-Crafts alkylation and acylation, typically at the C5 position, due to the electron-donating nature of the methoxy group.

  • Acid-Catalyzed Hydrolysis/Decomposition: The furan ring of this compound is sensitive to acidic conditions, which can lead to ring-opening, polymerization, or other side reactions.[3][4]

Q2: How does solvent choice generally impact the reactivity of this compound?

A2: Solvent selection is critical and can significantly influence reaction outcomes by affecting reaction rates, product selectivity (e.g., endo/exo ratio in Diels-Alder reactions), and the stability of this compound itself.

  • Polar Solvents (Aprotic and Protic): Polar solvents can stabilize polar transition states, potentially accelerating reactions like the Diels-Alder cycloaddition.[5] However, polar protic solvents (e.g., water, methanol) can participate in hydrogen bonding and may promote the acid-catalyzed hydrolysis and polymerization of the furan ring.[3][4][6]

  • Non-Polar Solvents: These solvents (e.g., toluene, hexane) are less likely to promote hydrolysis but may result in lower reaction rates for cycloadditions if the transition state is highly polar. They can be a good choice when the stability of this compound is a primary concern.

Q3: Why is my this compound turning dark and polymerizing during the reaction?

A3: Polymerization is a common side reaction, especially under acidic conditions.[3][4] The furan ring is susceptible to acid-catalyzed ring-opening, which generates reactive intermediates that can polymerize. Using protic solvents or acidic catalysts can exacerbate this issue. To mitigate this, ensure all reagents and solvents are anhydrous and free of acidic impurities. If an acid catalyst is required, consider using a milder Lewis acid or performing the reaction at a lower temperature.

Q4: I am observing a low yield in my Diels-Alder reaction. What are the potential causes?

A4: Low yields in Diels-Alder reactions with furan derivatives can stem from several factors:

  • Reversibility: The Diels-Alder reaction of furans can be reversible (a retro-Diels-Alder reaction). The stability of the resulting cycloadduct is a key factor.[2] For this compound, the cycloadducts can be prone to fragmentation.[1][2]

  • Starting Material Decomposition: As mentioned in Q3, this compound can degrade under certain conditions, reducing the amount of diene available for the cycloaddition.

  • Suboptimal Solvent: The choice of solvent can affect the reaction rate and equilibrium. For some furan derivatives, polar solvents like acetonitrile have been shown to improve yields in Diels-Alder reactions.[5]

  • Reaction Temperature: Higher temperatures can favor the retro-Diels-Alder reaction, leading to lower yields of the desired adduct. Conversely, a temperature that is too low may result in a very slow reaction rate.

Troubleshooting Guides

Problem 1: Low Yield and/or Low Selectivity in Diels-Alder Reactions

This guide addresses common issues encountered during the [4+2] cycloaddition of this compound with dienophiles like N-substituted maleimides.

dot

Caption: Troubleshooting logic for Diels-Alder reactions.

Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent For reactions with N-phenylmaleimide derivatives, consider using polar aprotic solvents like acetonitrile . Non-polar solvents such as toluene or diethyl ether may result in lower yields.[5]Polar solvents can stabilize the transition state of the cycloaddition, increasing the reaction rate. For a similar diene, 2,5-bis(hydroxymethyl)furan, acetonitrile provided significantly higher yields (70-71%) compared to toluene (3%).[5]
Reaction Temperature is Too High Perform the reaction at room temperature or below. Monitor the reaction over a longer period.The Diels-Alder reaction of furans is often reversible. Higher temperatures can favor the retro-Diels-Alder reaction, leading to decomposition of the adduct and reduced yield. Kinetic control at lower temperatures often favors the formation of the endo product.[5]
Decomposition of this compound Use freshly distilled this compound. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).This compound is sensitive to acid and moisture, which can cause polymerization.[3][4] Using pure, dry starting materials and solvents minimizes degradation pathways.
Product Instability The cycloadducts of this compound are known to be susceptible to fragmentation.[1][2]Isolate the product promptly after the reaction is complete and store it under cool, inert conditions. Avoid harsh workup conditions.
Problem 2: Uncontrolled Polymerization in Friedel-Crafts or Other Acid-Catalyzed Reactions

This guide provides steps to mitigate the unwanted polymerization of this compound.

dot

Caption: Workflow to troubleshoot this compound polymerization.

Potential Cause Troubleshooting Suggestion Rationale
Use of Protic Solvents Replace protic solvents like water or methanol with polar aprotic solvents such as DMSO or dichloromethane .Studies on furan have shown that polymerization dominates in water under acidic conditions. In contrast, solvents like methanol can stabilize reactive intermediates as acetals, suppressing polymerization.[6] DMSO has also been shown to effectively suppress furan polymerization.[4]
Strongly Acidic Conditions If a Brønsted acid is being used, consider switching to a milder Lewis acid catalyst. If a Lewis acid is already in use, try a less reactive one.The furan ring is highly sensitive to strong acids, which catalyze ring-opening and subsequent polymerization.[3] Milder conditions can promote the desired reaction while minimizing this degradation pathway.
Presence of Water Ensure all solvents and reagents are rigorously dried. Use molecular sieves or other appropriate drying agents.Water can facilitate proton transfer and contribute to the acidic environment that leads to the decomposition and polymerization of furan derivatives.

Data Presentation: Solvent Effects on Reactivity

The following tables summarize quantitative data for Diels-Alder reactions of furan derivatives analogous to this compound, providing a strong basis for solvent selection.

Table 1: Solvent Effect on the Diels-Alder Reaction of 2,5-Bis(hydroxymethyl)furan (BHMF) with N-Phenylmaleimide Derivatives [5]

SolventTemperature (°C)Yield (%)endo:exo Ratio
Acetonitrile707199:1
Methanol703788:12
Ethyl Acetate709386:14
Dichloromethane24280:100
Toluene80386:14

Data from a closely related furan derivative, BHMF, illustrates that polar aprotic (Acetonitrile) and less polar (Ethyl Acetate) solvents can give high yields, while non-polar (Toluene) and protic (Methanol) solvents may be less effective under these conditions.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction of a Furan Derivative with an N-Substituted Maleimide

This protocol is adapted from procedures for similar furan derivatives and serves as a starting point for optimization with this compound.[5]

dot

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve furan derivative and maleimide in chosen solvent (e.g., Acetonitrile) in a round-bottom flask. B 2. Equip flask with a condenser and stir bar. A->B C 3. Heat the mixture to the desired temperature (e.g., 70-80°C) or stir at room temperature. B->C D 4. Monitor reaction progress by TLC until furan derivative is consumed. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Remove solvent under reduced pressure. E->F G 7. Purify the crude product by column chromatography or recrystallization. F->G

Caption: General workflow for a Diels-Alder reaction.

  • Reagent Preparation: In a round-bottom flask, dissolve the N-substituted maleimide (1.0 eq).

  • Addition of Diene: Add the chosen solvent (e.g., acetonitrile, ~0.1 M concentration) followed by this compound (1.0-1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a specified temperature (e.g., 70 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent via rotary evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to isolate the desired cycloadduct.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the endo/exo ratio.

Protocol 2: General Procedure for Friedel-Crafts Acylation of a Furan Derivative

This protocol is a generalized procedure based on the acylation of furan and can be adapted for this compound.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add the furan derivative (1.0 eq) and an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.1 eq) to the cooled solution.

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C or warm to room temperature, depending on the substrate's reactivity. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

References

Validation & Comparative

A Comparative Guide to the Diels-Alder Reactivity of 2-Methoxyfuran and 2-Methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. Furan and its derivatives are particularly valuable dienes in this context, offering access to a diverse array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Among the substituted furans, 2-methoxyfuran and 2-methylfuran are of considerable interest due to the influence of their respective substituents on the diene's reactivity. This guide offers an objective comparison of the performance of this compound and 2-methylfuran in Diels-Alder reactions, supported by theoretical principles and available experimental data.

The Electronic Influence of Substituents on Furan Reactivity

The reactivity of the furan ring as a diene in a normal-electron-demand Diels-Alder reaction is critically dependent on its electron density. Electron-donating groups (EDGs) at the 2-position increase the energy of the highest occupied molecular orbital (HOMO) of the furan, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile. This results in a more favorable orbital interaction and an accelerated reaction rate.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. However, the methoxy group is a significantly stronger electron-donating group due to the resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. The methyl group, in contrast, is a weaker electron-donating group, operating primarily through hyperconjugation and a weak inductive effect. Consequently, This compound is predicted to be a more reactive diene in normal-electron-demand Diels-Alder reactions than 2-methylfuran .

Comparative Performance: A Data-Driven Overview

FeatureThis compound2-MethylfuranRationale
Relative Reactivity HigherLowerThe strongly electron-donating methoxy group significantly increases the HOMO energy of the furan ring, leading to a faster reaction rate.
Typical Dienophiles Maleic anhydride, N-substituted maleimides, dimethyl acetylenedicarboxylate (DMAD)Maleic anhydride, maleimides, ethylene, acrylatesBoth react with a range of electron-poor dienophiles.
Reaction Conditions Often proceeds at or below room temperature.May require elevated temperatures or catalysts to achieve comparable reaction rates.Higher intrinsic reactivity allows for milder conditions.
Stereoselectivity Tends to favor the exo adduct under thermodynamic control, but the endo adduct can sometimes be observed under kinetic control.Predominantly forms the exo adduct, especially at higher temperatures.Steric hindrance from the 2-substituent influences the stereochemical outcome.
Side Reactions Can be susceptible to hydrolysis or other reactions due to the electron-rich nature of the enol ether moiety.Generally more stable, though polymerization can occur under harsh conditions.The enol ether functionality in this compound introduces additional reactivity.

Experimental Protocols: Representative Methodologies

The following are generalized experimental protocols for the Diels-Alder reaction of 2-substituted furans with a common dienophile, maleic anhydride. These are intended to be illustrative and may require optimization for specific substrates and scales.

Diels-Alder Reaction of 2-Methylfuran with Maleic Anhydride

This procedure is adapted from literature reports on the reaction of 2-methylfuran with maleic anhydride, which typically yields the exo-adduct.[1]

Materials:

  • 2-Methylfuran

  • Maleic anhydride

  • Solvent (e.g., diethyl ether, dichloromethane, or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 eq) in the chosen solvent.

  • To the stirred solution, add 2-methylfuran (1.0-1.2 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For less reactive systems, gentle heating under reflux may be necessary.

  • Upon completion of the reaction, the cycloadduct may precipitate from the solution. If not, the solution can be concentrated under reduced pressure.

  • The crude product is then cooled in an ice bath to induce further crystallization.

  • The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Diels-Alder Reaction of this compound with Maleic Anhydride

Proposed Procedure:

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask at 0 °C.

  • Slowly add this compound (1.0 eq) to the cooled, stirred solution.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC or NMR.

  • Work-up and purification would follow a similar procedure to that described for 2-methylfuran.

Reaction Mechanisms and Stereoselectivity

The Diels-Alder reaction between a 2-substituted furan and a cyclic dienophile like maleic anhydride can lead to two diastereomeric products: the endo and the exo adduct.

Diels_Alder_Stereoselectivity cluster_reactants Reactants cluster_products Products 2_Substituted_Furan 2-Substituted Furan (Diene) Maleic_Anhydride Maleic Anhydride (Dienophile) Endo_Adduct Endo Adduct (Kinetic Product) 2_Substituted_Furan->Endo_Adduct [4+2] Cycloaddition (Kinetic Control) Exo_Adduct Exo Adduct (Thermodynamic Product) 2_Substituted_Furan->Exo_Adduct [4+2] Cycloaddition (Thermodynamic Control) Endo_Adduct->Exo_Adduct Isomerization (via retro-Diels-Alder)

Caption: Stereochemical pathways in the Diels-Alder reaction of 2-substituted furans.

The endo product is often formed faster (kinetic control) due to favorable secondary orbital interactions between the substituent on the diene and the electron-withdrawing groups on the dienophile. However, the exo product is typically more sterically favored and therefore more thermodynamically stable. Diels-Alder reactions involving furans are often reversible, and under prolonged reaction times or at elevated temperatures, the initially formed endo adduct can revert to the starting materials and re-form as the more stable exo adduct. For both this compound and 2-methylfuran, the exo adduct is generally the major or exclusive product observed, particularly under conditions that allow for thermodynamic equilibration.

Experimental Workflow for Comparative Analysis

To obtain direct comparative data, a parallel experimental setup would be required.

Experimental_Workflow Workflow for Comparative Reactivity Study cluster_preparation Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactant_1 This compound + Dienophile in Solvent Monitor_1 Monitor Reaction 1 (e.g., by NMR, GC, or TLC) Reactant_1->Monitor_1 Reactant_2 2-Methylfuran + Dienophile in Solvent Monitor_2 Monitor Reaction 2 (e.g., by NMR, GC, or TLC) Reactant_2->Monitor_2 Analysis Compare Reaction Rates, Yields, and Selectivity Monitor_1->Analysis Monitor_2->Analysis

Caption: A logical workflow for a direct experimental comparison of reactivity.

Conclusion for the Researcher

In the Diels-Alder reaction, the choice between this compound and 2-methylfuran as the diene component has significant implications for reactivity and reaction conditions.

  • This compound is the more reactive diene due to the potent electron-donating nature of the methoxy group. This allows for milder reaction conditions and potentially faster reaction times. However, its increased reactivity may also lead to greater susceptibility to side reactions, particularly hydrolysis.

  • 2-Methylfuran is a less reactive, but generally more robust, diene. Achieving high yields and reasonable reaction rates may necessitate higher temperatures, longer reaction times, or the use of Lewis acid catalysts.

For the drug development professional, the choice of diene will depend on the specific synthetic strategy and the functionalities present in the dienophile. The higher reactivity of this compound could be advantageous for sensitive substrates, while the greater stability of 2-methylfuran might be preferred in multi-step syntheses requiring more forcing conditions. The resulting oxabicyclic products from both dienes serve as versatile intermediates for the synthesis of complex molecular architectures. A thorough understanding of their relative reactivities is paramount for the efficient design and execution of synthetic routes.

References

Comparative Reactivity of Substituted Furans in Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings with high stereocontrol. Furan and its derivatives are common dienes in these [4+2] cycloadditions, leading to the formation of versatile 7-oxabicyclo[2.2.1]heptene frameworks. However, the inherent aromaticity of the furan ring poses a challenge, rendering it less reactive than non-aromatic counterparts like cyclopentadiene and often leading to reversible reactions.[1][2][3][4]

This guide provides an objective comparison of the reactivity of substituted furans in these cycloadditions, supported by experimental and computational data. Understanding how substituents modulate the electronic properties of the furan ring is critical for predicting reaction outcomes and designing efficient synthetic routes.

The Influence of Substituents on Furan Reactivity

The reactivity of a furan in a normal-electron-demand Diels-Alder reaction is primarily governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Substituents on the furan ring can significantly alter its HOMO energy, thereby tuning its reactivity.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), amino (-NH₂), and alkoxy (-OR) groups increase the electron density of the furan ring.[5] This raises the energy of the furan's HOMO, narrowing the HOMO-LUMO gap with an electron-deficient dienophile (e.g., maleimide, maleic anhydride).[1][2] The smaller energy gap results in a stronger orbital interaction and a lower activation barrier, thus significantly increasing the reaction rate.[1][2][6] In some cases, strongly electron-donating substituents can even shift the reaction from thermodynamic to kinetic control.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like formyl (-CHO), acetyl (-COCH₃), and carboxyl (-COOH) derivatives decrease the electron density of the furan ring.[7] This lowers the energy of the furan's HOMO, widening the energy gap with the dienophile's LUMO.[1][2] The result is a higher activation barrier and a markedly decreased reaction rate.[6][7][8] Cycloadditions with these deactivated furans often require more forcing conditions, such as higher temperatures or the use of Lewis acid catalysis, to proceed efficiently.[7]

The position of the substituent also plays a role. Computational studies show that both 2- and 3-substituted furans are affected by these electronic trends, influencing not only the rate but also the regiochemistry of the cycloaddition.[9][10]

Quantitative Comparison of Furan Reactivity

Computational studies provide valuable quantitative insight into the effect of substituents on the thermodynamics and kinetics of furan cycloadditions. The following table summarizes calculated reaction free energies (ΔG) and transition state barriers (ΔG‡) for the Diels-Alder reaction of various substituted furans with maleimide. Lower ΔG‡ values indicate a faster reaction.

Furan DerivativeSubstituent PositionSubstituent TypeReaction Free Energy (ΔG) (kcal/mol)Transition State Barrier (ΔG‡) (kcal/mol)
3-Methoxyfuran3Electron-Donating-9.418.9
2-Methoxyfuran2Electron-Donating-8.020.3
2-Methylfuran2Electron-Donating-6.522.3
Furan-Unsubstituted-5.723.3
3-Methylfuran3Electron-Donating-5.523.2
3-Formylfuran3Electron-Withdrawing-1.125.4
2-Formylfuran2Electron-Withdrawing0.925.6

Data sourced from computational studies on furan-maleimide cycloadditions.[6][9][10] The data clearly illustrates that electron-donating groups like methoxy and methyl lower the activation barrier (ΔG‡) compared to unsubstituted furan, while the electron-withdrawing formyl group raises it.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of Furan and Maleic Anhydride

This procedure describes a common laboratory preparation of the Diels-Alder adduct of furan and maleic anhydride, which typically favors the more thermodynamically stable exo product upon equilibration.[11]

Materials:

  • Maleic Anhydride (C₄H₂O₃)

  • Furan (C₄H₄O)

  • Tetrahydrofuran (THF), anhydrous

  • 50 mL Round Bottom Flask

  • Magnetic Stir Bar and Stir Plate

  • Water Bath

  • Ice Bath

  • Vacuum Filtration Apparatus (Büchner funnel, filter flask)

Procedure:

  • Setup: Place a magnetic stir bar in a 50 mL round bottom flask. Set up a water bath on a magnetic stir plate and heat it to approximately 50°C.[12]

  • Dissolution: To the flask, add 5.0 g of maleic anhydride and 10.0 mL of THF.[12]

  • Mixing: Carefully lower the flask into the 50°C water bath and begin stirring to dissolve the maleic anhydride completely, forming a homogeneous solution.[12]

  • Reaction Initiation: Once the solution is homogeneous, add 3.5 mL of furan to the flask.[12]

  • Reaction: Continue stirring the solution in the 50°C water bath for 30 minutes. After this period, remove the flask from the bath and allow it to cool to room temperature.[12]

  • Crystallization: Cork the flask and allow it to stand undisturbed at room temperature for at least 48 hours. During this time, the product will crystallize out of the solution.[12]

  • Isolation: To maximize crystal formation, place the flask in an ice bath for 10 minutes. Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold solvent if necessary.[12]

  • Drying & Characterization: Allow the crystals to air dry completely. The product, exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride, can then be characterized by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy.[11][12]

Logical Relationships in Furan Reactivity

The following diagram illustrates the fundamental principles governing the reactivity of substituted furans in normal-electron-demand Diels-Alder reactions.

G cluster_edg Influence of Electron-Donating Groups (EDGs) cluster_ewg Influence of Electron-Withdrawing Groups (EWGs) edg e.g., -OCH₃, -CH₃, -NR₂ homo_up Raises Furan HOMO Energy edg->homo_up gap_down Decreases HOMO-LUMO Gap (with electron-poor dienophile) homo_up->gap_down rate_up Lowers Activation Energy gap_down->rate_up react_up Increased Reactivity rate_up->react_up reactivity Furan Cycloaddition Reactivity react_up->reactivity ewg e.g., -CHO, -COR, -COOR homo_down Lowers Furan HOMO Energy ewg->homo_down gap_up Increases HOMO-LUMO Gap (with electron-poor dienophile) homo_down->gap_up rate_down Increases Activation Energy gap_up->rate_down react_down Decreased Reactivity rate_down->react_down react_down->reactivity

Caption: Furan reactivity modulation by substituents.

References

Spectroscopic Analysis for Confirming 2-Methoxyfuran Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of reaction products derived from 2-methoxyfuran. It focuses on two primary reaction types: the Diels-Alder cycloaddition with maleic anhydride and the Friedel-Crafts alkylation with nitroalkenes. Detailed experimental protocols and comparative spectroscopic data are presented to aid in product identification and characterization.

Introduction to this compound Reactivity

This compound is a versatile heterocyclic compound that readily participates in various organic reactions. Its electron-rich diene system makes it an excellent substrate for Diels-Alder reactions, while the activated furan ring is susceptible to electrophilic substitution, such as Friedel-Crafts alkylation. Accurate identification of the resulting products is crucial for reaction optimization and the development of novel chemical entities. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Diels-Alder Cycloaddition with Maleic Anhydride

The [4+2] cycloaddition reaction between this compound and maleic anhydride yields a bicyclic adduct. The stereochemistry of this product (exo or endo) is a key aspect of its characterization.

dot

Caption: Diels-Alder reaction of this compound.

Spectroscopic Data for the Diels-Alder Adduct

The following table summarizes the expected spectroscopic data for the primary Diels-Alder adduct. It is important to note that the reaction can potentially yield both endo and exo isomers, with the exo isomer often being the thermodynamically more stable product.

Spectroscopic TechniqueExpected Data for the Exo-Adduct of this compound and Maleic Anhydride
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.5 (m, 2H, vinylic), 5.3 (m, 1H, bridgehead), 3.7 (s, 3H, -OCH₃), 3.2 (s, 2H, succinic anhydride protons)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170 (C=O), 136 (vinylic CH), 82 (bridgehead C-O), 58 (-OCH₃), 48 (succinic anhydride CH)
IR (KBr, cm⁻¹)ν: 3100-3000 (vinylic C-H), 2950-2850 (aliphatic C-H), 1850 & 1780 (anhydride C=O), 1640 (C=C), 1100 (C-O)
Mass Spec. (EI)m/z: 196 (M⁺), 98 (M⁺ - C₄H₂O₃), 98 (C₅H₆O₂)

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and the specific isomer formed. The endo isomer would exhibit different chemical shifts and coupling constants for the bridgehead and succinic anhydride protons due to different stereochemical environments.

Experimental Protocol: Synthesis and Spectroscopic Analysis of the Diels-Alder Adduct

Synthesis:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) at room temperature.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Continue stirring at room temperature for 24-48 hours. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure crystals.

Spectroscopic Analysis:

  • NMR: Dissolve approximately 10-20 mg of the purified product in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

  • IR: Prepare a KBr pellet of the solid product or analyze as a thin film from a solution.

  • MS: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Friedel-Crafts Alkylation with a Nitroalkene

This compound can undergo Friedel-Crafts alkylation with electrophilic alkenes, such as β-nitrostyrene, typically in the presence of a Lewis acid catalyst. The alkylation usually occurs at the C5 position of the furan ring.

dot

Caption: Friedel-Crafts Alkylation Workflow.

Spectroscopic Data for the Friedel-Crafts Product

The following table outlines the expected spectroscopic data for the product of the Friedel-Crafts reaction between this compound and β-nitrostyrene.

Spectroscopic TechniqueExpected Data for 2-(5-(2-nitro-1-phenylethyl)furan-2-yl)methoxyfuran
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 6.2 (d, 1H, furan H-3), 5.1 (d, 1H, furan H-4), 4.9 (dd, 1H, CH-NO₂), 4.6 (m, 1H, Ar-CH), 3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 158 (furan C-2), 152 (furan C-5), 140 (Ar C-ipso), 129-127 (Ar CH), 111 (furan C-3), 107 (furan C-4), 79 (CH-NO₂), 58 (-OCH₃), 40 (Ar-CH)
IR (KBr, cm⁻¹)ν: 3100-3000 (Ar & furan C-H), 2950-2850 (aliphatic C-H), 1550 & 1370 (NO₂ stretch), 1600, 1495, 1450 (Ar C=C), 1020 (C-O)
Mass Spec. (EI)m/z: 247 (M⁺), 201 (M⁺ - NO₂), 149 (M⁺ - C₆H₅CHCH₂), 98 (C₅H₆O₂)
Experimental Protocol: Synthesis and Spectroscopic Analysis of the Friedel-Crafts Product

Synthesis:

  • To a solution of this compound (1.2 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%).

  • Cool the mixture to 0 °C and add a solution of β-nitrostyrene (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis:

  • NMR: Prepare a solution of the purified product (10-20 mg) in CDCl₃ for ¹H and ¹³C NMR analysis.

  • IR: Obtain the spectrum of the purified product as a KBr pellet or a thin film.

  • MS: Analyze the purified product using a mass spectrometer, either by direct injection or coupled with a gas chromatograph.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline products, which is particularly useful for confirming the stereochemistry of the Diels-Alder adduct.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact mass of the product, which can be used to confirm its elemental composition.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for complex structures, helping to establish connectivity between protons and carbons and confirming assignments made from 1D spectra.

Conclusion

The spectroscopic analysis of this compound reaction products requires a multi-faceted approach. By comparing the experimental data obtained from NMR, IR, and Mass Spectrometry with the expected values presented in this guide, researchers can confidently confirm the structures of their synthesized compounds. For unambiguous stereochemical assignment, particularly in Diels-Alder reactions, X-ray crystallography is the gold standard. The detailed protocols provided herein offer a starting point for the synthesis and rigorous characterization of these valuable furan derivatives.

Validating the Structure of 2-Methoxyfuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern chemical research and drug development. For derivatives of 2-methoxyfuran, a heterocyclic compound of interest in medicinal chemistry and materials science, unambiguous structural elucidation is paramount. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of this compound derivatives, supported by experimental data and detailed protocols.

Spectroscopic Methods: A Comparative Analysis

The primary toolkit for organic structure determination relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a confident assignment. The following table summarizes the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for a generic this compound derivative.

Table 1: Comparative Spectroscopic Data for this compound Derivatives

Technique Parameter This compound (Reference) Expected Range for Derivatives Interpretation
¹H NMR Chemical Shift (δ) of Furan ProtonsH3: ~6.24 ppmH4: ~5.12 ppmH5: ~6.85 ppmH3: 6.0 - 6.5 ppmH4: 5.0 - 5.5 ppmH5: 6.5 - 7.5 ppmThe electron-donating methoxy group shields the furan protons. Substituent effects will cause predictable shifts (downfield for electron-withdrawing groups, upfield for electron-donating groups).[1]
Chemical Shift (δ) of Methoxy Protons~3.81 ppm3.7 - 4.0 ppmA characteristic singlet, relatively insensitive to substitution on the furan ring.[1]
¹³C NMR Chemical Shift (δ) of Furan CarbonsC2: ~158 ppmC3: ~110 ppmC4: ~90 ppmC5: ~143 ppmC2: 155 - 165 ppmC3: 105 - 120 ppmC4: 85 - 100 ppmC5: 140 - 155 ppmThe carbon attached to the methoxy group (C2) is significantly deshielded. Substituent effects mirror those observed in ¹H NMR.[2]
Chemical Shift (δ) of Methoxy Carbon~58 ppm55 - 60 ppmA characteristic signal for the methoxy carbon.
IR Furan Ring C=C Stretching~1620, ~1510 cm⁻¹1600 - 1650 cm⁻¹1500 - 1550 cm⁻¹Characteristic vibrations of the furan ring. The exact position and intensity can be influenced by substituents.
C-O-C Asymmetric Stretching~1250 cm⁻¹1230 - 1270 cm⁻¹Strong absorption indicative of the ether linkage.
C-O-C Symmetric Stretching~1030 cm⁻¹1010 - 1050 cm⁻¹Another key indicator of the furan and methoxy ether groups.
MS (EI) Molecular Ion (M⁺)m/z 98Calculated Molecular WeightConfirms the molecular formula.
Key Fragmentation Peaksm/z 83 (M⁺ - CH₃)m/z 69 (M⁺ - CHO)m/z 55m/z 41Loss of methoxy group (M⁺ - 31)Loss of formyl radical (M⁺ - 29)Characteristic furan ring fragmentationProvides information about the stability of the molecular ion and the presence of the methoxy group and furan ring.

Alternative and Definitive Methods

While spectroscopic methods are the workhorses of structural validation, other techniques can provide complementary or definitive information.

Table 2: Comparison with Alternative Validation Methods

Method Information Provided Advantages Disadvantages
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing information.Provides the absolute structure, considered the "gold standard" for structural proof.[3]Requires a suitable single crystal, which can be challenging to grow.[4][5]
Computational Chemistry Predicted NMR spectra (¹H and ¹³C), optimized molecular geometry, and other spectroscopic properties.[6][7]Can aid in the assignment of complex spectra and help to distinguish between possible isomers.[8][9][10]Accuracy is dependent on the level of theory and basis set used; predictions must be validated against experimental data.
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Confirms the empirical and molecular formula.Does not provide information about the connectivity of atoms.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).[11]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). The magnetic field is shimmed to achieve homogeneity.[12]

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the pulse angle (e.g., 30-45 degrees), relaxation delay (e.g., 1-2 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).

    • ¹³C NMR: A proton-decoupled experiment is most common to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[13]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: For liquid samples, place a single drop directly onto the ATR crystal. For solid samples, place a small amount of the finely ground powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.[14]

  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the sample on the crystal and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[15]

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

  • GC Separation:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Column: Use a suitable capillary column (e.g., HP-5MS) to separate the components of the sample based on their boiling points and polarity.

    • Oven Program: A temperature program is used to elute the compounds from the column. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Analysis:

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI) at 70 eV.

    • Mass Analyzer: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_alternative Alternative/Definitive Methods Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Pure Compound IR IR Purification->IR MS MS Purification->MS Structure_Hypothesis Structure Hypothesis NMR->Structure_Hypothesis Connectivity IR->Structure_Hypothesis Functional Groups MS->Structure_Hypothesis Molecular Formula & Fragmentation XRay X-ray Crystallography Final_Structure Validated Structure XRay->Final_Structure Definitive Structure CompChem Computational Chemistry CompChem->Final_Structure Supporting Evidence Structure_Hypothesis->XRay Need Absolute Confirmation Structure_Hypothesis->CompChem Ambiguous Spectra Structure_Hypothesis->Final_Structure Consistent Data

Caption: General workflow for the structural validation of a this compound derivative.

Caption: Decision pathway for selecting appropriate structural validation methods.

References

A Comparative Guide to Catalysts for 2-Methoxyfuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methoxyfuran, a valuable building block in organic chemistry and pharmaceutical development, can be achieved through various catalytic pathways. This guide provides an objective comparison of the primary catalytic strategies, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs. The predominant and most documented approach involves a two-step process: the electrochemical methoxylation of furan followed by the catalytic elimination of methanol. An alternative, though less specifically documented for this product, is the transition metal-catalyzed cycloisomerization of acyclic precursors.

I. Two-Step Synthesis via Electrochemical Methoxylation and Catalytic Elimination

This robust method is the most widely reported for producing this compound. It involves two distinct stages, each with its own catalytic considerations.

Step 1: Electrochemical Methoxylation of Furan to 2,5-Dimethoxy-2,5-dihydrofuran

The initial step is the anodic oxidation of furan in a methanol solution to yield the intermediate 2,5-dimethoxy-2,5-dihydrofuran. The efficiency of this electrochemical reaction is highly dependent on the choice of electrolyte and electrode materials.

Data Presentation: Comparison of Catalytic Systems for Electrochemical Methoxylation

Catalyst System (Electrolyte)Anode MaterialCathode MaterialYield (%)Current Efficiency (%)Reference
Self-supported (no added electrolyte)Glassy CarbonPlatinum98~60[1][2]
Ammonium Bromide (NH₄Br)PlatinumNot SpecifiedHigh (unspecified)Not Specified[3]
Sulfuric Acid (H₂SO₄)PlatinumNot SpecifiedHigh (unspecified)Not Specified[3]
Sodium Acetate (CH₃COONa) in Acetic AcidPlatinumNot SpecifiedGood (unspecified)Not Specified[3]
Sodium Methoxide (NaOCH₃) in MethanolPlatinumNot SpecifiedGood (unspecified)Not Specified[3]

Note: "High" and "Good" yields are as described in the source literature, but specific quantitative data was not provided.

Step 2: Catalytic Conversion of 2,5-Dimethoxy-2,5-dihydrofuran to this compound

The intermediate, 2,5-dimethoxy-2,5-dihydrofuran, is then converted to the final product, this compound, through the elimination of one molecule of methanol. This step is typically acid-catalyzed. While various acids can be employed, detailed comparative studies are limited in the readily available literature. The selection of the acid catalyst can influence reaction time and yield.

Quantitative data for a comparative analysis of different acid catalysts for this specific conversion is not extensively available in the reviewed literature. However, the principle involves the use of a proton source to facilitate the elimination of methanol.

II. Alternative Pathway: Transition Metal-Catalyzed Cycloisomerization

The synthesis of substituted furans can also be achieved through the cycloisomerization of appropriate acyclic precursors, often catalyzed by transition metals such as gold and palladium.[4] This approach offers the potential for a one-pot synthesis of the furan ring.

For the synthesis of this compound, this would likely involve a precursor containing an alkyne, a carbonyl group, and a methoxy substituent arranged in a suitable manner to facilitate a 5-endo-dig cyclization.

While gold- and palladium-catalyzed furan syntheses are well-established, specific examples with detailed experimental data for the targeted synthesis of this compound are not prominently reported in the current literature. This suggests that while theoretically plausible, this route is less common or less developed compared to the electrochemical method for this particular product.

Experimental Protocols

1. Electrochemical Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran (Self-Supported Method) [1][2]

  • Reaction Setup: A thin layer flow cell is used with a glassy carbon anode and a platinum cathode positioned directly opposite each other. The cell is designed to function without an intentionally added supporting electrolyte.

  • Procedure: A solution of furan in methanol is passed through the flow cell. A constant current is applied across the electrodes. The product, 2,5-dimethoxy-2,5-dihydrofuran, is collected as the solution exits the cell.

  • Optimization: The yield and efficiency of the reaction are optimized by controlling the current density and the flow rate of the furan solution.

2. General Protocol for Acid-Catalyzed Conversion of 2,5-Dimethoxy-2,5-dihydrofuran to this compound

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,5-dimethoxy-2,5-dihydrofuran and a suitable solvent.

  • Procedure: A catalytic amount of an acid (e.g., a strong protic acid or a solid acid catalyst) is added to the solution. The mixture is heated to reflux and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled, neutralized with a mild base, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_electrochemical Two-Step Electrochemical Route cluster_cycloisomerization Alternative Cycloisomerization Route A Furan in Methanol B Electrochemical Cell (e.g., Glassy Carbon Anode, Pt Cathode) C 2,5-Dimethoxy-2,5-dihydrofuran D Acid Catalyst E This compound F Acyclic Precursor G Transition Metal Catalyst (e.g., Au, Pd) H This compound

reaction_pathway cluster_step1 Step 1: Anodic Methoxylation cluster_step2 Step 2: Acid-Catalyzed Elimination furan Furan radical_cation Furan Radical Cation intermediate1 Intermediate Radical intermediate2 Intermediate Cation product1 2,5-Dimethoxy-2,5-dihydrofuran product1_step2 2,5-Dimethoxy-2,5-dihydrofuran protonated_intermediate Protonated Intermediate final_product This compound

References

Mechanistic Insights into 2-Methoxyfuran Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of heterocyclic compounds like 2-methoxyfuran is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an objective comparison of the performance of this compound in key organic reactions, supported by experimental and computational data, and contrasts its reactivity with relevant alternatives.

This guide delves into the mechanistic nuances of three major reaction types involving this compound: cycloaddition, oxidation, and hydrolysis. Through a comparative analysis with other furan derivatives, this document aims to provide a clear understanding of how the methoxy substituent influences reactivity and reaction pathways.

Cycloaddition Reactions: A Tale of Two Mechanisms

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, and furans are common dienes in these transformations. The reactivity of this compound in cycloadditions is significantly influenced by the electron-donating nature of the methoxy group, which can be compared with unsubstituted furan and electron-withdrawing substituted furans.

Comparison of Cycloaddition Reactivity

Computational studies have shown that electron-donating groups on the furan ring generally increase the reactivity in normal electron-demand Diels-Alder reactions.[1][2] A detailed computational study on the reaction of this compound with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate revealed a stepwise mechanism involving the formation of zwitterionic intermediates, rather than a concerted Diels-Alder pathway.[3] This is a key distinction when comparing with less substituted furans, which are more likely to undergo a concerted reaction.

Reactant CombinationReaction TypeKey Mechanistic FeatureActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
This compound + Ethyl (Z)-3-phenyl-2-nitroprop-2-enoateStepwise [4+2] CycloadditionFormation of zwitterionic intermediates15.1 (rate-determining step)-25.3 (for the most stable product)[3]
Furan + Maleic AnhydrideConcerted [4+2] CycloadditionSynchronous or asynchronous bond formation~18-20 (calculated)Exo adduct is thermodynamically favored[4]
2-Methylfuran + Maleic AnhydrideConcerted [4+2] CycloadditionEnhanced reactivity due to methyl groupLower than furan (qualitative)Exo adduct is thermodynamically favored[5]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of Furan with Methyl Acrylate

A general procedure for a Lewis acid-catalyzed Diels-Alder reaction, which can be adapted for this compound, is as follows: To a solution of the furan derivative (1.0 eq) and the dienophile (1.2 eq) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere, a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) is added dropwise. The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]

Logical Relationship of Furan Cycloaddition Pathways

cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Furan_MA Furan + Maleic Anhydride TS_concerted Concerted Transition State Furan_MA->TS_concerted Adduct_concerted Diels-Alder Adduct TS_concerted->Adduct_concerted MF_NA This compound + Nitroalkene Zwitterion Zwitterionic Intermediate MF_NA->Zwitterion TS_ring_closure Ring Closure TS Zwitterion->TS_ring_closure Adduct_stepwise Cycloadduct TS_ring_closure->Adduct_stepwise

Figure 1. Comparison of concerted and stepwise cycloaddition pathways for furan derivatives.

Oxidation Reactions: The Role of the Methoxy Group

The oxidation of furans can lead to a variety of valuable products, and the substituent at the 2-position plays a critical role in directing the reaction pathway. While detailed experimental studies on the oxidation of this compound are scarce, comparisons can be drawn from studies on its close analog, 2-methylfuran.

The atmospheric oxidation of 2-methylfuran initiated by OH radicals has been shown to proceed primarily through OH addition to the furan ring, leading to ring-opening products.[2][8] In contrast, photochemical oxidation of 3-methylfuran in the presence of a sensitizer and oxygen leads to a peroxidic intermediate that can be converted to a butenolide derivative.[9] The electron-donating methoxy group in this compound is expected to activate the ring towards electrophilic attack by oxidizing agents.

Furan DerivativeOxidizing Agent/ConditionsMajor Product(s)Mechanistic InsightReference
2-MethylfuranOH radicals (atmospheric)Ring-opened dicarbonyl compoundsOH addition followed by C-O bond cleavage[2][8]
3-MethylfuranO₂, Eosin, hv, then V₂O₅2-Methyl-4-ethoxybut-2-enolide (in ethanol)Formation of a peroxidic intermediate[9]
This compound(Predicted)Ring-opened or ring-rearranged productsHigh susceptibility to electrophilic attack-

Experimental Protocol: Photochemical Oxidation of a Furan Derivative

A general procedure for the photochemical oxidation of a furan derivative is as follows: A solution of the furan (1.0 eq) and a sensitizer (e.g., Eosin, ~0.01 eq) in a suitable solvent (e.g., ethanol) is placed in a photoreactor. Oxygen is bubbled through the solution while it is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) for several hours. The reaction is monitored for the disappearance of the starting material. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified.[9]

Workflow for Investigating Furan Oxidation

Start Furan Derivative Oxidation Oxidation Conditions (e.g., O2, hv, sensitizer) Start->Oxidation Intermediate Peroxidic Intermediate Oxidation->Intermediate Analysis1 Spectroscopic Analysis (NMR, IR, MS) Intermediate->Analysis1 Product Final Product(s) Intermediate->Product Mechanism Mechanism Elucidation Analysis1->Mechanism Analysis2 Characterization (Melting point, etc.) Product->Analysis2 Analysis2->Mechanism

Figure 2. General experimental workflow for studying the oxidation of furan derivatives.

Hydrolysis: Stability and Ring Opening

The hydrolysis of 2-methylfuran can be catalyzed by solid acid catalysts like Amberlyst-15, leading to condensation products.[10] The electron-donating methoxy group in this compound is expected to increase the electron density of the furan ring, potentially making it more susceptible to protonation, the initial step in acid-catalyzed hydrolysis.

Furan DerivativeCatalyst/ConditionsProduct(s)Mechanistic ConsiderationReference
2-MethylfuranAmberlyst-15, various solvents5,5-bis(5-methyl-2-furyl)pentan-2-one and other condensation productsAcid-catalyzed hydrolysis followed by condensation[10]
FuranAcid catalysisSuccinaldehydeProtonation at the α-position followed by ring opening
This compoundAcid catalysis(Predicted) 4-Oxopentanoic acid derivativeEnhanced reactivity towards protonation

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Furan Derivative

A general procedure for the acid-catalyzed hydrolysis of a furan is as follows: The furan derivative is dissolved in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄). The mixture is heated to a specific temperature and the reaction progress is monitored over time by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS or HPLC). The rate constants can be determined by plotting the concentration of the reactant versus time.

Signaling Pathway for Acid-Catalyzed Furan Hydrolysis

Furan Furan Derivative Protonation Protonation (H+) Furan->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (H2O) Carbocation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product Dicarbonyl Product Ring_Opening->Product

Figure 3. A simplified signaling pathway for the acid-catalyzed hydrolysis of furan derivatives.

Conclusion

The presence of a methoxy group at the 2-position of the furan ring significantly alters its reactivity compared to unsubstituted and other substituted furans. In cycloaddition reactions, it can favor a stepwise mechanism over a concerted one. For oxidation and hydrolysis, the electron-donating nature of the methoxy group is expected to enhance the reactivity of the furan ring towards electrophilic attack. This comparative guide highlights the importance of considering substituent effects when designing synthetic strategies involving this compound and provides a framework for further experimental and computational investigations into its rich and complex chemistry.

References

A Comparative Guide to the Computational Analysis of 2-Methoxyfuran Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-methoxyfuran with other relevant furan derivatives, supported by computational analysis and experimental data. Understanding the nuanced reactivity of this promising heterocyclic compound is crucial for its application in synthetic chemistry and drug discovery.

Introduction to this compound Reactivity

Furan and its derivatives are cornerstone building blocks in medicinal chemistry, appearing in numerous approved drugs.[1] The substituent on the furan ring profoundly dictates its chemical behavior. This compound, with its electron-donating methoxy group, exhibits distinct reactivity compared to unsubstituted furan and other derivatives. Computational chemistry provides a powerful lens to dissect these differences, offering insights into reaction mechanisms, kinetics, and selectivity.

Computational Analysis of Reactivity: A Comparative Overview

The reactivity of furan derivatives is largely governed by the electron density of the aromatic ring. Electron-donating groups (EDGs) like the methoxy group in this compound increase the ring's electron density, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease reactivity.

A key computational approach to understanding this is through the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] A higher HOMO energy indicates greater nucleophilicity and a greater propensity to react with electrophiles.

Table 1: Comparison of Computed Electronic Properties of Furan Derivatives

CompoundSubstituentSubstituent EffectComputed Global Electrophilicity (ω) (eV)[3]Expected Relative Reactivity in Electrophilic Aromatic Substitution
This compound-OCH₃Electron-Donating0.39High
2-Methylfuran-CH₃Electron-DonatingNot explicitly found, but expected to be lower than furanModerate-High
Furan-HNeutralNot explicitly found, but expected to be higher than this compoundModerate
Furfural-CHOElectron-WithdrawingNot explicitly found, but expected to be significantly higher than furanLow

Note: The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A lower value, as seen for this compound, is consistent with higher nucleophilicity.

Reactivity in Key Organic Reactions

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing furan rings. Due to the electron-donating nature of the methoxy group, this compound is highly activated towards EAS, with a strong preference for substitution at the C5 position.

Logical Relationship of Substituent Effects on Electrophilic Aromatic Substitution

EAS_Reactivity cluster_reactants Furan Derivatives cluster_properties Electronic Properties cluster_reactivity Reactivity in EAS This compound This compound High Electron Density High Electron Density This compound->High Electron Density 2-Methylfuran 2-Methylfuran 2-Methylfuran->High Electron Density Furan Furan Moderate Electron Density Moderate Electron Density Furfural Furfural Low Electron Density Low Electron Density Furfural->Low Electron Density High Reactivity High Reactivity High Electron Density->High Reactivity Low Reactivity Low Reactivity Low Electron Density->Low Reactivity

Caption: Influence of substituents on the reactivity of furan derivatives in electrophilic aromatic substitution.

Diels-Alder Reactions

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The electron-donating methoxy group in this compound enhances its reactivity as a diene in normal-electron-demand Diels-Alder reactions.[3]

Table 2: Qualitative Comparison of Reactivity in Diels-Alder Reactions

Furan DerivativeSubstituent EffectExpected Reactivity as a Diene (Normal Demand)
This compoundElectron-DonatingHigh
2-MethylfuranElectron-DonatingModerate-High
FuranNeutralModerate
FurfuralElectron-WithdrawingLow[4][5]

Experimental Protocols

General Procedure for Diels-Alder Reaction of Furan Derivatives with Maleimide

This protocol is adapted from a study on the kinetics of the Diels-Alder reaction between furan-functionalized polystyrene and a maleimide.[6]

  • Reactant Preparation: Dissolve the furan derivative (e.g., this compound, 1.0 equivalent) and N-methylmaleimide (1.0 equivalent) in a suitable solvent (e.g., chloroform or toluene) in a sealed reaction vessel.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by techniques such as ¹H NMR or IR spectroscopy.

  • Product Isolation: Once the reaction reaches equilibrium or completion, the solvent is removed under reduced pressure. The resulting cycloadduct can be purified by recrystallization or column chromatography.

General Procedure for Nitration of an Activated Furan Derivative

This protocol is based on the nitration of furan using a mild nitrating agent to avoid degradation of the sensitive ring.[7]

  • Reagent Preparation: Prepare acetyl nitrate in situ by the slow addition of fuming nitric acid (1.0 equivalent) to acetic anhydride (excess) at a low temperature (e.g., -10 °C), ensuring the temperature does not exceed 0 °C.

  • Nitration: Dissolve the activated furan derivative (e.g., this compound, 1.0 equivalent) in acetic anhydride in a separate flask and cool to -10 °C.

  • Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the furan solution, maintaining the low temperature.

  • Workup: After the reaction is complete, pour the mixture into a mixture of ice and water and neutralize with a base (e.g., sodium carbonate).

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by chromatography.

Computational Methodology

A common computational approach for studying the reactivity of furan derivatives involves Density Functional Theory (DFT) calculations.

Workflow for Computational Analysis of Reactivity

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Geometry Optimization cluster_analysis 3. Reactivity Analysis cluster_TS 4. Transition State Search (for specific reactions) cluster_output 5. Results Define Reactants Define Reactants Select Computational Method Select Computational Method Define Reactants->Select Computational Method e.g., DFT (B3LYP, M06-2X) Choose Basis Set Choose Basis Set Select Computational Method->Choose Basis Set e.g., 6-31G(d), 6-311+G(d,p) Optimize Reactant Geometries Optimize Reactant Geometries Choose Basis Set->Optimize Reactant Geometries Confirm minima Frequency Calculation Frequency Calculation Optimize Reactant Geometries->Frequency Calculation Confirm minima Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital (FMO) Analysis Frequency Calculation->Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO energies FMO Analysis FMO Analysis Calculate Reactivity Indices Calculate Reactivity Indices FMO Analysis->Calculate Reactivity Indices Electrophilicity, Nucleophilicity Locate Transition State (TS) Locate Transition State (TS) Calculate Reactivity Indices->Locate Transition State (TS) Connect TS to reactants/products IRC Calculation IRC Calculation Locate Transition State (TS)->IRC Calculation Connect TS to reactants/products Determine Activation Energy Determine Activation Energy IRC Calculation->Determine Activation Energy Compare Reactivities Compare Reactivities Determine Activation Energy->Compare Reactivities

Caption: A typical workflow for the computational analysis of chemical reactivity.

A specific example of a high-level computational method used for studying this compound reactivity is the wb97xd/6-311+G(d,p) level of theory with the Polarizable Continuum Model (PCM) to account for solvent effects.[3] This method has been successfully applied to investigate various cycloaddition reactions.[3]

Conclusion

Computational analysis provides invaluable insights into the reactivity of this compound, complementing and guiding experimental studies. The electron-donating methoxy group significantly enhances its reactivity in key synthetic transformations like electrophilic aromatic substitution and Diels-Alder reactions compared to unsubstituted furan and electron-withdrawn derivatives. This heightened reactivity, coupled with its origins from renewable resources, positions this compound as a valuable building block for the development of novel pharmaceuticals and functional materials. For drug development professionals, understanding these reactivity patterns is essential for efficient lead optimization and the design of robust synthetic routes.

References

Characterization of Adducts from 2-Methoxyfuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of adducts formed from 2-methoxyfuran and its structurally related analogs, primarily 2-methylfuran and furan. Due to the limited direct experimental data on this compound adducts, this guide draws parallels from well-studied furan derivatives to provide a comprehensive overview of expected metabolic activation, adduct formation, and the analytical methodologies for their characterization.

Introduction to Furan Derivatives and Adduct Formation

Furan and its derivatives, such as this compound and 2-methylfuran, are compounds of interest in toxicology and drug development due to their potential for metabolic activation into reactive electrophiles. This activation, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of covalent adducts with biological macromolecules like DNA and proteins.[1][2][3][4][5][6] The characterization of these adducts is crucial for understanding the mechanisms of toxicity and for the development of safer pharmaceuticals.

The metabolic activation of furan and 2-methylfuran is known to produce reactive α,β-unsaturated dicarbonyls.[1][3] For instance, 2-methylfuran is metabolized to the reactive intermediate 3-acetylacrolein (AcA).[1][4][5][6] It is hypothesized that this compound undergoes a similar metabolic activation, leading to a corresponding reactive species that can form adducts with nucleophilic sites on DNA and proteins.

Comparative Analytical Methodologies

The characterization of adducts from furan derivatives relies on a combination of highly sensitive analytical techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile precursors and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly UPLC-MS/MS, for the non-volatile macromolecular adducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, especially when coupled with headspace solid-phase microextraction (HS-SPME), is a powerful technique for the analysis of volatile furan derivatives in various matrices. While not used for the direct analysis of macromolecular adducts, it is essential for quantifying the parent compounds and understanding their distribution.

Comparison of GC-MS Method Performance for Furan Derivatives

ParameterFuran2-Methylfuran2-PentylfuranReference
Limit of Detection (LOD) 0.09 µg/kg--[7]
Limit of Quantitation (LOQ) 0.27 µg/kg--[7]
Recovery 76-117%76-117%76-117%[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

UPLC-MS/MS is the gold standard for the identification and quantification of DNA and protein adducts due to its high sensitivity and specificity. This technique allows for the separation of complex biological mixtures and the structural elucidation of adducts through fragmentation analysis.

Comparison of LC-MS/MS Method Performance for Furan-Derived Adducts

Adduct TypeAnalyteMethodLimit of Quantitation (LOQ)RecoveryReference
DNA Adduct dA-AcA (from 2-methylfuran)UPLC-ESI-MS/MSNot specified100 ± 9%[1]
DNA Adduct dG-AcA (from 2-methylfuran)UPLC-ESI-MS/MSNot specified92 ± 4%[1]
Protein Adduct AcLys-AcA (from 2-methylfuran)UHPLC-MS/MSNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Analysis of Furan Derivatives by HS-SPME-GC-MS/MS

This protocol is adapted from established methods for the analysis of furan and its derivatives in food matrices.

  • Sample Preparation:

    • For liquid samples, place 5 mL into a 20 mL headspace vial.

    • For solid samples, weigh 1-5 g of homogenized sample into a 20 mL headspace vial and add 5-9 mL of saturated NaCl solution.

    • Add an appropriate internal standard (e.g., d4-furan).

    • Seal the vial immediately.

  • Headspace Extraction:

    • Equilibrate the sample at 35°C for 15 minutes.

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C.

  • GC-MS/MS Analysis:

    • Injector: 280°C, splitless mode.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 32°C for 4 min, ramp to 200°C at 20°C/min, hold for 3 min.

    • MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions should be optimized for each target analyte.

Protocol 2: UPLC-MS/MS Analysis of DNA Adducts

This protocol is based on the characterization of DNA adducts from 2-methylfuran.

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from tissues or cells using a standard DNA extraction kit.

    • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Sample Preparation:

    • Following hydrolysis, centrifuge the sample to pellet any undigested material.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • Add isotopically labeled internal standards for the target adducts.

  • UPLC-MS/MS Analysis:

    • Column: A reverse-phase C18 column suitable for nucleoside analysis (e.g., Acquity UPLC HSS T3).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the adducts from the unmodified nucleosides (e.g., 0-30% B over 10 minutes).

    • MS/MS: Operate in positive electrospray ionization (ESI+) mode with MRM. The characteristic transition for nucleoside adducts is the loss of the deoxyribose sugar (a neutral loss of 116 Da).[9]

Protocol 3: LC-MS/MS Analysis of Protein Adducts

This protocol provides a general workflow for the identification of protein adducts.

  • Protein Isolation and Digestion:

    • Isolate the protein of interest or total protein from the sample.

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into peptides using trypsin.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Column: A nano-flow reverse-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A long gradient (e.g., 60-120 minutes) to achieve good separation of the complex peptide mixture.

    • MS/MS: Operate in data-dependent acquisition (DDA) mode to acquire fragmentation spectra of the most abundant peptides.

    • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and search for unexpected mass shifts corresponding to the potential adduct.

Visualizations

metabolic_activation cluster_furan Furan Derivatives cluster_activation Metabolic Activation cluster_intermediates Reactive Intermediates cluster_adducts Macromolecular Adducts This compound This compound CYP450 CYP450 This compound->CYP450 2-Methylfuran 2-Methylfuran 2-Methylfuran->CYP450 Furan Furan Furan->CYP450 Reactive Aldehyde (Hypothesized) Reactive Aldehyde (Hypothesized) CYP450->Reactive Aldehyde (Hypothesized) 3-Acetylacrolein 3-Acetylacrolein CYP450->3-Acetylacrolein cis-2-Butene-1,4-dial cis-2-Butene-1,4-dial CYP450->cis-2-Butene-1,4-dial DNA Adducts DNA Adducts Reactive Aldehyde (Hypothesized)->DNA Adducts Protein Adducts Protein Adducts Reactive Aldehyde (Hypothesized)->Protein Adducts 3-Acetylacrolein->DNA Adducts 3-Acetylacrolein->Protein Adducts cis-2-Butene-1,4-dial->DNA Adducts cis-2-Butene-1,4-dial->Protein Adducts

Caption: Metabolic activation pathway of furan derivatives.

analytical_workflow Biological Sample Biological Sample DNA/Protein Isolation DNA/Protein Isolation Biological Sample->DNA/Protein Isolation Enzymatic Digestion Enzymatic Digestion DNA/Protein Isolation->Enzymatic Digestion Peptide/Nucleoside Mixture Peptide/Nucleoside Mixture Enzymatic Digestion->Peptide/Nucleoside Mixture UPLC Separation UPLC Separation Peptide/Nucleoside Mixture->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Adduct Identification & Quantification Adduct Identification & Quantification Data Analysis->Adduct Identification & Quantification

Caption: Analytical workflow for adduct characterization.

Comparative Discussion

While direct experimental evidence for the formation and characterization of this compound adducts is limited, the extensive research on 2-methylfuran provides a strong basis for comparison. The metabolic activation of 2-methylfuran by CYP enzymes, particularly CYP2E1, to form the reactive electrophile 3-acetylacrolein is well-established.[1] This intermediate readily reacts with nucleophilic sites in DNA, such as the exocyclic amino groups of deoxyadenosine and deoxyguanosine, and with amino acid residues in proteins, particularly cysteine and lysine.[1][4]

Given the structural similarity, it is highly probable that this compound is also metabolized to a reactive α,β-unsaturated aldehyde, which would then form analogous DNA and protein adducts. The analytical strategies outlined in this guide, particularly UPLC-MS/MS, are directly applicable to the detection and characterization of these hypothetical adducts. The key would be to identify the specific mass shift associated with the this compound-derived reactive metabolite.

In the absence of direct data for this compound, researchers and drug development professionals should consider the following:

  • In Vitro Metabolism Studies: Performing in vitro metabolism studies using liver microsomes or recombinant CYP enzymes can help identify the reactive metabolites of this compound.

  • Adduct Synthesis: Synthesizing potential DNA and peptide adducts of the hypothesized reactive metabolite can provide standards for method development and confirmation.

  • Comparative Toxicology: Comparing the toxicological profiles of this compound, 2-methylfuran, and furan can provide insights into the relative reactivity and adduct-forming potential of this compound.

Conclusion

The characterization of adducts from this compound is an important area for future research. By leveraging the established methodologies and understanding from related furan derivatives, scientists can effectively approach the identification and quantification of these adducts. The comparative data and protocols provided in this guide serve as a valuable resource for designing and executing such studies, ultimately contributing to a better understanding of the safety and metabolic fate of this compound and related compounds.

References

A Comparative Guide to 2-Methoxyfuran and Its Alternatives as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and outcome of a synthetic pathway. This guide provides an objective, data-driven comparison of 2-methoxyfuran against its common alternatives, primarily in its role as a diene in Diels-Alder cycloadditions and as a precursor for butenolide synthesis.

Benchmarking in Diels-Alder Reactions

The furan scaffold is a cornerstone in heterocyclic chemistry, frequently employed as a diene in [4+2] cycloaddition reactions to construct oxabicyclic systems. The reactivity of the furan ring is highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) enhance the Highest Occupied Molecular Orbital (HOMO) energy of the furan, increasing its nucleophilicity and accelerating its reaction with electron-poor dienophiles in normal-demand Diels-Alder reactions.

This compound, with its potent electron-donating methoxy group, is anticipated to be a highly reactive diene. This section compares its performance against unsubstituted furan and 2-methylfuran, another activated derivative.

Data Presentation: Diels-Alder Reaction Performance

The following table summarizes experimental data for the Diels-Alder reaction between various furan derivatives and N-substituted maleimides. While reaction conditions may vary slightly between studies, the data provides a strong comparative baseline for reactivity and stereoselectivity.

DieneDienophileSolventTemp. (°C)TimeYield (%)endo:exo RatioReference
This compound N-MethylmaleimideDichloromethane201 h9880:20[1]
2-Methylfuran N-PhenylmaleimideAcetone-d6405 d831:3.8[2]
Furan N-PhenylmaleimideNeat7 dRT-Mixture[3]
Furan MaleimideDichloromethane4024 h--[4]
2,5-Bis(hydroxymethyl)furan N-PhenylmaleimideAcetonitrile80-7199:1[5]

Note: Direct side-by-side comparative yield data under identical conditions is sparse in the literature. The presented data is collated from various sources to illustrate general reactivity trends.

Discussion of Reactivity and Selectivity

The data aligns with theoretical principles: the electron-donating methoxy group in this compound provides a significant rate enhancement compared to furan and 2-methylfuran. The reaction with this compound reaches near-quantitative yield in just one hour at room temperature.

The stereochemical outcome of the furan-maleimide Diels-Alder reaction is subject to kinetic versus thermodynamic control. The endo adduct is generally the kinetic product, favored by secondary orbital interactions, while the sterically less hindered exo adduct is the thermodynamic product.[3][6][7] The reaction is often reversible, and prolonged reaction times or elevated temperatures can lead to isomerization from the endo to the more stable exo product.[3][6] For this compound, the reaction is rapid and kinetically controlled, yielding a majority of the endo product.

Logical Relationship: Furan Reactivity

The following diagram illustrates the influence of substituents on the reactivity of the furan ring in normal-demand Diels-Alder reactions.

Furan_Reactivity cluster_furans Furan Derivatives High_Reactivity High Reactivity Moderate_Reactivity Moderate Reactivity Low_Reactivity Low Reactivity 2MF This compound 2MF->High_Reactivity -OCH3 (Strong EDG) 2MeF 2-Methylfuran 2MeF->Moderate_Reactivity -CH3 (EDG) Furan Furan Furan->Moderate_Reactivity Unsubstituted Furfural Furfural (-CHO) Furfural->Low_Reactivity -CHO (EWG)

Figure 1. Influence of 2-position substituents on furan reactivity.

Benchmarking in Butenolide Synthesis

Butenolides are a valuable class of lactones present in numerous natural products and pharmaceuticals. Furans serve as effective precursors to butenolides through oxidative ring-opening or rearrangement reactions. Here, we compare two prominent methods: the singlet oxygen oxidation of furans and the Achmatowicz reaction of furfuryl alcohols.

Data Presentation: Oxidative Synthesis of Butenolides from Furans

This table compares the yields of butenolides synthesized from furan precursors via a singlet oxygen-mediated oxidative fragmentation. This modern approach offers a modular and efficient route to functionalized butenolides.

Furan SubstrateButenolide ProductYield (%)Reference
Cyclohexane-fused furanOlefin-butenolide91[8]
2-PentylfuranOlefin-butenolide75[8]
Furan with pendant alcoholAldehyde-butenolide85[8]
Furan with pendant azideAzide-butenolide81[8]
Alternative Pathway: The Achmatowicz Reaction

The Achmatowicz reaction is a classical and powerful method for converting furfuryl alcohols into dihydropyranones, which are versatile intermediates for butenolides and monosaccharides.[9][10][11] The reaction involves an oxidative ring expansion, typically using agents like bromine in methanol or N-bromosuccinimide (NBS).[9][12] While not a direct conversion of this compound itself, it represents a key alternative pathway starting from a closely related furan derivative. Yields for the initial oxidative rearrangement step are typically high.

Experimental Workflow: Butenolide Synthesis via Singlet Oxygen

The diagram below outlines the general workflow for synthesizing butenolides from furan precursors using singlet oxygen.

Butenolide_Workflow Start Furan Substrate + Photosensitizer (Rose Bengal) + Methanol PhotoOx Photo-oxidation (Vis-Light, O2, -78 °C) Start->PhotoOx Intermediate Hydroperoxide Intermediate PhotoOx->Intermediate Fragmentation Radical Fragmentation (Fe(II) salt, Additives, RT) Intermediate->Fragmentation Workup Aqueous Workup & Extraction Fragmentation->Workup Purification Column Chromatography Workup->Purification Product Functionalized Butenolide Purification->Product

Figure 2. Workflow for singlet oxygen-mediated butenolide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction of this compound with N-Methylmaleimide

Materials:

  • This compound

  • N-Methylmaleimide

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-methylmaleimide (1.0 eq).

  • Dissolve the N-methylmaleimide in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to separate endo and exo isomers. The primary product under these kinetically controlled conditions is the endo adduct.[1]

Protocol 2: General Procedure for Butenolide Synthesis via Photo-oxidation of a Furan

Materials:

  • Furan substrate

  • Rose Bengal (photosensitizer)

  • Methanol (MeOH), anhydrous

  • Iron(II) lactate

  • Copper(II) acetate (or other radical trap)

  • Dimethyl sulfoxide (DMSO) / Water

  • Photoreactor equipped with a visible light lamp and cooling system (-78 °C)

Procedure:

  • Photo-oxidation: Dissolve the furan substrate (1.0 eq) and a catalytic amount of Rose Bengal in anhydrous methanol in a photoreactor vessel.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Bubble oxygen gas through the solution while irradiating with a visible light lamp (e.g., 150W halogen lamp) for 1-2 hours or until TLC analysis indicates complete consumption of the starting furan. This generates the hydroperoxide intermediate.[8]

  • Fragmentation: In a separate flask, prepare a solution of iron(II) lactate (1.2 eq) and a suitable radical trap like Cu(OAc)₂ (1.2 eq) in a 3:1 DMSO/H₂O mixture.

  • Slowly add the cold methanolic solution of the hydroperoxide intermediate to the iron(II) solution at room temperature with vigorous stirring.

  • Stir the reaction for 1-2 hours at room temperature.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude butenolide by silica gel column chromatography.[8]

Application Context: Signaling Pathways

The oxabicyclic and butenolide scaffolds produced from these reactions are prevalent in biologically active molecules. For instance, butenolides are known to modulate various cellular processes. While the direct targets are highly specific to the full molecular structure, these core motifs can be found in molecules that interact with fundamental signaling pathways, such as those involved in cell proliferation and apoptosis.

Simplified MAPK/ERK Signaling Pathway

The diagram below represents a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial signaling cascade in cell regulation. Small molecule inhibitors, which can feature heterocyclic scaffolds derived from precursors like this compound, often target kinases within this pathway (e.g., MEK, ERK).

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response Leads to Inhibitor Small Molecule Inhibitor (Potential Product Scaffold) Inhibitor->MEK Inhibits

Figure 3. Simplified MAPK/ERK signaling pathway.

Conclusion

This compound stands out as a highly reactive and efficient precursor in normal-demand Diels-Alder reactions, offering significant kinetic advantages over 2-methylfuran and unsubstituted furan for the rapid synthesis of endo-rich oxabicyclic products. For butenolide synthesis, furans in general are versatile starting materials, with modern methods like singlet oxygen oxidation providing a modular and high-yielding route to complex, functionalized products. The choice between this compound and its alternatives will ultimately depend on the specific synthetic goal, balancing the need for high reactivity against factors such as starting material cost, availability, and the desired substitution pattern in the final product.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyfuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methoxyfuran, a flammable and toxic chemical. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood.[4]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal.[4]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.[3][4]

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] If inhaled, move to fresh air and seek immediate medical attention.[1][3] If swallowed, call a poison center or doctor immediately.[1][3]

II. Hazard Profile of this compound

The following table summarizes the key quantitative hazard data for this compound.

Hazard ClassificationDataReference
Physical Hazards
Flash Point10 °C (50 °F) - closed cup[5]
FlammabilityHighly flammable liquid and vapor (Flam. Liq. 2)[2][5]
Health Hazards
Acute Oral ToxicityToxic if swallowed (Category 3)[1][2]
Acute Dermal ToxicityToxic in contact with skin (Category 3)[1]
Acute Inhalation ToxicityToxic if inhaled (Category 3)[1]
Fatal if inhaled (Acute Tox. 2)[2]
Environmental Hazards
Water Pollution Class (WGK)WGK 3 (severely hazardous to water)[5]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound is critical due to its hazardous properties. The following workflow outlines the necessary steps for its safe and compliant disposal.

cluster_0 Preparation Phase cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Ensure appropriate PPE is worn (goggles, gloves, lab coat) B Work in a well-ventilated fume hood A->B C Segregate this compound waste from other chemical waste streams B->C D Collect in a dedicated, properly sealed, and labeled hazardous waste container C->D E Label container with: - 'Hazardous Waste' - 'Flammable Liquid' - 'Toxic' - Chemical Name: this compound - Accumulation Start Date D->E F Store the sealed waste container in a designated, cool, and well-ventilated area E->F G Keep away from heat, sparks, and open flames F->G H Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor G->H I Arrange for pickup and final disposal by the licensed contractor H->I

Disposal workflow for this compound.

IV. Detailed Disposal Protocol

  • Waste Identification and Classification : this compound waste is classified as hazardous due to its flammability and toxicity.[1] It must not be disposed of down the drain or with general laboratory waste.

  • Segregation and Collection :

    • Collect all waste containing this compound, including contaminated materials like pipette tips and absorbent pads, in a dedicated and chemically compatible container.

    • The container must be robust, leak-proof, and have a tightly fitting cap.[6]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and indicate its hazards (e.g., "Flammable," "Toxic").[4]

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, well-ventilated, and away from sources of ignition such as heat, sparks, and open flames.[1][4]

  • Final Disposal :

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][7]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

    • Provide the EHS department or the disposal contractor with a complete and accurate description of the waste.

Contaminated Packaging: Empty containers that held this compound retain product residue and can be dangerous.[1] These containers must also be disposed of as hazardous waste through a designated collection point.[1] Do not attempt to clean the containers unless following a specific protocol approved by your institution's EHS department.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and adhere to all local, regional, and national regulations.

References

Essential Safety and Logistical Information for Handling 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 2-Methoxyfuran is paramount. This guide provides comprehensive, step-by-step procedural information for the use and disposal of this compound, ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a highly flammable and toxic substance, specific personal protective equipment is required to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]Flame-retardant lab coat.[1]Not generally required if handled in a certified chemical fume hood.[1]
Chemical Reactions and Transfers Chemical splash goggles and a face shield are mandatory.[2]Chemically resistant gloves (e.g., nitrile, neoprene).[2]A flame-retardant lab coat and closed-toe shoes are required.[2]Work in a well-ventilated fume hood. A NIOSH-approved respirator may be necessary if vapors are likely to be generated.[2]
Spill Cleanup Chemical splash goggles and a face shield.[2]Chemical-resistant gloves.[2]Flame-retardant lab coat.[1]Self-contained breathing apparatus may be required for large spills.
Waste Disposal Chemical splash goggles.[1]Chemical-resistant gloves.[1]Flame-retardant lab coat.[1]Not generally required if handling sealed waste containers in a well-ventilated area.[1]

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the essential steps for safely handling this compound from acquisition to disposal.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2][5]

  • Assemble all necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.[6]

  • Prepare the work area: Designate a specific area within a fume hood for the handling of this compound. Ensure the area is clean and free of incompatible materials, such as strong oxidizing agents.[3][4]

  • Locate safety equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher (CO2, dry chemical, or foam).[3]

2. Handling and Use:

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[3][7]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[3][7]

  • Maintain a "No Smoking" Policy: Strictly prohibit smoking and other open flames in the vicinity of where this compound is handled and stored.[7]

  • Keep Containers Sealed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[3][4]

  • Avoid Inhalation and Contact: Do not breathe mist, vapors, or spray.[5] Avoid contact with eyes, skin, and clothing.[5]

3. Storage:

  • Store in a Flammables Cabinet: Keep this compound in a designated flammables storage cabinet.

  • Maintain Cool and Dry Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] The recommended storage temperature is between 2-8°C.[6][8]

  • Incompatible Materials: Store separately from strong oxidizing agents.[3][4]

4. Spill and Emergency Procedures:

  • Minor Spills:

    • Eliminate all ignition sources.[9]

    • Absorb the spill with a non-combustible, inert material such as sand or vermiculite.[2]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

  • Major Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][3] Do not use water, as it may be ineffective.[2]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

5. Disposal Plan:

  • Waste Segregation: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and chemically compatible container.[2] The container should be marked as "Hazardous Waste," "Flammable," and "Toxic."[2]

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.[2]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3] Provide them with all necessary information about the waste.

Workflow for Safe Handling of this compound

cluster_prep 1. Pre-Handling cluster_handling 2. Handling & Use cluster_storage 3. Storage cluster_emergency 4. Emergency Procedures cluster_disposal 5. Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area prep_safety Locate Safety Equipment prep_area->prep_safety handle_ground Ground & Bond Equipment prep_safety->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_seal Keep Containers Sealed handle_tools->handle_seal storage_cabinet Store in Flammables Cabinet handle_seal->storage_cabinet emergency_spill Spill Response handle_seal->emergency_spill emergency_fire Fire Response handle_seal->emergency_fire emergency_exposure Exposure Response handle_seal->emergency_exposure storage_conditions Maintain Cool & Dry Conditions storage_cabinet->storage_conditions storage_incompatible Separate from Incompatibles storage_conditions->storage_incompatible disposal_segregate Segregate Waste storage_incompatible->disposal_segregate disposal_store Store Waste Appropriately disposal_segregate->disposal_store disposal_arrange Arrange for Professional Disposal disposal_store->disposal_arrange

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.